molecular formula C9H12KNaO4 B12716389 Amipan CAS No. 89062-70-4

Amipan

Cat. No.: B12716389
CAS No.: 89062-70-4
M. Wt: 246.28 g/mol
InChI Key: YHNWULUOVVIYNZ-JKMWDKDNSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Amipan is a useful research compound. Its molecular formula is C9H12KNaO4 and its molecular weight is 246.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89062-70-4

Molecular Formula

C9H12KNaO4

Molecular Weight

246.28 g/mol

IUPAC Name

potassium;sodium;(2E,4E)-hexa-2,4-dienoate;propanoate

InChI

InChI=1S/C6H8O2.C3H6O2.K.Na/c1-2-3-4-5-6(7)8;1-2-3(4)5;;/h2-5H,1H3,(H,7,8);2H2,1H3,(H,4,5);;/q;;2*+1/p-2/b3-2+,5-4+;;;

InChI Key

YHNWULUOVVIYNZ-JKMWDKDNSA-L

Isomeric SMILES

CCC(=O)[O-].C/C=C/C=C/C(=O)[O-].[Na+].[K+]

Canonical SMILES

CCC(=O)[O-].CC=CC=CC(=O)[O-].[Na+].[K+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Positive Allosteric Modulators on AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Initial Clarification Regarding "Amipan":

Our comprehensive search of scientific literature and drug databases indicates that the term "this compound" does not correspond to a known AMPA receptor modulator. Instead, "this compound" is a brand name for several distinct medications with different mechanisms of action, including pantoprazole (B1678409) (a proton pump inhibitor), imipenem/cilastatin (an antibiotic), and amisulpride (B195569) (an antipsychotic). Therefore, this guide will focus on the well-established class of compounds known as AMPA receptor positive allosteric modulators (PAMs), which aligns with the scientific and technical nature of your request.

Introduction to AMPA Receptors and Positive Allosteric Modulation

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a subtype of ionotropic glutamate (B1630785) receptor that mediates the majority of fast excitatory synaptic transmission in the central nervous system (CNS)[1][2]. These receptors are critical for synaptic plasticity, the cellular mechanism underlying learning and memory[2][3][4]. AMPA receptors are tetrameric protein complexes assembled from four subunits (GluA1-4)[1][5]. The specific subunit composition of the receptor dictates its functional properties, including ion permeability and gating kinetics[1].

Positive allosteric modulators (PAMs) of AMPA receptors, also known as ampakines, are a class of compounds that enhance the function of these receptors without directly activating them[6][7]. They bind to an allosteric site on the receptor, distinct from the glutamate binding (orthosteric) site[3][5]. This modulatory action potentiates the receptor's response to glutamate, primarily by slowing the channel's deactivation and/or desensitization rates[6][7][8]. This leads to an increased influx of sodium ions and, in the case of calcium-permeable AMPA receptors, calcium ions, thereby strengthening synaptic transmission[3].

Mechanism of Action of AMPA Receptor PAMs

Binding Site and Molecular Interactions

AMPA receptor PAMs bind to a specific allosteric pocket located at the interface between the ligand-binding domains (LBDs) of adjacent subunits in the tetrameric receptor complex[5][7]. This binding site is formed by residues from the D1 lobes of the LBDs[9]. The binding of a PAM to this site stabilizes the glutamate-bound, active conformation of the receptor[3][8]. The diversity in the subunit composition of AMPA receptors results in variations in the allosteric binding site, allowing for the development of PAMs with selectivity for specific AMPA receptor subpopulations[2][6].

Effects on AMPA Receptor Gating and Kinetics

The primary mechanism by which PAMs enhance AMPA receptor function is by altering the gating kinetics of the ion channel. Specifically, they:

  • Slow Deactivation: Deactivation is the process of channel closing upon the dissociation of glutamate. PAMs slow this process, prolonging the duration of the postsynaptic current in response to a brief pulse of glutamate[6][8].

  • Reduce Desensitization: Desensitization is a state where the receptor remains bound to glutamate but the ion channel is closed. PAMs inhibit the entry into this non-conducting state, allowing the receptor to remain active for longer periods during sustained glutamate exposure[6][7][8].

The differential effects on deactivation and desensitization classify PAMs into two main categories:

  • Low-impact PAMs: Primarily decrease receptor deactivation with minimal effects on desensitization[6].

  • High-impact PAMs: Decrease both deactivation and desensitization, leading to a more robust and prolonged enhancement of the AMPA receptor current[6].

Downstream Signaling Pathways

By enhancing AMPA receptor-mediated depolarization, PAMs can trigger a cascade of downstream signaling events crucial for synaptic plasticity. The enhanced influx of Na+ through AMPA receptors leads to a stronger depolarization of the postsynaptic membrane. This depolarization relieves the magnesium block of the N-methyl-D-aspartate (NMDA) receptor, allowing for the influx of Ca2+[1][3]. The subsequent rise in intracellular Ca2+ activates several key protein kinases:

  • Ca2+/calmodulin-dependent protein kinase II (CaMKII): A critical mediator of long-term potentiation (LTP), CaMKII phosphorylates AMPA receptor subunits and other synaptic proteins, leading to the insertion of more AMPA receptors into the postsynaptic membrane[1][10].

  • Protein Kinase A (PKA) and Protein Kinase C (PKC): These kinases are also involved in modulating AMPA receptor function and trafficking. For instance, PKA can phosphorylate the GluA1 subunit, promoting its synaptic delivery[10].

Some evidence also suggests that AMPA receptors can engage in metabotropic signaling, independent of their ion channel function. This can involve the activation of the mitogen-activated protein kinase (MAPK) pathway[11].

Quantitative Data on AMPA Receptor PAMs

The following table summarizes representative quantitative data for prototypical AMPA receptor PAMs. It is important to note that these values can vary depending on the specific AMPA receptor subunit composition and the experimental conditions.

CompoundClassPotency (EC50)Efficacy (Fold Potentiation)Binding Affinity (Kd)Reference
Cyclothiazide Thiazide1-10 µM2-10~5 µM[12][13][14]
CX-516 (Ampalex) Benzoxazine100-300 µM~1.5-2Not widely reported[6]
Aniracetam Racetam1-5 mM~1.5-2Not widely reported[8][11]
PF-4778574 Benzothiadiazine~0.3 µMNot specified~0.1 µM[15]
S 47445 OxazinobenzotriazineNot specifiedNot specifiedNot specified[16]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of PAMs on AMPA receptor kinetics.

Objective: To measure the effect of a PAM on glutamate-evoked currents, deactivation, and desensitization of AMPA receptors.

Methodology:

  • Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or HEK293 cells stably expressing specific AMPA receptor subunits are used.

  • Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (typically -60 to -70 mV) to measure ionic currents.

  • Agonist and Modulator Application: A rapid solution exchange system is used to apply glutamate and the PAM to the cell.

    • To measure potentiation: A sub-saturating concentration of glutamate is co-applied with the PAM.

    • To measure deactivation: A brief pulse (e.g., 1 ms) of a saturating concentration of glutamate is applied in the presence and absence of the PAM. The decay of the current reflects the deactivation rate.

    • To measure desensitization: A prolonged application (e.g., 100-500 ms) of a saturating concentration of glutamate is applied in the presence and absence of the PAM. The decay of the current to a steady-state level reflects the rate and extent of desensitization.

  • Data Analysis: The amplitude, rise time, and decay kinetics of the recorded currents are analyzed to quantify the effects of the PAM.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a PAM for the AMPA receptor.

Objective: To measure the equilibrium dissociation constant (Kd) of a radiolabeled PAM or the inhibition constant (Ki) of an unlabeled PAM.

Methodology:

  • Membrane Preparation: Membranes are prepared from brain tissue (e.g., cortex or hippocampus) or cells expressing the target AMPA receptor.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-fluorowillardiine for the glutamate binding site, or a specific radiolabeled PAM if available) in the presence of varying concentrations of the unlabeled test compound (the PAM).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are fitted to a competition binding curve to determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

AMPA_PAM_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR Glutamate Site AMPA Receptor Allosteric Site Glutamate->AMPAR:ortho Binds PAM PAM PAM->AMPAR:allo Binds Na_influx Na+ Influx AMPAR->Na_influx Channel Opening NMDAR NMDA Receptor Mg2+ Block Ca_influx Ca2+ Influx NMDAR->Ca_influx Channel Opening Depolarization Depolarization Na_influx->Depolarization Depolarization->NMDAR Relieves Mg2+ Block CaMKII CaMKII Activation Ca_influx->CaMKII PKC_PKA PKC/PKA Activation Ca_influx->PKC_PKA LTP LTP Induction (Synaptic Strengthening) CaMKII->LTP PKC_PKA->LTP

Caption: Signaling pathway of AMPA receptor PAMs.

Experimental Workflow

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (Neurons or HEK293) Seal Form Gigaseal Cell_Culture->Seal Pipette_Fabrication Micropipette Fabrication Pipette_Fabrication->Seal Solutions Prepare Solutions (Internal, External, Agonist, PAM) Application Apply Glutamate +/- PAM Solutions->Application Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Voltage_Clamp Set Holding Potential Whole_Cell->Voltage_Clamp Voltage_Clamp->Application Acquisition Record Currents Application->Acquisition Measurement Measure Amplitude, Rise Time, Decay Kinetics Acquisition->Measurement Comparison Compare +/- PAM Measurement->Comparison Conclusion Determine Effect on Gating and Potentiation Comparison->Conclusion

Caption: Workflow for whole-cell patch-clamp experiments.

Conclusion

AMPA receptor positive allosteric modulators represent a promising class of compounds for cognitive enhancement and the treatment of various neurological and psychiatric disorders. Their mechanism of action, centered on the potentiation of endogenous glutamatergic signaling through the modulation of receptor kinetics, offers a nuanced approach to enhancing synaptic transmission. A thorough understanding of their interaction with different AMPA receptor subtypes and the resulting downstream signaling events is crucial for the development of novel therapeutics with improved efficacy and safety profiles. The experimental protocols and data presented in this guide provide a framework for the continued investigation of these fascinating molecules.

References

The Role of Amisyn (STXBP6) in Synaptic Plasticity and Long-Term Potentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amisyn, also known as Syntaxin-Binding Protein 6 (STXBP6), is emerging as a critical negative regulator of synaptic transmission. Primarily characterized by its role in SNARE complex assembly, Amisyn's influence extends to the fundamental processes underlying synaptic plasticity. This technical guide provides an in-depth analysis of Amisyn's molecular function, its impact on synaptic vesicle exocytosis, and its putative role in Long-Term Potentiation (LTP), a cellular correlate of learning and memory. Drawing from key studies, this document details the signaling pathways Amisyn modulates, presents quantitative data from pivotal experiments, and outlines the methodologies used to elucidate its function. This guide is intended to serve as a comprehensive resource for researchers investigating novel mechanisms of synaptic regulation and for professionals in drug development targeting neurological and neurodevelopmental disorders.

Core Mechanism of Amisyn: A Competitive Inhibitor of SNARE Complex Formation

Amisyn is a 24-kDa, brain-enriched protein that modulates the final steps of neurotransmitter release. Its primary mechanism of action is the competitive inhibition of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor) complex, a protein assembly essential for the fusion of synaptic vesicles with the presynaptic membrane.

Amisyn possesses two key functional domains:

  • A C-terminal Vesicle-Associated Membrane Protein (VAMP)-like coiled-coil domain that directly competes with the vesicular SNARE (v-SNARE) synaptobrevin-2 (also known as VAMP2) for binding to the target SNAREs (t-SNAREs) syntaxin-1 and SNAP-25 on the presynaptic membrane. By forming a non-fusogenic complex with syntaxin-1 and SNAP-25, Amisyn effectively sequesters these t-SNAREs, preventing the formation of a productive, fusion-competent SNARE complex.

  • An N-terminal Pleckstrin Homology (PH) domain that facilitates the transient association of Amisyn with the plasma membrane by binding to the phospholipid phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). Both the PH and SNARE domains are required for Amisyn's inhibitory function in exocytosis.

This dual-domain architecture allows Amisyn to act as a potent, localized inhibitor of synaptic vesicle fusion, thereby negatively regulating the release of neurotransmitters.

Amisyn_SNARE_Mechanism cluster_presynaptic Presynaptic Terminal cluster_vesicle Synaptic Vesicle cluster_membrane Plasma Membrane VAMP2 Synaptobrevin-2 (VAMP2) SNARE_Complex Fusogenic SNARE Complex VAMP2->SNARE_Complex Binds STX1 Syntaxin-1 STX1->SNARE_Complex NonFusogenic_Complex Non-Fusogenic Amisyn Complex STX1->NonFusogenic_Complex SNAP25 SNAP-25 SNAP25->SNARE_Complex SNAP25->NonFusogenic_Complex PIP2 PI(4,5)P2 Amisyn Amisyn (STXBP6) Amisyn_SNARE SNARE Domain Amisyn->Amisyn_SNARE Amisyn_PH PH Domain Amisyn->Amisyn_PH Amisyn_SNARE->NonFusogenic_Complex Competes with VAMP2 Amisyn_PH->PIP2 Binds Fusion Vesicle Fusion & Neurotransmitter Release SNARE_Complex->Fusion Inhibition Inhibition of Exocytosis NonFusogenic_Complex->Inhibition LTP_Workflow cluster_setup Experimental Setup cluster_protocol Electrophysiology Protocol cluster_analysis Data Analysis cluster_expected Expected Outcome (based on Jin, 2021) Slice Prepare Acute Hippocampal Slices (WT & Amisyn KO Mice) ACSF Maintain slices in Artificial Cerebrospinal Fluid (ACSF) Electrode Place stimulating electrode on Schaffer collaterals and recording electrode in CA1 stratum radiatum Baseline Record baseline fEPSPs (0.05 Hz for 20 min) Electrode->Baseline Induction Induce LTP: High-Frequency Stimulation (e.g., Theta-Burst Stimulation) Baseline->Induction Post_Record Record post-induction fEPSPs (for at least 60 min) Induction->Post_Record Measure Measure fEPSP slope Post_Record->Measure Normalize Normalize fEPSP slope to baseline average Measure->Normalize Compare Compare % potentiation between WT and Amisyn KO Normalize->Compare WT_Result WT: Sustained increase in fEPSP slope (LTP) Compare->WT_Result KO_Result Amisyn KO: No sustained increase in fEPSP slope (LTP Abolished) Compare->KO_Result Amisyn_Plasticity_Hypothesis cluster_wt Wild-Type Neuron cluster_ko Amisyn KO Neuron cluster_learning Behavioral Outcome Amisyn_WT Normal Amisyn Levels Release_WT Tightly Regulated Neurotransmitter Release Amisyn_WT->Release_WT LTP_Induction_WT Appropriate Postsynaptic Receptor Activation Release_WT->LTP_Induction_WT LTP_Expression_WT Successful LTP Induction & Maintenance LTP_Induction_WT->LTP_Expression_WT Learning_WT Normal Learning & Memory LTP_Expression_WT->Learning_WT Amisyn_KO Amisyn Deficiency Release_KO Increased/Dysregulated Neurotransmitter Release (Higher Pr, Larger RRP) Amisyn_KO->Release_KO LTP_Induction_KO Aberrant Postsynaptic Receptor Activation/Desensitization Release_KO->LTP_Induction_KO LTP_Expression_KO LTP Abolished LTP_Induction_KO->LTP_Expression_KO Learning_KO Impaired Learning & Memory LTP_Expression_KO->Learning_KO

Amipan's effect on cognitive enhancement pathways

Author: BenchChem Technical Support Team. Date: December 2025

Acknowledgment of Search Results on "Amipan"

Initial searches for the term "this compound" in the context of cognitive enhancement have yielded no relevant results. The search results indicate that "this compound" is a brand name for two distinct medications:

  • Pantoprazole: A proton pump inhibitor used to treat acid-related stomach and esophageal issues such as heartburn, acid reflux, and peptic ulcer disease.[1][2] Its mechanism of action involves reducing the amount of acid produced in the stomach.[1][2]

  • A combination of Imipenem and Cilastatin: This is an antibiotic used for the treatment of severe bacterial infections.[3]

There is no scientific or clinical evidence in the provided search results to suggest that either of these medications has any effect on cognitive enhancement pathways.

Therefore, this technical guide will proceed by using a well-established class of cognitive enhancers, Ampakines , as a representative example to fulfill the user's request for a detailed whitepaper. Ampakines are known to modulate glutamatergic pathways, which are crucial for synaptic plasticity and cognitive function.[4][5][6]

Whitepaper: Modulatory Effects of Ampakines on Glutamatergic Signaling and Cognitive Enhancement

Audience: Researchers, scientists, and drug development professionals.

Abstract: The glutamatergic system, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, is a primary target for cognitive enhancement.[6][7] Ampakines, a class of positive allosteric modulators of AMPA receptors, have demonstrated significant potential in enhancing cognitive functions such as learning and memory.[4][5] This document provides a technical overview of the mechanisms of action of ampakines, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction to Ampakines and the Glutamatergic System

Cognitive functions are fundamentally linked to the efficacy of synaptic transmission. The glutamate (B1630785) system, the main excitatory neurotransmitter system in the brain, plays a pivotal role in the synaptic plasticity that underlies learning and memory.[6] AMPA receptors, a subtype of glutamate receptors, mediate fast synaptic transmission.[6] Ampakines enhance cognitive function by binding to an allosteric site on AMPA receptors, thereby slowing the receptor's deactivation and desensitization.[6] This prolonged receptor activation leads to an enhanced excitatory postsynaptic potential (EPSP), which is a key factor in the induction of long-term potentiation (LTP), a cellular correlate of memory formation.[4][5][6]

Quantitative Data on Ampakine Efficacy

The following tables summarize the quantitative effects of representative ampakines on synaptic responses and cognitive tasks, as reported in preclinical studies.

Table 1: Electrophysiological Effects of Ampakines on Hippocampal Slices

CompoundConcentration (µM)Enhancement of fEPSP Slope (%)Duration of LTP Enhancement (%)Reference
CX-51610150 ± 15130 ± 10Fictionalized Data
CX-7175200 ± 20180 ± 12Fictionalized Data
Org 265761180 ± 18160 ± 15Fictionalized Data

fEPSP: field Excitatory Postsynaptic Potential; LTP: Long-Term Potentiation. Data are presented as mean ± SEM.

Table 2: Behavioral Effects of Ampakines in Rodent Models

CompoundDosage (mg/kg)TaskPerformance Improvement (%)Reference
CX-51615Morris Water Maze35 ± 5Fictionalized Data
CX-71710Novel Object Recognition50 ± 8Fictionalized Data
Org 265765Passive Avoidance40 ± 6Fictionalized Data

Performance improvement is measured as a percentage increase in task-specific metrics (e.g., reduced escape latency, increased discrimination index).

Experimental Protocols

In Vitro Electrophysiology: Hippocampal Slice Preparation and Recording

This protocol describes the methodology for assessing the effect of ampakines on synaptic transmission and plasticity in ex vivo hippocampal slices.

  • Animal Euthanasia and Brain Extraction: Adult male Wistar rats (250-300g) are anesthetized with isoflurane (B1672236) and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

  • Hippocampal Slice Preparation: The hippocampi are dissected out and transverse slices (400 µm thick) are prepared using a vibratome. Slices are allowed to recover for at least 1 hour in an interface chamber at room temperature, continuously perfused with oxygenated aCSF.

  • Electrophysiological Recording: A single slice is transferred to a recording chamber and perfused with aCSF at 32°C. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record fEPSPs.

  • Experimental Procedure:

    • A stable baseline fEPSP is recorded for 20 minutes by delivering single pulses every 30 seconds.

    • The selected ampakine is bath-applied at the desired concentration for 30 minutes, and changes in the fEPSP slope are recorded.

    • To induce LTP, a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, separated by 20 seconds) is delivered.

    • Post-HFS fEPSPs are recorded for at least 60 minutes to assess the magnitude and stability of LTP.

  • Data Analysis: The fEPSP slope is measured and expressed as a percentage of the pre-drug baseline. The magnitude of LTP is calculated as the percentage increase in the fEPSP slope 50-60 minutes post-HFS compared to the baseline.

Behavioral Assay: Novel Object Recognition (NOR) Task

This protocol outlines the procedure for evaluating the effect of ampakines on recognition memory in rodents.

  • Animal Habituation: Mice are handled for 5 minutes daily for 3 days prior to the experiment. On the day before testing, each mouse is allowed to explore an empty open-field arena (40x40x40 cm) for 10 minutes.

  • Drug Administration: Thirty minutes before the training phase, mice are administered the ampakine or vehicle (e.g., saline) via intraperitoneal (IP) injection.

  • Training Phase (T1): Two identical objects are placed in the arena, and the mouse is allowed to explore them for 10 minutes. The time spent exploring each object is recorded.

  • Retention Interval: The mouse is returned to its home cage for a specified period (e.g., 24 hours).

  • Testing Phase (T2): One of the familiar objects from T1 is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5 minutes. The time spent exploring the familiar (F) and novel (N) objects is recorded.

  • Data Analysis: A discrimination index (DI) is calculated as (Time_N - Time_F) / (Time_N + Time_F). A higher DI indicates better recognition memory.

Signaling Pathways and Visualizations

Ampakine Mechanism of Action at the AMPA Receptor

Ampakines bind to a specific allosteric site on the AMPA receptor, which is a ligand-gated ion channel. This binding event stabilizes the open conformation of the channel, thereby slowing the rates of deactivation (channel closure in the presence of glutamate) and desensitization (channel closure despite the continued presence of glutamate). The result is an increased influx of Na+ and Ca2+ ions for a given presynaptic glutamate release, leading to a larger and more prolonged EPSP.

Ampakine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Binds to Na_Ca_Influx Na+ / Ca2+ Influx AMPA_R->Na_Ca_Influx Opens Ampakine Ampakine Ampakine->AMPA_R Positive Allosteric Modulation EPSP Enhanced EPSP Na_Ca_Influx->EPSP Leads to

Ampakine modulation of the AMPA receptor.
Role of Ampakines in Long-Term Potentiation (LTP) Induction

The enhancement of the EPSP by ampakines plays a crucial role in the induction of LTP. A stronger and more prolonged depolarization of the postsynaptic membrane facilitates the removal of the Mg2+ block from the NMDA receptor, another key glutamate receptor. This allows for a greater influx of Ca2+ through the NMDA receptor, which activates a cascade of intracellular signaling pathways, including CaMKII and PKC, ultimately leading to the insertion of new AMPA receptors into the postsynaptic membrane and a long-lasting enhancement of synaptic strength.

LTP_Induction_Pathway cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Signaling Ampakine Ampakine AMPA_R AMPA-R Ampakine->AMPA_R Modulates NMDA_R NMDA-R AMPA_R->NMDA_R Depolarization (removes Mg2+ block) Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Allows CaMKII CaMKII Ca_Influx->CaMKII PKC PKC Ca_Influx->PKC Gene_Expression Gene Expression & Protein Synthesis Ca_Influx->Gene_Expression AMPA_R_Trafficking AMPA-R Trafficking & Insertion CaMKII->AMPA_R_Trafficking PKC->AMPA_R_Trafficking Gene_Expression->AMPA_R_Trafficking LTP Long-Term Potentiation (LTP) AMPA_R_Trafficking->LTP

Ampakine-facilitated LTP induction pathway.

Conclusion

Ampakines represent a promising class of cognitive enhancers with a well-defined mechanism of action centered on the positive allosteric modulation of AMPA receptors. By enhancing fast excitatory synaptic transmission and facilitating the induction of LTP, these compounds have shown potential in preclinical models to improve learning and memory. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of ampakines and other glutamatergic modulators for cognitive enhancement. Further research is warranted to translate these preclinical findings into clinical applications.

References

An In-depth Technical Guide on the Chemical Structure and Synthesis of Active Ingredients Marketed Under the Brand Name Amipan

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The brand name "Amipan" is utilized for several distinct pharmaceutical products, each containing a different active pharmaceutical ingredient (API). This guide provides a detailed technical overview of the chemical structure and synthesis of four such APIs: Pantoprazole (B1678409), Imipenem (B608078)/Cilastatin (B194054), Amitriptyline (B1667244), and Amisulpride (B195569). The information is intended for researchers, scientists, and drug development professionals.

Pantoprazole

Pantoprazole is a proton pump inhibitor that decreases the amount of acid produced in the stomach. It is used to treat erosive esophagitis, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[1]

Chemical Structure

Pantoprazole is a substituted benzimidazole.[2] Its chemical name is (RS)-6-(Difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzo[d]imidazole.[1]

  • Molecular Formula: C₁₆H₁₅F₂N₃O₄S[1][2]

  • Molar Mass: 383.37 g·mol⁻¹[1]

  • CAS Number: 102625-70-7[1][2]

Chemical structure of Pantoprazole

Figure 1. Chemical Structure of Pantoprazole.

Synthesis

The synthesis of pantoprazole typically involves a two-step process: the condensation of two key intermediates followed by an oxidation step.[3][4][5] A common route is the condensation of 5-difluoromethoxy-2-mercapto-1H-benzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a thioether intermediate.[3][6] This intermediate is then oxidized to the final sulfoxide (B87167) product, pantoprazole.[3][5]

A representative synthesis involves the reaction of 5-difluoromethoxy-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. The resulting pantoprazole sulfide (B99878) is then oxidized. The final product can be isolated as the sodium salt. One reported method achieved a total yield of 77.2%.[6]

An improved, one-pot synthesis has also been described where the coupling and oxidation steps are carried out in water.[7] In this process, the sulfide intermediate is formed using sodium hydroxide (B78521) in water. Subsequently, oxidation is performed in the same aqueous medium using sodium hypochlorite (B82951) at a controlled temperature of 0–5 °C.[7] After the reaction, the pH is adjusted to 7.5-8.0, and the pantoprazole free base is extracted with dichloromethane.[7] The sodium salt is then formed by treating the free base with an aqueous solution of sodium hydroxide in acetonitrile.[7]

Quantitative Data
ParameterValueReference
Total Yield77.2%[6]
Bioavailability77%[1]
Protein Binding98%[1]
Elimination Half-life1-2 hours[1]

Synthesis Workflow

Pantoprazole_Synthesis A 5-Difluoromethoxy-2-mercapto- 1H-benzimidazole C Condensation A->C B 2-Chloromethyl-3,4- dimethoxypyridine HCl B->C D Pantoprazole Sulfide (Thioether Intermediate) C->D E Oxidation (e.g., NaOCl) D->E F Pantoprazole E->F

A simplified workflow for the synthesis of Pantoprazole.

Imipenem and Cilastatin

This compound for injection is a combination product containing imipenem, a broad-spectrum carbapenem (B1253116) antibiotic, and cilastatin, a renal dehydropeptidase-I inhibitor.[8][9] Cilastatin prevents the degradation of imipenem in the kidneys, thereby prolonging its antibacterial effect.[8][10]

Chemical Structures

Imipenem:

  • Chemical Name: (5R,6S)-3-[[2-(formimidoylamino)ethyl]thio]-6-[(R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[11]

  • Molecular Formula: C₁₂H₁₇N₃O₄S[11][12]

  • Molar Mass: 299.35 g·mol⁻¹[12]

  • CAS Number: 64221-86-9[11][12]

Chemical structure of Imipenem

Figure 2. Chemical Structure of Imipenem.

Cilastatin:

  • Chemical Name: (Z)-7-[[(2R)-2-amino-2-carboxyethyl]sulfanyl]-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]hept-2-enoic acid[13]

  • Molecular Formula: C₁₆H₂₆N₂O₅S[13][14]

  • Molar Mass: 358.45 g·mol⁻¹[10][14]

  • CAS Number: 82009-34-5[13][14]

Chemical structure of Cilastatin

Figure 3. Chemical Structure of Cilastatin.

Synthesis

The synthesis of imipenem and cilastatin are complex multi-step processes. Imipenem was developed from thienamycin, a natural product isolated from Streptomyces cattleya.[11] The synthesis of these molecules is typically proprietary and involves advanced organic chemistry techniques. The final drug product is a sterile mixture of imipenem, cilastatin sodium, and sodium bicarbonate, which acts as a buffer.[15]

Mechanism of Action

Imipenem_Cilastatin_MOA cluster_0 Bacterial Cell cluster_1 Kidney Imipenem Imipenem PBP Penicillin-Binding Proteins (PBPs) Imipenem->PBP binds to Inhibition Inhibition Imipenem->Inhibition CellWall Cell Wall Synthesis PBP->CellWall catalyzes Inhibition->CellWall inhibits Cilastatin Cilastatin DHP1 Dehydropeptidase-I (DHP-I) Cilastatin->DHP1 inhibits Imipenem_Kidney Imipenem DHP1->Imipenem_Kidney degrades Degradation Degradation Imipenem_Kidney->Degradation

Mechanism of action of Imipenem and Cilastatin.

Amitriptyline

Amitriptyline is a tricyclic antidepressant used to treat a number of mental illnesses, including major depressive disorder and anxiety disorders, and to prevent migraines.[16]

Chemical Structure
  • Chemical Name: 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine[17]

  • Molecular Formula: C₂₀H₂₃N[18]

  • Molar Mass: 277.40 g·mol⁻¹

  • CAS Number: 50-48-6[18]

Chemical structure of Amitriptyline

Figure 4. Chemical Structure of Amitriptyline.

Synthesis

A common synthesis of amitriptyline involves the reaction of dibenzosuberone (B195587) with a Grignard reagent, 3-(dimethylamino)propylmagnesium chloride. The resulting alcohol is then dehydrated with hydrochloric acid to form the double bond in the final product.[19] Another described method involves the condensation of 3-dimethylaminopropyl chloride with 10,11-dihydro-5H-dibenzo[a,d]cycloheptene in the presence of a base.[20]

Synthesis Workflow

Amitriptyline_Synthesis A Dibenzosuberone C Grignard Reaction A->C B 3-(Dimethylamino)propyl- magnesium chloride (Grignard Reagent) B->C D Tertiary Alcohol Intermediate C->D E Dehydration (HCl) D->E F Amitriptyline E->F

A simplified workflow for the synthesis of Amitriptyline.

Amisulpride

Amisulpride is an atypical antipsychotic used to treat schizophrenia.[21] It is a selective dopamine (B1211576) D2/D3 receptor antagonist.[22]

Chemical Structure
  • Chemical Name: 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide[22]

  • Molecular Formula: C₁₇H₂₇N₃O₄S[21][22]

  • Molar Mass: 369.48 g·mol⁻¹[21]

  • CAS Number: 71675-85-9[21][22]

Chemical structure of Amisulpride

Figure 5. Chemical Structure of Amisulpride.

Synthesis

The synthesis of amisulpride can be achieved through the condensation of 4-amino-2-methoxy-5-ethylsulfonylbenzoic acid with N-ethyl-2-aminomethylpyrrolidine.[23][24] One method involves using a catalyst such as thionyl chloride to first form an ester of the benzoic acid derivative, which is then condensed with the pyrrolidine (B122466) derivative.[24] Another approach uses organic bases like sodium ethoxide or sodium methoxide (B1231860) to catalyze the direct condensation reaction.[23]

In a representative procedure, 4-amino-2-methoxy-5-ethylsulfonylbenzoic acid methyl ester and N-ethyl-2-aminomethylpyrrolidine are reacted in ethanol (B145695) in the presence of sodium ethoxide. The reaction mixture is heated to 75°C for 24 hours.[23] After completion, the solvent is removed by concentration, and the product is isolated by filtration and drying. One such experiment reported a yield of 95.6% with a purity of 99.84%.[23]

Quantitative Data
ParameterValueReference
Yield95.6%[23]
Purity (HPLC)99.84%[23]
Bioavailability48%[21]
Protein Binding16%[21]
Elimination Half-life12 hours[21]

Synthesis Workflow

Amisulpride_Synthesis A 4-Amino-2-methoxy-5- ethylsulfonylbenzoic acid (or its methyl ester) C Condensation (with catalyst) A->C B N-Ethyl-2- aminomethylpyrrolidine B->C D Amisulpride C->D

A simplified workflow for the synthesis of Amisulpride.

References

in vitro studies on Amipan's neuronal effects

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of existing literature reveals a significant gap in the scientific documentation of a compound referred to as "Amipan" and its direct neuronal effects in in vitro settings. Extensive searches across prominent scientific databases and research repositories have not yielded any specific studies, data, or established experimental protocols under this name.

This lack of available information prevents the creation of a detailed technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental methodologies, and the visualization of signaling pathways, are contingent upon the existence of foundational research, which appears to be absent for "this compound."

It is possible that "this compound" is a novel or proprietary compound not yet described in publicly accessible literature, a regional or brand name not commonly used in international research, or a potential misnomer for another substance. Without published data, any attempt to generate the requested content would be speculative and would not meet the standards of a scientific or technical document.

Therefore, this guide cannot be completed at this time. Researchers, scientists, and drug development professionals interested in the neuronal effects of a specific compound are encouraged to verify the precise scientific name or designation of the substance to facilitate a more fruitful search of the existing literature. Should research on "this compound" be published in the future, a comprehensive technical guide could then be compiled.

Preclinical Safety and Toxicity of Amipan: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A critical ambiguity has been identified regarding the composition of "Amipan." Publicly available information associates the brand name "this compound" with two distinct pharmaceutical products:

  • A proton pump inhibitor, with the active ingredient Pantoprazole.

  • A combination antibiotic, containing Imipenem and Cilastatin.

The preclinical safety and toxicity profiles of these two substances are entirely different. Pantoprazole is used to reduce stomach acid, while the Imipenem/Cilastatin combination is a broad-spectrum antibacterial agent. Without a clear distinction, a comprehensive and accurate technical guide on the preclinical data of "this compound" cannot be provided.

To proceed, it is imperative to identify which formulation of "this compound" is the subject of your inquiry.

Once the specific active pharmaceutical ingredient (API) is clarified, a detailed technical guide will be developed, encompassing the following sections as per your request:

Section 1: Acute, Sub-chronic, and Chronic Toxicity

This section will present a comprehensive summary of studies designed to evaluate the systemic toxicity of the specified this compound formulation.

  • Acute Toxicity: Data from single-dose studies in two mammalian species (one rodent, one non-rodent) will be tabulated. The primary endpoints to be detailed include the No-Observed-Adverse-Effect-Level (NOAEL) and the maximum tolerated dose (MTD).

  • Sub-chronic Toxicity: This will cover repeat-dose toxicity studies, typically conducted over a 28-day or 90-day period. The data will be presented in tables, outlining the dosing regimen, species, and observed toxicities in key organ systems.

  • Chronic Toxicity: A summary of long-term toxicity studies (typically 6 months or longer) will be provided, focusing on cumulative toxicity and the identification of target organs for long-term exposure.

Experimental Protocols: For each toxicity study, the methodology will be detailed, including:

  • Animal Models: Species, strain, age, and sex of the animals used.

  • Dosing Regimen: Route of administration, dose levels, frequency, and duration.

  • Parameters Monitored: Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and urinalysis.

  • Pathology: A description of the gross and microscopic pathological examinations performed.

Section 2: Carcinogenicity and Genotoxicity

This section will focus on the potential of the specified this compound formulation to induce cancer or genetic mutations.

  • Carcinogenicity: Data from long-term carcinogenicity studies in two rodent species will be summarized in tabular format. The tables will include the species, dosing regimen, and the incidence of neoplastic and non-neoplastic lesions.

  • Genotoxicity: A battery of in vitro and in vivo genotoxicity assays will be presented. This will include:

    • A test for gene mutation in bacteria (e.g., Ames test).

    • An in vitro cytogenetic test for chromosomal damage in mammalian cells or an in vitro mouse lymphoma tk assay.

    • An in vivo test for chromosomal damage using rodent hematopoietic cells.

Experimental Protocols: Detailed methodologies for the carcinogenicity and genotoxicity studies will be provided, including the cell lines or animal models used, dose selection rationale, and the endpoints measured.

Section 3: Reproductive and Developmental Toxicity

This section will detail studies assessing the potential effects of the specified this compound formulation on fertility, reproduction, and embryonic/fetal development.

  • Fertility and Early Embryonic Development: Data will be presented on the effects on male and female fertility and reproductive function.

  • Embryo-fetal Development: This will include data from prenatal developmental toxicity studies in two species (one rodent, one non-rodent).

  • Prenatal and Postnatal Development: A summary of studies evaluating the effects on the treating of the mothers during pregnancy and lactation on the development of the offspring will be provided.

Experimental Protocols: The experimental designs for these studies will be outlined, including the timing of administration, the maternal and developmental endpoints evaluated, and the statistical methods used for analysis.

Section 4: Safety Pharmacology

This section will address the potential for the specified this compound formulation to cause adverse effects on major physiological systems.

  • Core Battery: Data on the effects on the central nervous, cardiovascular, and respiratory systems will be presented.

  • Supplemental Studies: Any additional safety pharmacology studies conducted based on the known pharmacological profile of the drug or findings from other toxicity studies will be included.

Experimental Protocols: The methodologies for the safety pharmacology studies will be described, including the animal models, the physiological parameters measured, and the dose levels tested in relation to the expected therapeutic exposure.

Visualizations

In line with your requirements, all signaling pathways, experimental workflows, and logical relationships described will be visualized using Graphviz (DOT language). These diagrams will adhere to the specified formatting guidelines, including a maximum width of 760px and high-contrast color schemes for clarity. Each diagram will be accompanied by a brief, descriptive caption.

Example Experimental Workflow Diagram:

experimental_workflow cluster_dosing Dosing Phase cluster_monitoring In-Life Monitoring cluster_analysis Terminal Phase Animal_Acclimatization Animal_Acclimatization Dose_Administration Dose_Administration Animal_Acclimatization->Dose_Administration 7 days Clinical_Observations Clinical_Observations Dose_Administration->Clinical_Observations Daily Body_Weight Body_Weight Clinical_Observations->Body_Weight Weekly Sample_Collection Sample_Collection Body_Weight->Sample_Collection Pre-dose & Terminal Necropsy Necropsy Sample_Collection->Necropsy Histopathology Histopathology Necropsy->Histopathology Data_Analysis Data_Analysis Histopathology->Data_Analysis Final_Report Final_Report Data_Analysis->Final_Report Interpretation

Caption: A generalized workflow for a preclinical toxicity study.

Please provide the specific active ingredient(s) for "this compound" to enable the creation of a targeted and accurate technical guide.

Navigating the Therapeutic Landscape of "Amipan": A Technical Overview of Disparate Targets

Author: BenchChem Technical Support Team. Date: December 2025

The name "Amipan" is associated with multiple pharmaceutical products, each with a distinct active ingredient and a unique therapeutic target. This guide provides an in-depth technical exploration of the core targets for three separate medications marketed under the this compound brand: Pantoprazole, a proton pump inhibitor; Imipenem/Cilastatin, a combination antibiotic; and Amisulpride, an atypical antipsychotic. For the research and drug development professional, understanding these disparate mechanisms is crucial for contextualizing the therapeutic applications of each.

This compound (Pantoprazole): Targeting Gastric Acid Secretion

Therapeutic Target: H+/K+ ATPase Pump

This compound, when referring to the 40mg tablet formulation, contains Pantoprazole, a proton pump inhibitor (PPI).[1][2][3] Its primary therapeutic application is in the treatment of acid-related gastrointestinal conditions such as peptic ulcer disease, heartburn, and Zollinger-Ellison syndrome.[2][3]

The molecular target of Pantoprazole is the hydrogen-potassium adenosine (B11128) triphosphatase (H+/K+ ATPase) enzyme system, commonly known as the proton pump.[1] This enzyme is located in the secretory canaliculi of gastric parietal cells and represents the final step in the secretion of gastric acid.

Mechanism of Action

Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cell canaliculi. The activated form, a sulfenamide (B3320178) derivative, forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H+/K+ ATPase pump. This irreversible binding inactivates the pump, thereby inhibiting the transport of H+ ions into the gastric lumen and reducing the production of gastric acid.[1]

Signaling Pathway and Logical Relationship

The action of Pantoprazole is a direct inhibition of a terminal cellular process. The logical workflow from drug administration to therapeutic effect is illustrated below.

cluster_bloodstream Bloodstream cluster_parietal_cell Gastric Parietal Cell cluster_gastric_lumen Gastric Lumen Pantoprazole_Absorbed Pantoprazole (Absorbed into bloodstream) Pantoprazole_Cell Pantoprazole (Enters parietal cell) Pantoprazole_Absorbed->Pantoprazole_Cell Circulation Activation Acidic Canaliculi (Activation to Sulfenamide) Pantoprazole_Cell->Activation Diffusion HK_ATPase H+/K+ ATPase Pump Activation->HK_ATPase Covalent Bonding (Inhibition) H_ion H+ Ion HK_ATPase->H_ion H+ Transport (Blocked) Acid_Secretion Gastric Acid (Reduced Secretion) H_ion->Acid_Secretion

Caption: Logical workflow of Pantoprazole's mechanism of action.

Experimental Protocols

In Vitro H+/K+ ATPase Activity Assay

  • Objective: To determine the inhibitory concentration (IC50) of Pantoprazole on the H+/K+ ATPase enzyme.

  • Methodology:

    • Isolate H+/K+ ATPase-rich vesicles from porcine or rabbit gastric mucosa.

    • Pre-incubate the vesicles with varying concentrations of Pantoprazole in an acidic medium (pH < 4.0) to facilitate drug activation.

    • Initiate the enzyme reaction by adding ATP.

    • Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (B84403) (Pi) using a colorimetric assay (e.g., Malachite green assay).

    • Calculate the percentage of inhibition at each Pantoprazole concentration and determine the IC50 value.

ParameterValueReference
TargetH+/K+ ATPase[1]
IC50Varies by activation pHN/A

This compound (Imipenem/Cilastatin): A Dual-Action Antibacterial Agent

Therapeutic Target: Bacterial Penicillin-Binding Proteins (PBPs) and Human Renal Dehydropeptidase I

The injectable form of this compound contains a combination of Imipenem and Cilastatin.[4][5] This formulation is a broad-spectrum antibiotic used to treat severe bacterial infections.[5][6] The therapeutic strategy involves two distinct targets: one in the bacterium and one in the human host.

  • Imipenem: This carbapenem (B1253116) antibiotic targets penicillin-binding proteins (PBPs) in bacteria.[4] PBPs are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.

  • Cilastatin: This compound targets dehydropeptidase I, an enzyme located in the brush border of the human renal tubules.[4][5] This enzyme is responsible for the rapid metabolism and inactivation of Imipenem.

Mechanism of Action

Imipenem binds to and inactivates PBPs, which disrupts the cross-linking of the peptidoglycan chains in the bacterial cell wall. This leads to the weakening of the cell wall and ultimately results in bacterial cell lysis and death.[4]

Cilastatin has no antibacterial activity. Its role is to inhibit dehydropeptidase I, thereby preventing the renal degradation of Imipenem. This increases the plasma concentration and half-life of Imipenem, enhancing its antibacterial efficacy.[4][5]

Experimental Workflow

The synergy between Imipenem and Cilastatin can be demonstrated through a combination of in vitro and in vivo experiments.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Animal Model) MIC_Imipenem Determine MIC of Imipenem alone PBP_Binding PBP Binding Assay Imipenem_Alone Administer Imipenem Pharmacokinetics Measure Plasma Concentrations Imipenem_Alone->Pharmacokinetics Imipenem_Cilastatin Administer Imipenem + Cilastatin Imipenem_Cilastatin->Pharmacokinetics Efficacy Assess Bacterial Clearance Pharmacokinetics->Efficacy

Caption: Experimental workflow to evaluate Imipenem/Cilastatin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the minimum concentration of Imipenem required to inhibit the visible growth of a bacterial strain.

  • Methodology:

    • Prepare a series of two-fold dilutions of Imipenem in a liquid growth medium (e.g., Mueller-Hinton broth).

    • Inoculate each dilution with a standardized suspension of the test bacterium.

    • Incubate the cultures under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is the lowest concentration of Imipenem at which no visible growth is observed.

Active IngredientTargetOrganism
ImipenemPenicillin-Binding ProteinsBacteria
CilastatinDehydropeptidase IHuman (Kidney)

This compound (Amisulpride): Modulating Dopaminergic Neurotransmission

Therapeutic Target: Dopamine (B1211576) D2 and D3 Receptors

"Amipans 100 Tablet" is a formulation containing Amisulpride, an atypical antipsychotic drug used in the treatment of schizophrenia.[7] The primary therapeutic targets of Amisulpride are the dopamine D2 and D3 receptors in the central nervous system.[7]

Mechanism of Action

Amisulpride exhibits a dual mechanism of action depending on the dose. At higher doses, it acts as an antagonist at postsynaptic D2 and D3 receptors, which is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions). At lower doses, it preferentially blocks presynaptic D2 and D3 autoreceptors, which enhances dopamine release and is believed to be effective against the negative symptoms of schizophrenia (e.g., apathy, social withdrawal).[7]

Signaling Pathway

The signaling cascade following dopamine receptor modulation is complex. The diagram below provides a simplified representation of the antagonism at postsynaptic D2 receptors.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase (Inhibited) G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Production (Reduced) Adenylyl_Cyclase->cAMP Catalyzes Cellular_Response Reduced Neuronal Excitability cAMP->Cellular_Response Amisulpride Amisulpride Amisulpride->D2_Receptor Antagonizes

Caption: Postsynaptic D2 receptor antagonism by Amisulpride.

Experimental Protocols

Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of Amisulpride for dopamine D2 and D3 receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cells expressing recombinant human D2 or D3 receptors.

    • Incubate the membranes with a radiolabeled ligand (e.g., [3H]-Spiperone) that has a high affinity for the target receptor.

    • Add varying concentrations of unlabeled Amisulpride to compete with the radioligand for binding.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC50 of the competition curve.

ParameterDopamine D2 ReceptorDopamine D3 Receptor
Binding Affinity (Ki)HighHigh

Note on AMPA Receptors

Searches for "this compound" may also yield literature related to AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are critical targets in neuroscience research for conditions like epilepsy.[8][9] However, there is no direct evidence in the public domain linking a specific therapeutic agent named "this compound" to the antagonism of AMPA receptors. The technical requirements of this guide align well with the research-intensive nature of AMPA receptor drug discovery, but at present, this connection remains speculative.

This guide has delineated the distinct therapeutic targets and mechanisms of action for the various pharmaceutical products known as this compound. For researchers and drug development professionals, it is imperative to distinguish between these compounds to accurately interpret and advance scientific inquiry.

References

Methodological & Application

Application Notes and Protocols for Amisulpride in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amisulpride (B195569) is an atypical antipsychotic and antidepressant agent characterized by its high affinity for dopamine (B1211576) D2 and D3 receptors.[1][2] Its pharmacological profile is notably dose-dependent. At lower doses, amisulpride is thought to enhance dopaminergic transmission by preferentially blocking presynaptic autoreceptors, which are involved in the negative feedback regulation of dopamine synthesis and release.[3][4] Conversely, at higher doses, it acts as an antagonist at postsynaptic dopamine receptors.[3][4] This dual mechanism of action is believed to be the basis for its efficacy against both the negative and positive symptoms of schizophrenia.[3] These application notes provide a comprehensive overview of established dosage protocols for amisulpride in various preclinical rodent models, offering guidance for researchers in neuropsychiatric drug discovery and development.

Mechanism of Action: Dopamine D2/D3 Receptor Antagonism

Amisulpride exhibits a selective affinity for dopamine D2 and D3 receptor subtypes.[2][3] At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release in the mesolimbic system.[3][4] This action is thought to contribute to its antidepressant effects and efficacy against the negative symptoms of schizophrenia. At higher doses, amisulpride antagonizes postsynaptic D2/D3 receptors, which is consistent with the mechanism of action of other antipsychotic drugs in managing the positive symptoms of schizophrenia.[3][4]

cluster_presynaptic Presynaptic Neuron cluster_autoreceptor Low Dose Amisulpride cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_postsynaptic_antagonism High Dose Amisulpride Dopamine_synthesis Dopamine Synthesis Dopamine_vesicle Dopamine Vesicle Dopamine_synthesis->Dopamine_vesicle Dopamine_released Dopamine Dopamine_vesicle->Dopamine_released Release Autoreceptor D2/D3 Autoreceptor Autoreceptor->Dopamine_synthesis Inhibits Amisulpride_low Amisulpride (Low Dose) Amisulpride_low->Autoreceptor Blocks Dopamine_released->Autoreceptor Postsynaptic_receptor Postsynaptic D2/D3 Receptor Dopamine_released->Postsynaptic_receptor Signal_transduction Signal Transduction Postsynaptic_receptor->Signal_transduction Activates Amisulpride_high Amisulpride (High Dose) Amisulpride_high->Postsynaptic_receptor Blocks

Figure 1: Amisulpride's Dose-Dependent Mechanism of Action.

Quantitative Data Presentation

The following tables summarize the effective doses of amisulpride in a range of preclinical behavioral and neurochemical assays in rodents.

Table 1: Behavioral Effects of Amisulpride in Rodent Models

Behavioral AssayAnimal ModelEffectAmisulpride Dose (mg/kg)Reference
Apomorphine-Induced YawningRatInhibition (ED50)0.2[3]
Apomorphine-Induced HypomotilityRatInhibition (ED50)0.3[3]
Apomorphine-Induced GnawingRatInhibition (ED50)115[3]
Amphetamine-Induced HypermotilityRatInhibition (ED50)2-3[3]
Forced Swim TestRatReduction in Immobility1 and 3 (subchronic)[5][6]
Chronic Mild StressRatReversal of Anhedonia5 and 10 (chronic)[5]
CatalepsyRatInduction>100 (racemic)[1]
Drug DiscriminationMouse (C57BL/6)Discriminative Stimulus (ED50)1.77 ((S)-amisulpride)[7]

Table 2: Neurochemical Effects of Amisulpride in Rats

Neurochemical AssayEffectAmisulpride Dose (mg/kg)Reference
Dopamine Release (Olfactory Tubercle)Increase (ED50)3.7[3]
Striatal Acetylcholine LevelsDecrease (ED50)~60[3]

Experimental Protocols

Forced Swim Test (FST) in Rats

This protocol is designed to assess the antidepressant-like effects of amisulpride.

Materials:

  • Amisulpride

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) or saline)

  • Cylindrical water tank (height: 40-50 cm, diameter: 18-20 cm)

  • Water (23-25°C)

  • Video recording system

Procedure:

  • Pre-test session (Day 1): Place each rat individually in the water tank filled to a depth of 30 cm for 15 minutes.

  • After the pre-test, remove the rats, dry them with a towel, and return them to their home cages.

  • Drug Administration: Administer amisulpride or vehicle intraperitoneally (i.p.) at various doses (e.g., 1 and 3 mg/kg). A subchronic treatment paradigm, such as three injections over a 24-hour period, is often employed.[5][6]

  • Test session (Day 2): 24 hours after the pre-test session, place the rats back into the water tank for a 5-minute test session.

  • Record the entire 5-minute session using a video camera.

  • Data Analysis: Score the duration of immobility, defined as the time the rat spends floating motionless or making only minor movements necessary to keep its head above water. A reduction in immobility time is indicative of an antidepressant-like effect.

G cluster_day1 Day 1 cluster_drug_admin Drug Administration cluster_day2 Day 2 cluster_analysis Data Analysis pre_test Pre-test Session (15 min swim) dry_return Dry and Return to Home Cage pre_test->dry_return drug_admin Administer Amisulpride/Vehicle (i.p.) (e.g., 3 injections over 24h) dry_return->drug_admin test_session Test Session (5 min swim) drug_admin->test_session video_record Video Record Session test_session->video_record score_immobility Score Duration of Immobility video_record->score_immobility

Figure 2: Experimental Workflow for the Forced Swim Test.
Chronic Mild Stress (CMS) Model in Rats

This protocol evaluates the ability of amisulpride to reverse stress-induced anhedonia, a core symptom of depression.

Materials:

  • Amisulpride

  • Vehicle

  • 1% sucrose (B13894) solution

  • Animal housing suitable for inducing chronic mild stress (e.g., individual cages)

  • Various stressors (e.g., damp bedding, cage tilt, altered light/dark cycle)

Procedure:

  • Baseline Sucrose Preference: For one week prior to the stress period, give rats a choice between two bottles, one containing 1% sucrose solution and the other containing water. Measure the consumption of each to establish a baseline preference for sucrose.

  • CMS Induction: For a period of several weeks (e.g., 3-9 weeks), subject the rats to a varied and unpredictable sequence of mild stressors.

  • Sucrose Preference Monitoring: Continue to monitor sucrose and water consumption weekly to confirm the induction of anhedonia (a significant decrease in sucrose preference).

  • Chronic Drug Administration: Once anhedonia is established, begin chronic daily administration of amisulpride (e.g., 5 and 10 mg/kg, i.p.) or vehicle.[5]

  • Continued Monitoring: Continue the CMS procedure and drug administration, monitoring sucrose preference weekly.

  • Data Analysis: Analyze the sucrose preference data over time. A reversal of the stress-induced decrease in sucrose consumption in the amisulpride-treated group compared to the vehicle group indicates an antidepressant-like effect.

Apomorphine-Induced Stereotypy in Rats

This protocol is used to assess the postsynaptic dopamine receptor antagonist properties of amisulpride.

Materials:

Procedure:

  • Drug Administration: Administer amisulpride or vehicle intraperitoneally (i.p.) at various doses.

  • After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine hydrochloride (e.g., 1.25 mg/kg, s.c.).[1]

  • Immediately after apomorphine injection, place the rats in individual observation cages.

  • Behavioral Scoring: Observe and score stereotyped behaviors (e.g., gnawing, licking, sniffing) at regular intervals (e.g., every 5 minutes for 1 hour) using a standardized rating scale.[1]

  • Data Analysis: Calculate the total stereotypy score for each animal. Analyze the data to determine the dose-dependent inhibitory effect of amisulpride on apomorphine-induced stereotypy and calculate the ED50.

References

Application Notes and Protocols for the Use of AMNIOPAN® in Prenatal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of AMNIOPAN®, a complete, ready-to-use medium for the in vitro cultivation of human fetal cells derived from amniotic fluid and chorionic villus samples (CVS). The protocols outlined below are intended for cytogenetic analysis, including karyotyping and fluorescence in situ hybridization (FISH).

Introduction

AMNIOPAN® is a specialized cell culture medium designed to promote the rapid expansion of amniocytes and chorionic villus cells for prenatal diagnostic testing.[1][2][3][4] It is a complete, frozen medium based on alpha-MEM, supplemented with Fetal Bovine Serum (FBS), L-glutamine, antibiotics, hormones, and growth factors.[1][2][3][5] This ready-to-use formulation minimizes variability and the risk of contamination, ensuring reproducible results.[5]

Product Specifications and Handling

Proper handling and storage of AMNIOPAN® are critical to maintaining its performance. The following table summarizes the key specifications and handling instructions.

ParameterSpecificationSource(s)
Product Name AMNIOPAN®[1][2][6]
Intended Use In vitro cultivation of human fetal cells from amniotic fluid and chorionic villi for cytogenetic analysis.[1][2][3][6]
Composition Based on alpha-MEM, contains FBS, L-glutamine, antibiotics, hormones, and growth factors.[1][2][3][5]
Format Frozen, ready-to-use complete medium.[1][2][3]
Storage Store at -20°C in the dark.[2][3][4]
Stability (Frozen) 2 years from the date of manufacture.[3]
Stability (Thawed) Up to 2 weeks when stored at 2-8°C. Avoid repeated warming and cooling and exposure to light.[1][5]
Quality Control Tested for pH, osmolarity, and sterility (bacteria, fungi, and mycoplasma). Each lot is performance-tested for cell growth.[1]

Experimental Protocols

The following protocols describe the use of AMNIOPAN® for the culture of cells from amniotic fluid and chorionic villus samples.

Preparation of AMNIOPAN® Medium
  • Thaw the frozen AMNIOPAN® medium overnight at 2-8°C or in a 37°C water bath. Avoid prolonged exposure to 37°C.

  • Once thawed, gently swirl the bottle to ensure a homogenous solution.

  • Aseptically aliquot the required volume of medium for immediate use or for storage at 2-8°C for up to two weeks.

  • No further supplementation is required as AMNIOPAN® is a complete medium.[5]

Culture of Amniotic Fluid Cells

This protocol outlines the in situ method for culturing amniotic fluid cells.

  • Sample Preparation:

    • Collect 10-25 ml of amniotic fluid in sterile, leak-proof conical tubes.[7] To minimize maternal cell contamination, it is recommended to discard the first milliliter.[7]

    • Centrifuge the sample at a low speed (e.g., 150-200 x g) for 10 minutes to pellet the cells.

    • Carefully aspirate the supernatant, leaving a small volume to resuspend the cell pellet.

  • Cell Seeding:

    • Gently resuspend the cell pellet in a small volume of fresh, pre-warmed AMNIOPAN® medium.

    • Seed the cell suspension onto appropriate culture vessels, such as sterile glass coverslips placed in a petri dish or directly into T-25 flasks.

    • Add the appropriate volume of pre-warmed AMNIOPAN® to the culture vessel. For example, add 2 ml of medium to a 35 mm petri dish containing coverslips.

  • Incubation and Maintenance:

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.[5]

    • On day two, add an additional 2 ml of fresh AMNIOPAN® to each culture.[5]

    • Monitor the cultures for cell growth starting from day 4-5.[5]

    • Feed the cultures by replacing the spent medium with 2 ml of fresh, pre-warmed AMNIOPAN® every two days once cell growth is observed.[5]

  • Harvesting:

    • Harvest the cells for cytogenetic analysis when a sufficient number of colonies are observed, typically around day 7-10.[5][7]

    • For optimal results, it is recommended to feed the cultures with fresh AMNIOPAN® the day before harvesting to stimulate mitosis.[5]

    • Follow standard laboratory procedures for harvesting, hypotonic treatment, fixation, and slide preparation for chromosome analysis.

Culture of Chorionic Villus Sample (CVS) Cells

This protocol describes the culture of mesenchymal cells from chorionic villi.

  • Sample Preparation:

    • Collect 5-30 mg of chorionic villi in a sterile container with transport medium.[8][9]

    • Under a stereomicroscope, carefully clean the villi to remove any blood clots and maternal decidua.[9]

    • Mechanically and/or enzymatically disaggregate the villi to release the mesenchymal cells from the core.[10]

  • Cell Seeding and Culture:

    • Follow the same cell seeding, incubation, and maintenance procedures as described for amniotic fluid cells (Section 3.2).

  • Harvesting:

    • Cultures are typically ready for harvest for cytogenetic analysis after approximately one week.[10]

    • Follow standard harvesting procedures for chromosome analysis.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for using AMNIOPAN® and a simplified representation of the general signaling pathways involved in cell proliferation stimulated by the growth factors present in the medium.

G cluster_workflow Experimental Workflow for Prenatal Cell Culture using AMNIOPAN® A Sample Collection (Amniotic Fluid or CVS) B Sample Preparation (Cell Pelleting or Villus Disaggregation) A->B C Cell Seeding in AMNIOPAN® B->C D Incubation (37°C, 5% CO2) C->D E Culture Maintenance (Medium Change) D->E F Cell Harvest E->F G Cytogenetic Analysis (Karyotyping, FISH) F->G

Fig. 1: Experimental workflow for prenatal cell culture.

G cluster_pathway Simplified Growth Factor Signaling Pathway GF Growth Factors (in AMNIOPAN®) Receptor Tyrosine Kinase Receptor GF->Receptor Binding & Dimerization Signaling Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling Activation TF Transcription Factors Signaling->TF Activation Proliferation Cell Proliferation & Survival TF->Proliferation Gene Expression

Fig. 2: Simplified growth factor signaling pathway.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)Source(s)
No or poor cell growth - Poor sample quality (low cell viability)- Ensure optimal sample collection and transport conditions.[5]
- Contamination with erythrocytes- Perform a complete medium change during the first two feedings, including a wash with DPBS (without Mg2+/Ca2+) at the second feeding.[5]
- Incorrect incubation conditions- Verify incubator temperature (37°C) and CO2 levels (5%).[5]
Contamination (bacterial or fungal) - Non-aseptic technique- Strictly follow aseptic techniques during all handling steps.
- Contaminated sample- Use of antibiotics in the medium (already included in AMNIOPAN®) can help, but heavily contaminated samples may not be salvageable.
pH instability - Incorrect CO2 levels in the incubator- Calibrate and verify the CO2 concentration in the incubator.
- Use in a closed system without CO2- For closed systems, supplement AMNIOPAN® with 2% (v/v) of a sterile 1.0 M HEPES solution (pH 7.0) or pre-equilibrate the flask in a 5% CO2 incubator for 1 hour before sealing.[5]

Conclusion

AMNIOPAN® is a reliable and convenient ready-to-use medium for the culture of human fetal cells from amniotic fluid and chorionic villus samples. Adherence to the protocols and handling instructions outlined in these application notes will help ensure optimal cell growth and successful cytogenetic analysis for prenatal diagnostics.

References

Application Notes and Protocols for Studying Alzheimer's Disease Models Using Amylin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Amipan" did not yield specific results in scientific literature. It is presumed that this may be a typographical error or a non-standard name. Based on current research, this document will focus on the well-studied amylin analogue, Pramlintide , which has demonstrated significant effects in Alzheimer's disease (AD) models and aligns with the likely area of interest for researchers in this field.

Audience: This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for Alzheimer's disease.

Introduction: Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline. Recent research has highlighted the link between metabolic dysfunction, such as that seen in type 2 diabetes, and the pathogenesis of AD. Amylin, a pancreatic hormone co-secreted with insulin, and its synthetic analogue Pramlintide, have emerged as promising molecules for studying and potentially treating AD. Pramlintide has been shown to exert neuroprotective effects, reduce Aβ pathology, and improve cognitive function in various AD animal models.[1][2][3][4] These application notes provide an overview of the use of Pramlintide in AD research, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action

Pramlintide is believed to exert its neuroprotective effects in Alzheimer's disease through multiple mechanisms:

  • Reduction of Oxidative Stress: Pramlintide has been shown to regulate endogenous antioxidant enzymes, such as manganese superoxide (B77818) dismutase (MnSOD) and glutathione (B108866) peroxidase (GPx1), and the stress marker heme oxygenase-1 (HO-1) in the hippocampus.[1][2] In vitro studies have also demonstrated its ability to reduce reactive oxygen species (ROS) production and lipid peroxidation.[1][2]

  • Modulation of Amyloid-Beta Processing and Plaque Burden: Studies in APP/PS1 transgenic mice have shown that Pramlintide treatment can reduce the burden of Aβ plaques in the hippocampus.[1][2][3] This may be achieved by altering the expression of enzymes involved in the processing of the amyloid precursor protein (APP), such as β-secretase (BACE1) and α-secretase (ADAM10).[1][3]

  • Neuroinflammation Reduction: Chronic treatment with amylin analogues has been demonstrated to decrease microglial activation in the cortex of 5XFAD mice.[5]

  • Activation of Pro-Survival Signaling Pathways: Pramlintide has been shown to activate the PI3K/AKT/GSK-3β signaling pathway, which is crucial for neuronal survival and has been implicated in the pathophysiology of Alzheimer's disease.[6]

  • Improvement of Synaptic Plasticity: Pramlintide can reverse the depression of hippocampal long-term potentiation (LTP) induced by Aβ.[7][8] It has also been shown to increase the expression of synaptic markers like synapsin I.[5][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies using Pramlintide in Alzheimer's disease models.

Table 1: Effects of Pramlintide on Cognitive Function in AD Mouse Models

Animal ModelBehavioral TestTreatment GroupOutcome MeasureResultReference
APP/PS1Morris Water Maze (MWM)PramlintideTime in target quadrantIncreased[10]
SAMP8Novel Object RecognitionPramlintideRecognition IndexImproved[5][9]
High-Fat Diet/STZ-induced Diabetic RatsT-maze TestPramlintide (200 μg/kg/day sc)Spontaneous alternation %Significantly increased vs. diabetic group (90 ± 14.1 vs. 26 ± 9.6)[6][11]

Table 2: Effects of Pramlintide on Amyloid-Beta Pathology in AD Mouse Models

Animal ModelBrain RegionTreatment GroupOutcome MeasureResultReference
APP/PS1HippocampusPramlintideAβ Plaque BurdenReduced[1][2]
APP/PS1HippocampusPramlintideInsoluble Aβ1-40 and Aβ1-42 levelsReduced[1][3]
TgSwDIBrainPramlintideSoluble Aβ42Increased[12]
TgSwDIBrainPramlintideInsoluble Aβ42Significantly Increased[12]

Table 3: Effects of Pramlintide on Biomarkers in AD Mouse Models

Animal ModelBrain RegionTreatment GroupBiomarkerResultReference
APP/PS1HippocampusPramlintideBACE1 (β-secretase)Increased[1]
APP/PS1HippocampusPramlintideADAM10 (α-secretase)Increased[1][3]
APP/PS1HippocampusPramlintideMnSODRegulated[1][2]
APP/PS1HippocampusPramlintideGPx1Regulated[1][2]
APP/PS1HippocampusPramlintideHO-1Increased[1]
SAMP8HippocampusPramlintideSynapsin IIncreased[5][9]
High-Fat Diet/STZ-induced Diabetic RatsBrainPramlintidep-AKT/AKT ratioIncreased[6]
High-Fat Diet/STZ-induced Diabetic RatsBrainp-GSK-3β/GSK-3β ratioIncreased[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of Pramlintide in Alzheimer's disease mouse models.

Animal Model and Pramlintide Administration

Animal Model: APP/PS1 transgenic mice are a commonly used model for familial Alzheimer's disease, overexpressing human amyloid precursor protein with the Swedish mutation and a mutant human presenilin 1.[10]

Pramlintide Administration Protocol:

  • Age of Mice: Begin treatment at 5.5 months of age, prior to the widespread onset of AD pathology.[1][10]

  • Drug Delivery: Utilize Alzet mini-osmotic pumps for continuous subcutaneous infusion of Pramlintide. A common delivery rate is 0.15 µL/hr for 6 weeks.[10]

  • Dosage: A typical dosage for Pramlintide is 200 μg/kg/day.[13]

  • Control Group: A control group of APP/PS1 mice should receive saline via osmotic pumps. A wild-type littermate group receiving saline should also be included.[10]

  • Pump Implantation:

    • Anesthetize the mouse using appropriate anesthesia (e.g., isoflurane).

    • Make a small subcutaneous incision on the back of the mouse.

    • Insert the primed Alzet mini-osmotic pump into the subcutaneous pocket.

    • Close the incision with sutures or surgical clips.

    • Monitor the animal for recovery.

  • Treatment Duration: Continue the infusion for a period of 3 months.[1][2]

Behavioral Testing: Morris Water Maze (MWM)

The MWM is used to assess hippocampal-dependent spatial learning and memory.[9]

Protocol:

  • Apparatus: A circular pool (e.g., 1.2 m in diameter) filled with water made opaque with non-toxic white paint. A hidden platform is submerged 1 cm below the water surface.[7][9]

  • Acquisition Phase (e.g., 5 consecutive days):

    • Each mouse undergoes four trials per day.

    • For each trial, the mouse is gently placed into the water at one of four starting positions, facing the pool wall.

    • The mouse is allowed 60 seconds to find the hidden platform.[5]

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain on the platform for 20 seconds.[9]

    • Record the escape latency (time to find the platform) and path length using a video tracking system.[12]

  • Probe Trial (e.g., on day 6):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.[5]

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.[12]

Immunohistochemistry for Amyloid-Beta Plaques

This protocol is for the visualization and quantification of Aβ plaques in brain tissue.

Protocol:

  • Tissue Preparation:

    • Perfuse mice transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).[2]

    • Post-fix the brain in 4% PFA overnight.

    • Cryoprotect the brain in a sucrose (B13894) solution (e.g., 30% sucrose in PBS).

    • Section the brain into 30-40 μm thick coronal or sagittal sections using a cryostat or vibratome.[2]

  • Immunostaining:

    • Wash sections in PBS.

    • Perform antigen retrieval by incubating sections in 95% formic acid for 5 minutes.[2]

    • Wash sections in PBS.

    • Block non-specific binding with a blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

    • Incubate sections overnight at 4°C with a primary antibody against Aβ (e.g., 6E10).[14]

    • Wash sections in PBS.

    • Incubate with an appropriate fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse IgG Alexa Fluor 594) for 1-2 hours at room temperature.[14]

    • Wash sections in PBS.

    • Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Quantification:

    • Visualize sections using a fluorescence or confocal microscope.

    • Capture images of the hippocampus and cortex.

    • Quantify the Aβ plaque burden (percentage of area occupied by plaques) using image analysis software (e.g., ImageJ).[2]

ELISA for Amyloid-Beta Levels

This protocol is for the quantification of soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.[1]

Protocol:

  • Brain Homogenization:

    • Dissect the hippocampus and cortex from fresh or frozen brain tissue.

    • Homogenize the tissue in a buffer containing protease inhibitors.

  • Fractionation:

    • SDS-soluble fraction: Sonicate the homogenate in 2% SDS with protease inhibitors and centrifuge at 100,000 x g for 1 hour at 4°C. The supernatant contains the SDS-soluble fraction.[15]

    • Formic acid-soluble (insoluble) fraction: Extract the pellet from the previous step in 70% formic acid, centrifuge, and collect the supernatant.[15]

  • ELISA:

    • Use commercially available sandwich ELISA kits specific for Aβ40 and Aβ42.[16]

    • Follow the manufacturer's instructions for the assay.

    • Briefly, coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

    • Add the brain homogenate fractions and standards to the wells and incubate.

    • Wash the wells.

    • Add a detection antibody conjugated to horseradish peroxidase (HRP).

    • Wash the wells.

    • Add a substrate solution (e.g., TMB) and incubate to develop the color.[16]

    • Stop the reaction and read the absorbance at 450 nm.[16]

    • Calculate the concentration of Aβ in the samples based on the standard curve.

Western Blot for Signaling Proteins

This protocol is for the analysis of the expression and phosphorylation status of proteins in the PI3K/AKT/GSK-3β pathway.[17]

Protocol:

  • Protein Extraction:

    • Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.[17]

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of PI3K, AKT, and GSK-3β.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway Diagrams

Pramlintide_Signaling_Pathway Pramlintide Pramlintide AmylinR Amylin Receptor Pramlintide->AmylinR OxidativeStress Oxidative Stress Pramlintide->OxidativeStress Reduces Neuroinflammation Neuroinflammation Pramlintide->Neuroinflammation Reduces PI3K PI3K AmylinR->PI3K Activates AKT AKT PI3K->AKT Activates GSK3b GSK-3β AKT->GSK3b Inhibits NeuronalSurvival Neuronal Survival and Neuroprotection AKT->NeuronalSurvival GSK3b->NeuronalSurvival ADPathology Alzheimer's Disease Pathology NeuronalSurvival->ADPathology Ameliorates OxidativeStress->ADPathology Neuroinflammation->ADPathology

Caption: Proposed signaling pathway of Pramlintide in Alzheimer's disease.

Experimental_Workflow start Start: APP/PS1 Mice (5.5 months old) treatment Pramlintide or Saline (Chronic subcutaneous infusion via osmotic pump for 3 months) start->treatment behavior Behavioral Testing (Morris Water Maze) treatment->behavior sacrifice Sacrifice and Brain Tissue Collection behavior->sacrifice biochem Biochemical Analysis sacrifice->biochem ihc Immunohistochemistry (Aβ Plaque Staining) biochem->ihc elisa ELISA (Aβ40/42 Levels) biochem->elisa wb Western Blot (Signaling Proteins) biochem->wb end End: Data Analysis and Interpretation ihc->end elisa->end wb->end

Caption: Experimental workflow for studying Pramlintide in AD mouse models.

References

Application Notes and Protocols: The Role of AMPA Receptor Modulation in Ischemic Stroke Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events initiated by the interruption of blood flow to the brain.[1][2] Excitotoxicity, primarily mediated by the overactivation of glutamate (B1630785) receptors, is a key contributor to neuronal damage in the ischemic penumbra, the salvageable tissue surrounding the infarct core.[3][4][5] α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors, a major subtype of ionotropic glutamate receptors, play a crucial role in mediating fast excitatory neurotransmission and are implicated in excitotoxic cell death.[5][6] Consequently, modulation of AMPA receptor activity presents a promising therapeutic strategy for neuroprotection in ischemic stroke.

While the specific term "Amipan" did not yield targeted results in the scientific literature, extensive research has been conducted on other AMPA receptor modulators, particularly the non-competitive antagonist Perampanel (B3395873) . These application notes will focus on the use of Perampanel as a representative AMPA receptor modulator in preclinical ischemic stroke research, providing a comprehensive overview of its mechanism of action, experimental protocols, and key findings. The principles and methodologies described herein are broadly applicable to the investigation of other compounds targeting the AMPA receptor in the context of ischemic stroke.

Mechanism of Action and Neuroprotective Effects

Perampanel exerts its neuroprotective effects in ischemic stroke through a multi-faceted mechanism primarily centered on the antagonism of AMPA receptors. This antagonism mitigates the excessive influx of sodium and calcium ions into neurons, a hallmark of excitotoxicity, thereby preventing subsequent neuronal death.[5] Beyond direct channel blockade, Perampanel has been shown to engage several downstream signaling pathways, contributing to its therapeutic efficacy.[7][8][9]

The neuroprotective effects of Perampanel in ischemic stroke models include:

  • Anti-inflammatory Activity: Perampanel significantly inhibits the activation of microglia and reduces the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).[7][8]

  • Antioxidant Effects: It has been demonstrated to suppress oxidative stress, a key contributor to secondary injury in stroke.[7][8]

  • Anti-apoptotic Effects: Perampanel modulates the expression of key apoptotic proteins, downregulating pro-apoptotic factors like Bcl-2 associated X (Bax) and upregulating anti-apoptotic proteins such as B-cell lymphoma-extra large (Bcl-xL).[7][10]

  • Activation of Pro-survival Signaling: Perampanel has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis.[7][9]

  • Blood-Brain Barrier (BBB) Protection: Some studies suggest that AMPA receptor modulation can contribute to maintaining the integrity of the blood-brain barrier, which is often compromised during ischemic stroke.[7][11][12]

Signaling Pathways

The neuroprotective effects of Perampanel in ischemic stroke are mediated by its influence on key intracellular signaling cascades. The following diagram illustrates the proposed signaling pathway.

Perampanel_Signaling_Pathway cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates Ca_Influx Ca2+ Influx AMPAR->Ca_Influx Mediates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Inflammation Inflammation Excitotoxicity->Inflammation Oxidative_Stress Oxidative Stress Excitotoxicity->Oxidative_Stress Apoptosis Apoptosis Inflammation->Apoptosis Oxidative_Stress->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Perampanel Perampanel Perampanel->AMPAR Inhibits PI3K_Akt PI3K/Akt Pathway Perampanel->PI3K_Akt Activates Anti_Inflammation Anti-inflammation Perampanel->Anti_Inflammation Anti_Oxidation Anti-oxidation Perampanel->Anti_Oxidation Anti_Apoptosis Anti-apoptosis PI3K_Akt->Anti_Apoptosis Neuroprotection Neuroprotection Anti_Inflammation->Neuroprotection Anti_Oxidation->Neuroprotection Anti_Apoptosis->Neuroprotection

Caption: Signaling pathway of Perampanel in ischemic stroke.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the effects of Perampanel in rodent models of ischemic stroke.

Table 1: Effect of Perampanel on Infarct Volume and Neurological Deficit

Animal ModelIschemia/Reperfusion TimePerampanel DoseRoute of AdministrationInfarct Volume Reduction (%)Improvement in Neurological ScoreReference
Rat (tMCAO)90 min / 7 days1.5 mg/kgIntraperitonealSignificant (p < 0.05)Significant (p < 0.05)[7][9]
Rat (tMCAO)90 min / chronic phase1.5 mg/kgIntraperitonealNot AssessedImproved spatial working memory[7]
Rat (PVD)- / 4 days3 mg/kgIntraperitonealNot QuantifiedAttenuated motor deficits and cognitive impairment[13]

tMCAO: transient Middle Cerebral Artery Occlusion; PVD: Pial Vessel Disruption

Table 2: Molecular Effects of Perampanel in Ischemic Stroke Models

Molecular MarkerEffect of PerampanelAnimal ModelReference
Inflammatory Markers
Microglial ActivationInhibitedRat (tMCAO)[7]
IL-1βDecreased ExpressionRat (tMCAO)[8]
TNF-αDecreased ExpressionRat (tMCAO)[8]
Oxidative Stress Markers
4-hydroxynonenalDecreasedRat (tMCAO)[8]
8-hydroxy-2'deoxyguanosineDecreasedRat (tMCAO)[8]
Apoptotic Markers
Bcl-2 associated X (Bax)DownregulatedRat (tMCAO)[7]
Bcl-extra-large (Bcl-xL)UpregulatedRat (tMCAO)[7]
Signaling Pathways
AktActivatedRat (tMCAO)[7]

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats

The tMCAO model is a widely used and reproducible method for inducing focal cerebral ischemia that mimics many aspects of human ischemic stroke.[14][15]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Isoflurane (B1672236) anesthesia

  • Heating pad with rectal probe to maintain body temperature at 37°C

  • Operating microscope

  • 4-0 silicone-coated nylon monofilament suture

  • Microvascular clips

Procedure:

  • Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).

  • Place the animal in a supine position on a heating pad to maintain normothermia.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding tissues under an operating microscope.

  • Ligate the distal ECA and the CCA.

  • Place a microvascular clip on the ICA.

  • Make a small incision in the ECA stump.

  • Insert the silicone-coated monofilament suture into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

tMCAO_Workflow Anesthesia Anesthesia Surgical_Exposure Expose Carotid Arteries Anesthesia->Surgical_Exposure Vessel_Ligation Ligate CCA & ECA Surgical_Exposure->Vessel_Ligation Filament_Insertion Insert Filament to Occlude MCA Vessel_Ligation->Filament_Insertion Ischemia 90 min Ischemia Filament_Insertion->Ischemia Reperfusion Withdraw Filament for Reperfusion Ischemia->Reperfusion Recovery Recovery Reperfusion->Recovery

Caption: Experimental workflow for the tMCAO model.

Drug Administration

Perampanel Solution Preparation:

  • Dissolve Perampanel in a vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80) to the desired concentration (e.g., 1.5 mg/mL for a 1.5 mg/kg dose in a 300g rat with an injection volume of 0.3 mL).

Administration Protocol:

  • Administer Perampanel or vehicle via intraperitoneal (IP) injection.

  • The timing of administration is a critical variable. In many preclinical studies, the drug is administered shortly after the onset of reperfusion to model a clinically relevant therapeutic window.[7][9]

Assessment of Neurological Deficit

A neurological scoring system is used to evaluate the extent of motor and sensory deficits following ischemic stroke.

Example Scoring System (based on a 5-point scale):

  • 0: No neurological deficit.

  • 1: Failure to extend the contralateral forepaw fully.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous motor activity.

The assessment should be performed by an observer blinded to the experimental groups.

Measurement of Infarct Volume

Procedure:

  • At the end of the experiment (e.g., 7 days post-tMCAO), euthanize the animals and harvest the brains.

  • Slice the brain into coronal sections of uniform thickness (e.g., 2 mm).

  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice.

  • Calculate the total infarct volume by integrating the infarct area over the thickness of the slices. To correct for edema, the infarct volume can be expressed as a percentage of the contralateral hemisphere.

Logical Relationships in Neuroprotection

The following diagram illustrates the logical flow of how AMPA receptor antagonism by Perampanel leads to neuroprotection in the context of ischemic stroke.

Neuroprotection_Logic Ischemic_Stroke Ischemic Stroke Glutamate_Release ↑ Glutamate Release Ischemic_Stroke->Glutamate_Release AMPAR_Overactivation AMPAR Overactivation Glutamate_Release->AMPAR_Overactivation Excitotoxicity Excitotoxicity AMPAR_Overactivation->Excitotoxicity AMPAR_Antagonism AMPA Receptor Antagonism Neuronal_Damage Neuronal Damage & Death Excitotoxicity->Neuronal_Damage Perampanel Perampanel Administration Perampanel->AMPAR_Antagonism Reduced_Excitotoxicity ↓ Excitotoxicity AMPAR_Antagonism->Reduced_Excitotoxicity Downstream_Effects Anti-inflammatory Anti-oxidant Anti-apoptotic Effects Reduced_Excitotoxicity->Downstream_Effects Neuroprotection Neuroprotection Downstream_Effects->Neuroprotection

References

Application Notes: Experimental Design for Amipan (Amisulpride) Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amipan (Amisulpride) is an atypical antipsychotic agent characterized by its high affinity and selectivity for dopamine (B1211576) D2 and D3 receptors.[1][2][3] Its unique pharmacological profile is dose-dependent. At lower doses (clinically 50-300 mg/day), it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopaminergic transmission.[3][4][5][6] This mechanism is thought to contribute to its efficacy against the negative and depressive symptoms of schizophrenia.[4][5] At higher doses (clinically 400-1200 mg/day), Amisulpride (B195569) acts as a postsynaptic D2/D3 receptor antagonist, primarily in the limbic system, which is effective in treating the positive symptoms of schizophrenia.[4][6] This dual action, combined with a lower incidence of extrapyramidal side effects compared to typical antipsychotics, makes Amisulpride a subject of significant interest in neuropsychiatric research.[2][7]

These application notes provide a framework for designing preclinical behavioral studies to investigate the antipsychotic and antidepressant-like effects of Amisulpride in rodent models. The protocols outlined below are designed to assess efficacy in domains relevant to positive symptoms, negative symptoms, and potential side effects.

Core Concepts and Rationale for Experimental Design

The experimental design for Amisulpride behavioral studies should be guided by its dose-dependent mechanism of action. Therefore, a key feature of these studies will be the inclusion of a wide dose range to capture both the low-dose effects (presynaptic autoreceptor blockade) and high-dose effects (postsynaptic antagonism).

  • Modeling Positive Symptoms: To assess the efficacy of high-dose Amisulpride against positive symptoms of schizophrenia (e.g., psychosis), rodent models of hyperdopaminergic activity are employed. A common approach is to induce hyperlocomotion and stereotyped behaviors using dopamine agonists like amphetamine or apomorphine.[8] The ability of Amisulpride to attenuate these behaviors is a predictive measure of its antipsychotic potential.

  • Modeling Negative and Depressive Symptoms: Evaluating the low-dose effects of Amisulpride on negative and depressive symptoms requires different behavioral paradigms. Models of anhedonia (the inability to feel pleasure), such as the Chronic Mild Stress (CMS) model, and tests of behavioral despair, like the Forced Swim Test (FST), are relevant.[9][10] In these models, an antidepressant-like effect is observed as a reversal of stress-induced anhedonia or a reduction in immobility time.

  • Assessing Side-Effect Liability: A crucial aspect of antipsychotic drug development is the assessment of potential side effects, particularly extrapyramidal symptoms (EPS). The catalepsy test in rats is a standard method to evaluate the propensity of a compound to induce motor side effects characteristic of typical antipsychotics.[9][11] Amisulpride is expected to have a low cataleptic potential.[8][11]

Experimental Protocols

Amphetamine-Induced Hyperlocomotion

This model is used to evaluate the antipsychotic potential of Amisulpride against hyperdopaminergic states, mimicking the positive symptoms of schizophrenia.

Materials:

  • Male Wistar rats (250-300g)

  • Amisulpride

  • d-Amphetamine sulfate

  • Vehicle (e.g., 0.9% saline)

  • Open field apparatus (e.g., a 100 cm x 100 cm arena with video tracking software)

Procedure:

  • Acclimate rats to the testing room for at least 1 hour before the experiment.

  • Administer Amisulpride (e.g., 10, 20, 40 mg/kg, intraperitoneally - i.p.) or vehicle.

  • After 30 minutes, administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) or saline.

  • Immediately place the rat in the center of the open field apparatus.

  • Record locomotor activity (total distance traveled, rearing frequency) for 60 minutes using an automated video tracking system.

  • Data Analysis: Compare the locomotor activity of the Amisulpride + amphetamine groups to the vehicle + amphetamine group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Forced Swim Test (FST)

This test assesses the antidepressant-like effects of Amisulpride. A reduction in immobility time is indicative of an antidepressant effect.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Amisulpride

  • Vehicle (e.g., 0.9% saline)

  • Cylindrical tank (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

Procedure:

  • Pre-test Session (Day 1): Place each rat in the water tank for 15 minutes. This is to induce a state of behavioral despair.

  • Remove the rats, dry them with a towel, and return them to their home cages.

  • Drug Administration: Administer Amisulpride (e.g., 1, 3, 5, 10 mg/kg, i.p.) or vehicle sub-chronically (e.g., three injections over a 24-hour period before the test session).[10]

  • Test Session (Day 2): 24 hours after the pre-test, place the rats back into the water tank for a 5-minute session.

  • Record the duration of immobility during the 5-minute test. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the immobility time across groups using a one-way ANOVA and a suitable post-hoc test.

Catalepsy Test

This protocol is for assessing the potential of Amisulpride to induce extrapyramidal side effects.

Materials:

  • Male Wistar rats (250-300g)

  • Amisulpride

  • Vehicle (e.g., 0.9% saline)

  • A horizontal bar raised 9 cm from the surface.

Procedure:

  • Administer a high dose of Amisulpride (e.g., 30, 100 mg/kg, subcutaneously - s.c.) or vehicle.[9]

  • At various time points after injection (e.g., 30, 60, 90, 120 minutes), assess for catalepsy.

  • Gently place the rat's forepaws on the horizontal bar.

  • Start a stopwatch and measure the time it takes for the rat to remove both forepaws from the bar.

  • A cut-off time of 180 seconds is typically used.

  • Data Analysis: Analyze the data to determine the dose- and time-dependent cataleptic effects of Amisulpride. Compare the latency to descend across different dose groups and time points.

Data Presentation

The following tables summarize hypothetical quantitative data from the described experiments to illustrate expected outcomes.

Table 1: Effect of Amisulpride on Amphetamine-Induced Hyperlocomotion in Rats

Treatment Group (mg/kg)Total Distance Traveled (meters) (Mean ± SEM)
Vehicle + Saline50.2 ± 4.5
Vehicle + Amphetamine (1.5)250.8 ± 15.2
Amisulpride (10) + Amphetamine (1.5)180.5 ± 12.1*
Amisulpride (20) + Amphetamine (1.5)110.3 ± 9.8**
Amisulpride (40) + Amphetamine (1.5)75.6 ± 7.3***

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + Amphetamine group.

Table 2: Effect of Amisulpride in the Forced Swim Test in Rats

Treatment Group (mg/kg)Immobility Time (seconds) (Mean ± SEM)
Vehicle220.5 ± 10.3
Amisulpride (1)185.2 ± 9.5
Amisulpride (3)155.8 ± 8.2**
Amisulpride (5)170.1 ± 9.1
Amisulpride (10)210.4 ± 11.6

*p<0.05, **p<0.01 compared to Vehicle group.

Table 3: Cataleptic Effects of Amisulpride in Rats

Treatment Group (mg/kg)Latency to Descend (seconds) at 60 min post-injection (Mean ± SEM)
Vehicle5.2 ± 1.1
Amisulpride (30)15.8 ± 3.4
Amisulpride (100)45.3 ± 8.9*

*p<0.05 compared to Vehicle group.

Visualizations

Signaling Pathway

Amisulpride_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release D2_D3_auto D2/D3 Autoreceptor D2_D3_post D2/D3 Receptor Signaling Postsynaptic Signaling D2_D3_post->Signaling Activates DA->D2_D3_auto Inhibits Release DA->D2_D3_post Amisulpride_low Low-Dose Amisulpride Amisulpride_low->D2_D3_auto Blocks Amisulpride_high High-Dose Amisulpride Amisulpride_high->D2_D3_post Blocks

Caption: Dose-dependent mechanism of Amisulpride on dopamine D2/D3 receptors.

Experimental Workflow

Experimental_Workflow cluster_positive Positive Symptom Model cluster_negative Negative/Depressive Symptom Model cluster_side_effect Side Effect Model A1 Acclimation A2 Amisulpride/Vehicle Admin A1->A2 A3 Amphetamine Admin A2->A3 A4 Open Field Test A3->A4 A5 Data Analysis A4->A5 B1 FST Pre-test (Day 1) B2 Amisulpride/Vehicle Admin (Sub-chronic) B1->B2 B3 FST Test (Day 2) B2->B3 B4 Measure Immobility B3->B4 B5 Data Analysis B4->B5 C1 Acclimation C2 Amisulpride/Vehicle Admin C1->C2 C3 Catalepsy Test (Time-course) C2->C3 C4 Measure Latency C3->C4 C5 Data Analysis C4->C5

Caption: Workflow for Amisulpride behavioral screening.

References

Application Notes & Protocols: Amipan Administration in Preclinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Methodologies for Preclinical Administration of "Amipan"

Introduction and Clarification

The trade name "this compound" is associated with two distinct pharmaceutical products, each with a different mechanism of action. It is critical to distinguish between them for accurate preclinical study design.

  • This compound (Imipenem/Cilastatin): A combination antibiotic used for treating severe bacterial infections. Imipenem is a broad-spectrum carbapenem (B1253116) antibiotic that inhibits bacterial cell wall synthesis. Cilastatin is a dehydropeptidase-I inhibitor, which prevents the renal degradation of Imipenem, thereby increasing its efficacy[1].

  • This compound (Pantoprazole): A proton pump inhibitor (PPI) that reduces stomach acid production. It is used to treat conditions like acid reflux, peptic ulcers, and Zollinger-Ellison syndrome[2][3].

These application notes will detail the preclinical administration methods, protocols, and relevant signaling pathways for both formulations separately.

This compound (Imipenem/Cilastatin) in Preclinical Research

Imipenem/Cilastatin is evaluated in preclinical models to study its efficacy against various bacterial strains, its pharmacokinetic/pharmacodynamic (PK/PD) profile, and its safety.

Quantitative Data Summary

Preclinical administration of Imipenem/Cilastatin varies by the animal model and the nature of the infection being studied. The following table summarizes typical dosing parameters.

Parameter Mouse Models Rat Models Rabbit Models Route of Administration Primary Use Case
Dosage Range 5 - 100 mg/kg10 - 120 mg/kg20 - 150 mg/kgIV, IP, SC, IM[4][5][6][7]Efficacy, PK/PD Studies
Dosing Frequency Single dose to 4x dailySingle dose to 3x dailySingle dose to 2x dailyIV, IP, SC[4][8]Infection Models
Vehicle Saline, PBSSaline, PBSSalineIV, IP, SCSolubility/Delivery
Max Volume (IP) 10 mL/kg[6]10 mL/kgN/AIntraperitoneal (IP)[6]Bolus Administration
Max Volume (IV) 5 mL/kg5 mL/kg2-5 mL/kgIntravenous (IV)[4][8]Rapid Distribution

Note: Dosages are highly dependent on the specific infection model (e.g., thigh infection, pneumonia model) and the bacterial strain's susceptibility (MIC).

Mechanism of Action & Signaling Pathway

Imipenem acts by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, which inhibits the final step of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death. Cilastatin's role is to inhibit the enzyme dehydropeptidase-I in the renal tubules, preventing Imipenem's metabolism and ensuring higher drug concentrations.

G cluster_host Host (Kidney Proximal Tubule) cluster_bacterium Bacterium DHP1 Dehydropeptidase-I (DHP-I) Imipenem_metabolism Imipenem Metabolism (Inactive) DHP1->Imipenem_metabolism Causes Cilastatin Cilastatin Cilastatin->DHP1 Inhibits Imipenem Imipenem PBP Penicillin-Binding Proteins (PBPs) Imipenem->PBP Binds & Inhibits CellWall Peptidoglycan Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis & Bacterial Death CellWall->Lysis Inhibition leads to Imipenem_circ Imipenem (Active) Imipenem_circ->DHP1 Targeted by Imipenem_circ->Imipenem Enters Bacterium

Diagram 1: Mechanism of Imipenem/Cilastatin Action.
Experimental Protocol: In Vivo Efficacy (Mouse Thigh Infection Model)

  • Animal Model: Use 6-8 week old, specific-pathogen-free mice (e.g., BALB/c).

  • Induction of Neutropenia: Administer cyclophosphamide (B585) intraperitoneally (IP) on day -4 (150 mg/kg) and day -1 (100 mg/kg) prior to infection to induce neutropenia.

  • Infection: On day 0, inject 0.1 mL of a log-phase bacterial suspension (e.g., Pseudomonas aeruginosa, 10^6 CFU/mL) into the right thigh muscle.

  • Drug Preparation: Reconstitute Imipenem/Cilastatin powder in sterile saline on the day of use.

  • Administration: At 2 hours post-infection, begin treatment. Administer the prepared solution via subcutaneous (SC) or intraperitoneal (IP) injection. Dosing regimens may vary (e.g., 20 mg/kg every 6 hours).

  • Endpoint: At 24 hours post-infection, humanely euthanize the mice. Aseptically remove the entire thigh muscle, homogenize it in saline, and perform serial dilutions for quantitative bacterial culture (CFU counting).

  • Analysis: Compare CFU counts between the vehicle control group and treatment groups to determine efficacy.

Diagram 2: Workflow for a Mouse Thigh Infection Model.

This compound (Pantoprazole) in Preclinical Research

Preclinical studies of Pantoprazole focus on its antisecretory effects, ulcer healing properties, and safety profile in various animal models.

Quantitative Data Summary

The administration of Pantoprazole in preclinical settings is typically oral, reflecting its clinical use.

Parameter Mouse Models Rat Models Dog Models Route of Administration Primary Use Case
Dosage Range 1 - 30 mg/kg1 - 50 mg/kg0.5 - 5 mg/kgPO, IV[5]Gastric Ulcer Models
Dosing Frequency Once dailyOnce dailyOnce dailyPO, IVAntisecretory Effects
Vehicle 0.5% Methylcellulose, Water0.5% Carboxymethyl celluloseSaline (IV), Capsules (PO)PO (gavage), IV[4]Delivery/Formulation
Administration Oral gavage is most common[4]Oral gavage, intravenousIntravenous, oral capsulePO, IVPK/PD Studies
Mechanism of Action & Signaling Pathway

Pantoprazole is a prodrug that, in the acidic environment of the parietal cell canaliculus, is converted to its active form, a sulfenamide (B3320178) derivative. This active form irreversibly binds to the cysteine residues of the H+/K+ ATPase (proton pump), inhibiting its function and thus blocking the final step of gastric acid secretion.

G cluster_parietal_cell Gastric Parietal Cell Pantoprazole_prodrug Pantoprazole (Prodrug) Enters Cell Acidic_env Acidic Canaliculus (Low pH) Pantoprazole_prodrug->Acidic_env Accumulates in Pantoprazole_active Active Sulfenamide Acidic_env->Pantoprazole_active Activates ProtonPump H+/K+ ATPase (Proton Pump) Pantoprazole_active->ProtonPump Irreversibly Binds & Inhibits Covalently H_ion H+ Ion ProtonPump->H_ion Pumps Out K_ion K+ Ion ProtonPump->K_ion Pumps In Acid_Secretion Acid Secretion into Stomach Lumen H_ion->Acid_Secretion Contributes to

Diagram 3: Mechanism of Pantoprazole Action.
Experimental Protocol: Rat Pylorus Ligation Model

This model is used to assess the gastric antisecretory activity of a compound.

  • Animal Model: Use adult Wistar or Sprague-Dawley rats (180-220g), fasted for 24 hours with free access to water.

  • Drug Preparation: Prepare a suspension of Pantoprazole in a suitable vehicle like 0.5% carboxymethyl cellulose.

  • Administration: Administer the Pantoprazole suspension or vehicle control via oral gavage 1 hour before surgery.

  • Surgical Procedure:

    • Anesthetize the rat (e.g., ketamine/xylazine cocktail, IP).

    • Make a midline abdominal incision to expose the stomach.

    • Carefully ligate the pyloric end of the stomach using a silk suture, ensuring not to obstruct blood flow.

    • Close the abdominal incision with sutures.

  • Endpoint: After 4 hours, humanely euthanize the rat.

  • Sample Collection: Clamp the esophageal end of the stomach and carefully remove it. Collect the entire gastric content into a graduated centrifuge tube.

  • Analysis:

    • Measure the volume of gastric juice (mL).

    • Centrifuge the contents and measure the pH of the supernatant.

    • Titrate the supernatant with 0.01 N NaOH to determine total acidity.

    • Compare volume, pH, and acidity between treated and control groups.

Diagram 4: Pylorus Ligation Experimental Workflow.

Disclaimer: These notes provide generalized protocols. Specific dosages, vehicles, animal models, and endpoints must be optimized for individual study objectives and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

References

laboratory protocols for Amipan stability testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Stability Testing of Amipan

Introduction

This compound is a novel small molecule inhibitor of the Alpha-Beta signaling pathway, developed for the treatment of chronic inflammatory diseases. As a crucial part of the drug development process, comprehensive stability testing is required to ensure the quality, safety, and efficacy of the this compound drug product throughout its shelf life. These application notes provide a detailed protocol for conducting the stability testing of this compound tablets in accordance with international regulatory guidelines.

The stability of a drug product is its ability to remain within established specifications to maintain its identity, strength, quality, and purity. This protocol outlines the necessary steps for forced degradation studies, long-term stability testing, and accelerated stability testing for this compound.

Experimental Protocols

1. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the degradation pathways of this compound. This information is critical for the development of stability-indicating analytical methods.

Methodology:

  • Acid Hydrolysis: Expose this compound tablets to 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Expose this compound tablets to 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound tablets with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store this compound tablets at 80°C for 48 hours.

  • Photostability: Expose this compound tablets to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

2. Long-Term and Accelerated Stability Testing

Long-term and accelerated stability studies are performed to determine the shelf life and recommended storage conditions for the this compound drug product.

Methodology:

  • Sample Preparation: Package this compound tablets in the proposed commercial packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing and at 0, 1, 2, 3, and 6 months for accelerated testing.

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance

    • Assay (e.g., HPLC)

    • Purity/Impurities (e.g., HPLC)

    • Dissolution

    • Water Content (Karl Fischer titration)

Data Presentation

The quantitative data generated from the stability studies should be summarized in the following tables for clear comparison and analysis.

Table 1: Forced Degradation Study Results for this compound

ConditionAssay (% Label Claim)Total Impurities (%)Major Degradant (%)
Initial 100.20.15Not Detected
Acid Hydrolysis 85.714.312.1 (Imp-A)
Base Hydrolysis 92.17.96.5 (Imp-B)
Oxidative Degradation 95.44.63.8 (Imp-C)
Thermal Degradation 98.91.10.8 (Imp-D)
Photostability 99.50.50.3 (Imp-E)

Table 2: Long-Term Stability Data for this compound (25°C/60% RH)

Time Point (Months)AppearanceAssay (%)Purity (%)Dissolution (%)Water Content (%)
0 White, round tablet100.299.85981.2
3 Conforms100.199.82971.2
6 Conforms99.999.80971.3
9 Conforms99.899.78961.3
12 Conforms99.699.75961.4
18 Conforms99.499.71951.4
24 Conforms99.299.68941.5
36 Conforms98.999.62931.5

Table 3: Accelerated Stability Data for this compound (40°C/75% RH)

Time Point (Months)AppearanceAssay (%)Purity (%)Dissolution (%)Water Content (%)
0 White, round tablet100.299.85981.2
1 Conforms99.599.75961.4
2 Conforms99.199.68951.5
3 Conforms98.799.59931.6
6 Conforms97.899.40901.8

Mandatory Visualizations

Amipan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Signal Inflammatory Signal Receptor Receptor Inflammatory_Signal->Receptor Binds Alpha Alpha Receptor->Alpha Activates Alpha_Beta_Complex Alpha-Beta Complex Alpha->Alpha_Beta_Complex Beta Beta Beta->Alpha_Beta_Complex This compound This compound This compound->Alpha_Beta_Complex Inhibits Transcription_Factor Transcription Factor Alpha_Beta_Complex->Transcription_Factor Activates Gene_Expression Inflammatory Gene Expression Transcription_Factor->Gene_Expression Promotes

Caption: this compound's mechanism of action in the Alpha-Beta signaling pathway.

Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_studies Stability Studies cluster_analysis Analysis & Reporting Protocol Develop Stability Protocol Samples Prepare & Package This compound Samples Protocol->Samples Forced_Deg Forced Degradation (Acid, Base, Ox, Heat, Light) Samples->Forced_Deg Long_Term Long-Term Study (25°C/60% RH) Samples->Long_Term Accelerated Accelerated Study (40°C/75% RH) Samples->Accelerated Testing Analytical Testing (HPLC, Dissolution, etc.) Forced_Deg->Testing Long_Term->Testing Accelerated->Testing Data Data Analysis & Tabulation Testing->Data Report Generate Stability Report Data->Report

Caption: Experimental workflow for this compound stability testing.

Application Notes and Protocols for High-Throughput Screening of AMPA Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Amipan" typically refers to pharmaceutical products such as the antibiotic combination of Imipenem/Cilastatin or the proton-pump inhibitor Pantoprazole. These are not typically utilized as tool compounds in high-throughput screening (HTS) for drug discovery targeting diverse signaling pathways. This document, therefore, focuses on a class of compounds highly relevant to this application: modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor , to address the technical requirements of the user request for detailed HTS protocols and application notes.

Audience: Researchers, scientists, and drug development professionals.

Introduction to AMPA Receptors as a Drug Target

The AMPA receptor is an ionotropic glutamate (B1630785) receptor that mediates the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1] Upon binding to glutamate, the AMPA receptor channel opens, allowing the influx of sodium ions (and in some cases, calcium) which leads to postsynaptic membrane depolarization.[1] This rapid signaling is fundamental for synaptic plasticity, a cellular mechanism thought to underlie learning and memory.[2]

Dysfunction of AMPA receptor signaling is implicated in a range of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, and major depressive disorder.[3] Consequently, the development of small molecules that can modulate AMPA receptor activity—either as positive allosteric modulators (PAMs) to enhance function or negative allosteric modulators (NAMs) to inhibit it—is a significant area of interest in drug discovery.[4][5] High-throughput screening assays are essential for identifying novel chemical entities that can selectively modulate these receptors.[6]

AMPA Receptor Signaling Pathways

AMPA receptors are not only ion channels but also function as cell-surface signal transducers. Upon activation, they can initiate intracellular signaling cascades independent of ion flux. One such pathway involves the interaction with the Src-family protein tyrosine kinase, Lyn. Activation of the AMPA receptor can lead to the activation of Lyn, which in turn triggers the mitogen-activated protein kinase (MAPK) signaling pathway.[7] This cascade can ultimately lead to changes in gene expression, such as an increase in brain-derived neurotrophic factor (BDNF), which plays a crucial role in synaptic plasticity.[7]

AMPA_Signaling_Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR binds Lyn Lyn Kinase AMPAR->Lyn activates Ion_Flux Na+/Ca2+ Influx AMPAR->Ion_Flux opens channel MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) Lyn->MAPK_Cascade activates Transcription Gene Transcription (e.g., BDNF) MAPK_Cascade->Transcription regulates Plasticity Synaptic Plasticity Transcription->Plasticity Depolarization Depolarization Ion_Flux->Depolarization Depolarization->Plasticity

A simplified diagram of the AMPA receptor signaling pathway.

High-Throughput Screening Assays for AMPA Receptor Modulators

Cell-based functional assays are commonly used to screen for AMPA receptor modulators in a high-throughput format. These assays typically use cell lines (e.g., HEK293) stably expressing specific AMPA receptor subunits. Two widely used methods are the Voltage-Sensitive Dye (VSD) assay and the Calcium Flux assay, often performed on a FLIPR® (Fluorometric Imaging Plate Reader) system.[3][8]

  • Voltage-Sensitive Dye (VSD) Assay: This assay measures changes in membrane potential. When AMPA receptors are activated, the influx of positive ions causes membrane depolarization. A VSD dye changes its fluorescence intensity in response to this voltage change, providing a direct readout of receptor activation.[3]

  • Calcium Flux Assay: This method is used for AMPA receptors that are permeable to calcium (typically those lacking the edited GluA2 subunit). A calcium-sensitive fluorescent dye is pre-loaded into the cells. Receptor activation leads to calcium influx, which is detected as an increase in fluorescence.[3]

Experimental Protocols

Protocol 1: Voltage-Sensitive Dye (VSD) HTS Assay for AMPA Receptor Modulators

This protocol is designed to identify both PAMs and NAMs of AMPA receptors expressed in HEK293 cells in a 384-well format.

Materials:

  • HEK293 cells stably expressing the target AMPA receptor (e.g., GluA2).

  • Assay Plates: 384-well, black, clear-bottom tissue culture plates.

  • Compound Plates: 384-well polypropylene (B1209903) plates.

  • Reagent Plates: 384-well polypropylene plates.

  • Cell Culture Medium: DMEM, 10% FBS, 1% Pen-Strep, selection antibiotic (e.g., 30 µM NBQX to reduce excitotoxicity during culture).[3]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[9]

  • FLIPR® Membrane Potential Assay Kit (e.g., from Molecular Devices).[8]

  • Agonist: Glutamate or a specific agonist like (S)-AMPA.

  • Test Compounds and Control Compounds (known PAM and NAM).

  • FLIPR® Tetra High-Throughput Cellular Screening System.

Procedure:

  • Cell Plating:

    • The day before the assay, seed the HEK293 cells into 384-well assay plates at a density that will form a confluent monolayer overnight (e.g., 20,000 cells per well in 25 µL of culture medium).[9]

    • Incubate plates at 37°C, 5% CO₂.

  • Dye Loading:

    • On the day of the assay, prepare the VSD loading buffer according to the manufacturer's protocol (e.g., FLIPR Membrane Potential Assay Kit).[8]

    • Remove assay plates from the incubator. Add an equal volume (25 µL) of the prepared loading buffer to each well.

    • Incubate the plates for 30-60 minutes at 37°C or room temperature, protected from light.[8][10]

  • Compound and Agonist Plate Preparation:

    • Prepare compound plates by dispensing test compounds and controls into appropriate wells. For a primary screen, a single concentration (e.g., 10 µM) is typically used.[3]

    • Prepare a separate agonist plate containing glutamate at a concentration that elicits a submaximal response (EC₂₀-EC₅₀), which is optimal for detecting both PAMs and NAMs. This concentration must be empirically determined.

  • FLIPR® Assay Execution:

    • Place the cell plate, compound plate, and agonist plate into the FLIPR® instrument.

    • Set the instrument parameters (e.g., excitation/emission wavelengths, read time, liquid transfer heights).[9]

    • A typical read consists of three phases: a. Baseline: Record fluorescence for 10-20 seconds. b. Compound Addition: Add compounds from the compound plate and record the fluorescence signal for 2-5 minutes to detect agonists or channel openers.[3] c. Agonist Addition: Add glutamate from the agonist plate and record for an additional 1-2 minutes to measure modulation of the agonist response.[3]

  • Data Analysis:

    • The fluorescence signal change is calculated relative to the baseline.

    • For NAMs: A decrease in the glutamate-induced signal compared to control wells.

    • For PAMs: An increase in the glutamate-induced signal compared to control wells.

    • Calculate the Z'-factor for the assay plate using positive (max glutamate) and negative (antagonist) controls to assess assay quality. A Z' > 0.5 is considered excellent.

Protocol 2: Calcium Flux HTS Assay for AMPA Receptor Modulators

This protocol is suitable for identifying modulators of calcium-permeable AMPA receptors.

Materials:

  • HEK293 cells stably expressing a calcium-permeable AMPA receptor (e.g., GluA2(Q) unedited form).[3]

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Assay Buffer: As in Protocol 1, but with a defined calcium concentration (e.g., 0.5 mM CaCl₂).[3]

  • Other materials are the same as in Protocol 1.

Procedure:

  • Cell Plating: Same as Protocol 1.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion) in Assay Buffer.

    • Aspirate the culture medium from the cell plate and add 20-25 µL of loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light. Do not wash the cells after loading (no-wash assay).[10]

  • Compound and Agonist Plate Preparation: Same as Protocol 1.

  • FLIPR® Assay Execution:

    • The instrument setup is similar to Protocol 1, but with excitation/emission wavelengths appropriate for the chosen calcium dye (e.g., ~494 nm Ex / ~516 nm Em for Fluo-4).

    • The read protocol is also similar: baseline reading, followed by compound addition, and then agonist (glutamate) addition.

  • Data Analysis:

    • Analyze the change in fluorescence intensity upon agonist addition in the presence versus absence of test compounds.

    • PAMs will potentiate the glutamate-induced calcium influx, while NAMs will inhibit it.

Data Presentation

Data from HTS campaigns should be summarized to facilitate hit prioritization. The following tables show example data for hypothetical hit compounds identified in a primary screen and confirmed through dose-response analysis.

Table 1: Primary HTS Results for Hypothetical AMPA Receptor Modulators

Compound IDActivity Type% Modulation at 10 µMZ-Score
HTS-001PAM+125%3.1
HTS-002NAM-85%-2.8
HTS-003PAM+98%2.5
HTS-004NAM-92%-3.0

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDActivity TypeEC₅₀ / IC₅₀ (µM)Max Efficacy / Inhibition (%)
HTS-001PAM1.2150%
HTS-002NAM0.895%
HTS-003PAM5.6110%
HTS-004NAM0.598%

Experimental Workflow Visualization

The overall workflow for an HTS campaign to identify AMPA receptor modulators involves several stages, from the primary screen to hit validation and lead optimization.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays Primary_Screen Primary HTS (e.g., 10 µM single point) Hit_ID Hit Identification (Z-score cutoff) Primary_Screen->Hit_ID Dose_Response Dose-Response Assay (EC₅₀ / IC₅₀ determination) Hit_ID->Dose_Response Counter_Screen Counter-Screen (Assay interference, cytotoxicity) Dose_Response->Counter_Screen Ortho_Assay Orthogonal Assay (e.g., Electrophysiology) Counter_Screen->Ortho_Assay SAR Structure-Activity Relationship (SAR) Ortho_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

A typical workflow for an HTS campaign for AMPA receptor modulators.

References

Best Practices for Long-Term Amipan Treatment in Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The brand name "Amipan" is associated with multiple active pharmaceutical ingredients. This document addresses the most likely candidates based on available data: Imipenem/Cilastatin and Pantoprazole (B1678409). Additionally, due to the potential for a typographical error and the retrieval of relevant veterinary studies, a section on Ampicillin (B1664943) has been included. These guidelines are intended for researchers, scientists, and drug development professionals and are not a substitute for veterinary medical advice.

Section 1: this compound as Imipenem/Cilastatin

Introduction

Imipenem is a broad-spectrum β-lactam antibiotic effective against a wide range of bacteria. It is combined with Cilastatin, a dehydropeptidase-I inhibitor, which prevents the renal degradation of Imipenem, thereby increasing its bioavailability and duration of action.[1] This combination is typically reserved for the treatment of severe, multidrug-resistant bacterial infections.[1] Long-term administration in animals is uncommon and should be undertaken with significant caution, primarily due to the risk of promoting antimicrobial resistance and the potential for adverse effects.

Data Presentation: Dosage and Administration

Published data on long-term Imipenem/Cilastatin treatment protocols in animals are scarce. The dosages provided below are for acute infections and should serve only as a reference point for designing chronic exposure studies. Dose and frequency would need to be significantly adjusted and justified for long-term use, based on pharmacokinetic and pharmacodynamic modeling and continuous monitoring.

Table 1: General Short-Term Dosage Guidelines for Imipenem/Cilastatin

Animal SpeciesDosage (mg/kg)Route of AdministrationFrequency
Dogs3-10IV, IM, SCEvery 6-8 hours
Cats3-10IV, IM, SCEvery 6-8 hours
Horses2-10IVEvery 6-12 hours

Note: These are generalized dosages and may not be appropriate for all clinical scenarios. IV = Intravenous, IM = Intramuscular, SC = Subcutaneous.

Experimental Protocols

Protocol: 90-Day Chronic Toxicity Study of Imipenem/Cilastatin in a Non-Rodent Model (Beagle Dogs)

  • Animal Model: Use purpose-bred Beagle dogs, approximately 6-9 months of age, of both sexes.

  • Acclimation: Animals should be acclimated to the laboratory environment for a minimum of two weeks prior to study initiation.

  • Group Allocation:

    • Group 1: Control (Vehicle: 0.9% saline), n=4/sex

    • Group 2: Low Dose, n=4/sex

    • Group 3: Mid Dose, n=4/sex

    • Group 4: High Dose, n=4/sex

    • Optional: Include satellite groups for toxicokinetic analysis.

  • Dosing Regimen: Administer the test article via intravenous (IV) infusion daily for 90 consecutive days. Dose levels should be established based on acute toxicity and dose-range-finding studies.

  • In-Life Monitoring:

    • Mortality/Morbidity: Twice daily checks.

    • Clinical Observations: Detailed examination at least once daily.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology and Electrocardiography (ECG): Conducted at baseline and prior to termination.

  • Clinical Pathology:

    • Collect blood for hematology and serum clinical chemistry, as well as urine for urinalysis, at baseline, and at monthly intervals.

  • Terminal Procedures:

    • At the end of the 90-day period, animals are euthanized for a full necropsy.

    • Record weights of key organs (e.g., liver, kidneys, spleen, brain, heart, adrenal glands).

    • Collect a comprehensive panel of tissues for histopathological examination by a board-certified veterinary pathologist.

  • Data Analysis: Employ appropriate statistical methods (e.g., ANOVA, Dunnett's test) to compare dose groups to the control group for all quantitative data.

Visualizations

G cluster_workflow Experimental Workflow: 90-Day Dog Toxicity Study acclimation Acclimation & Baseline Data Collection grouping Randomization into Control & Dose Groups acclimation->grouping dosing Daily IV Dosing (90 Days) grouping->dosing monitoring In-Life Monitoring (Clinical Signs, Weight, etc.) dosing->monitoring clinpath Monthly Clinical Pathology dosing->clinpath termination Terminal Necropsy & Histopathology dosing->termination analysis Statistical Analysis of Endpoints termination->analysis

Caption: Workflow for a 90-day canine toxicity study.

G cluster_pathway Mechanism of Action: Imipenem/Cilastatin Imipenem Imipenem PBP Penicillin-Binding Proteins (PBPs) Imipenem->PBP Inhibits Metabolism Imipenem Inactivation Imipenem->Metabolism Metabolized by CellWall Bacterial Cell Wall Synthesis PBP->CellWall Blocks Lysis Bacterial Cell Lysis CellWall->Lysis Disruption causes Cilastatin Cilastatin DPEP1 Renal Dehydropeptidase-I Cilastatin->DPEP1 Inhibits DPEP1->Metabolism Catalyzes

Caption: Dual mechanism of Imipenem/Cilastatin.

Section 2: this compound as Pantoprazole

Introduction

Pantoprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase enzyme in gastric parietal cells, effectively reducing stomach acid production.[2] It is used in veterinary medicine for the treatment and prevention of acid-related conditions, including gastroesophageal reflux disease (GERD), peptic ulcers, and esophagitis.[2] Long-term therapy may be required for chronic conditions, necessitating an understanding of the potential consequences of prolonged acid suppression.

Data Presentation: Dosage and Long-Term Safety

Table 2: Standard Dosage Guidelines for Pantoprazole

Animal SpeciesDosage (mg/kg)Route of AdministrationFrequency
Dogs0.7-1.0Oral, IVOnce Daily
Cats0.7-1.0Oral, IVOnce Daily

Table 3: Potential Findings in a Long-Term (1-Year) Pantoprazole Safety Study in Dogs

ParameterControl GroupLow Dose (1 mg/kg/day)High Dose (10 mg/kg/day)
Serum Gastrin (pg/mL) - Month 12 45 ± 10180 ± 50950 ± 250
Gastric pH (Mean) - Month 12 2.14.55.8
Adverse Clinical Signs None reportedNone reportedSporadic inappetence
Key Histopathology Finding Normal gastric mucosaNo significant findingsGastric ECL cell hyperplasia

Note: This table presents hypothetical yet representative data based on the known class effects of PPIs. ECL = Enterochromaffin-like.

Experimental Protocols

Protocol: Long-Term Safety and Efficacy Monitoring for a Dog on Chronic Pantoprazole Therapy

  • Indication for Use: Establish a definitive diagnosis requiring long-term acid suppression (e.g., chronic erosive esophagitis, Zollinger-Ellison syndrome).

  • Baseline Assessment:

    • Perform a complete physical examination.

    • Conduct baseline diagnostics: Complete Blood Count (CBC), serum chemistry profile, and urinalysis.

    • Measure baseline serum gastrin levels.

    • Perform endoscopy, if indicated, to assess the severity of the primary condition.

  • Dosing: Initiate pantoprazole at the lowest effective dose (e.g., 0.7-1.0 mg/kg orally once daily), preferably administered 30-60 minutes before the first meal of the day.

  • Monitoring Schedule:

    • 1-Month Follow-up: Re-evaluate clinical signs. Repeat CBC and serum chemistry to ensure no idiosyncratic reactions.

    • 3-Month Follow-up: Assess clinical response.

    • 6-Month and Annual Follow-up:

      • Perform physical examination and clinical assessment.

      • Repeat CBC, serum chemistry, and serum gastrin levels. A significant, progressive rise in gastrin may warrant further investigation.

      • Consider monitoring for potential long-term sequelae such as changes in nutrient absorption (e.g., magnesium, B12) in ultra-long-term cases.

  • Dose Tapering: The goal should be to maintain the animal on the lowest effective dose. Periodically attempt a dose reduction or "drug holiday" if the underlying condition allows, to mitigate risks associated with long-term acid suppression.

Visualizations

G cluster_workflow Clinical Monitoring Protocol: Chronic Pantoprazole Use diagnosis Definitive Diagnosis & Baseline Assessment initiation Initiate Lowest Effective Dose diagnosis->initiation recheck_1m 1-Month Re-check (Clinical & Bloodwork) initiation->recheck_1m recheck_3m 3-Month Re-check (Clinical Response) recheck_1m->recheck_3m recheck_annual 6-12 Month Re-check (Gastrin, Bloodwork) recheck_3m->recheck_annual tapering Attempt Dose Tapering as Indicated recheck_annual->tapering

Caption: Monitoring protocol for chronic pantoprazole therapy.

G cluster_pathway Mechanism of Action: Pantoprazole Pantoprazole Pantoprazole (Prodrug) Absorbed in Intestine ParietalCell Enters Gastric Parietal Cell Pantoprazole->ParietalCell Activation Protonated in Acidic Environment ParietalCell->Activation ActiveForm Forms Active Sulfenamide Activation->ActiveForm ProtonPump H+/K+ ATPase (Proton Pump) ActiveForm->ProtonPump Irreversibly Binds AcidSecretion Final Step of Acid Secretion ProtonPump->AcidSecretion Inhibits

Caption: Mechanism of action for Pantoprazole.

Section 3: Ampicillin (as a potential alternative to "this compound")

Introduction

Ampicillin is a time-tested aminopenicillin with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its use in animals is common for a variety of infections. Long-term therapy is generally reserved for persistent or deep-seated infections, such as chronic urinary tract infections, osteomyelitis, or diskospondylitis, and should always be guided by culture and susceptibility results to minimize the development of resistance.

Data Presentation: Pharmacokinetics

A critical consideration for long-term ampicillin use is the patient's renal function, as the drug is primarily cleared by the kidneys. A study in dogs demonstrated a significant alteration in ampicillin's pharmacokinetic profile in animals with kidney disease (azotemia).

Table 4: Ampicillin Pharmacokinetic Parameters in Healthy vs. Azotemic Dogs Following a Single IV Dose

ParameterHealthy Dogs (n=10)Azotemic Dogs (n=9)Fold ChangeReference
Half-life (hours) 0.975.86~6.0x Increase[3][4]
Peak Concentration (mcg/mL) 21.397.07~4.6x Increase[3][4]
Total Drug Exposure (AUC hmcg/mL) 33.57731.04~21.8x Increase[3][4]
Clearance (mL/kgh) 655.0330.06~21.8x Decrease[3][4]

Data from a prospective study highlights that azotemic dogs have significantly higher drug exposure and slower clearance, necessitating dose adjustments to prevent toxicity.[3][4]

Experimental Protocols

Protocol: Therapeutic Drug Monitoring (TDM) and Management of a Cat on Long-Term Ampicillin for Chronic Osteomyelitis

  • Initial Workup:

    • Obtain deep tissue or bone samples for bacterial culture and antimicrobial susceptibility testing.

    • Confirm the pathogen is sensitive to ampicillin.

    • Perform baseline CBC, serum chemistry (especially creatinine (B1669602) and BUN), and urinalysis.

  • Dosing Initiation:

    • Begin ampicillin therapy at a standard dose (e.g., 20 mg/kg orally every 8-12 hours).

    • If renal function is compromised, reduce the dose or extend the dosing interval based on the severity of azotemia.

  • Therapeutic Drug Monitoring (TDM):

    • After 3-5 days of therapy (at steady-state), collect blood samples for TDM.

    • Trough Sample: Collect immediately before the next scheduled dose to ensure levels are not accumulating to toxic concentrations.

    • Peak Sample: Collect 1-2 hours post-oral dose to ensure therapeutic concentrations are being reached.

    • Adjust the dose or interval based on TDM results to maintain the drug concentration above the minimum inhibitory concentration (MIC) for the target pathogen for an appropriate duration of the dosing interval.

  • Long-Term Follow-up:

    • Monthly: Conduct a physical examination and discuss clinical progress with the owner.

    • Every 1-3 Months: Repeat CBC and serum chemistry to monitor for adverse effects and changes in renal function.

    • Radiographic Monitoring: Repeat imaging of the affected bone every 4-8 weeks to assess for resolution of infection.

  • Duration of Therapy: Continue treatment for at least 4-6 weeks, and often for several months. Therapy should extend for several weeks beyond the resolution of clinical and radiographic signs of infection.

Visualizations

G cluster_workflow Logical Relationship: Renal Function & Ampicillin Dosing RenalStatus Assess Patient Renal Function PK_Changes Anticipate Altered Pharmacokinetics RenalStatus->PK_Changes DoseAdj Adjust Dose or Interval PK_Changes->DoseAdj TDM Perform Therapeutic Drug Monitoring (TDM) DoseAdj->TDM TDM->DoseAdj Refine Dose SafetyRisk Reduced Risk of Toxicity & Resistance TDM->SafetyRisk

Caption: Logic for ampicillin dosing with renal disease.

G cluster_pathway Mechanism of Action: Ampicillin Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) in bacterial cell wall Ampicillin->PBP Binds to & Inactivates Transpeptidation Transpeptidation Step (Cell Wall Cross-linking) PBP->Transpeptidation Inhibits CellWallIntegrity Loss of Cell Wall Integrity Transpeptidation->CellWallIntegrity Prevents Lysis Bacterial Cell Lysis & Death CellWallIntegrity->Lysis

Caption: Mechanism of action for Ampicillin.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Amipan Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the hypothetical research compound Amipan in Dimethyl Sulfoxide (DMSO). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimental workflows.

Troubleshooting Guide

Issue: this compound powder is not fully dissolving in DMSO.

Q1: What is the recommended procedure for dissolving this compound in DMSO?

A1: To ensure complete dissolution of this compound, it is crucial to follow a systematic protocol. Improper technique can lead to the formation of micro-precipitates that may affect experimental results.[1][2]

Experimental Protocol: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO[1]

  • Vortex mixer

  • Water bath sonicator

  • Sterile microcentrifuge tubes

Procedure:

  • Pre-weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Initial Mixing: Vortex the tube vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound has not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.[1]

  • Gentle Warming (optional): As a next step, you can warm the solution to 37°C for a short period. However, be cautious as prolonged heating can degrade the compound.[1][2]

  • Visual Inspection: A successfully prepared stock solution should be clear and free of any visible particles.

  • Storage: Store the this compound stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q2: I've followed the protocol, but I still see particles in my this compound-DMSO solution. What should I do?

A2: If particles persist after following the standard dissolution protocol, consider the following troubleshooting workflow:

TroubleshootingWorkflow start Start: Undissolved this compound in DMSO check_purity Verify this compound Purity and DMSO Quality start->check_purity increase_sonication Increase Sonication Time/Intensity check_purity->increase_sonication Purity OK consult_specialist Consult Technical Support check_purity->consult_specialist Impurity Suspected gentle_warming Apply Gentle Warming (37°C) increase_sonication->gentle_warming solution_clear Solution is Clear increase_sonication->solution_clear lower_concentration Prepare a Lower Concentration Stock gentle_warming->lower_concentration gentle_warming->solution_clear test_solvents Test Alternative Solvents (e.g., DMF, Ethanol) lower_concentration->test_solvents lower_concentration->solution_clear test_solvents->consult_specialist

Troubleshooting workflow for dissolving this compound in DMSO.

Issue: this compound precipitates when diluted into aqueous buffer.

Q3: My this compound-DMSO stock is clear, but a precipitate forms when I add it to my cell culture medium or assay buffer. How can I prevent this?

A3: This is a common issue when diluting a DMSO stock into an aqueous solution.[3] The key is to avoid a sudden, large change in solvent polarity.

Experimental Protocol: Serial Dilution of this compound-DMSO Stock into Aqueous Buffer

Materials:

  • Clear this compound-DMSO stock solution

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Pre-warm Buffer: If compatible with your experiment, pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C).

  • Add Stock to Buffer: Crucially, add the this compound-DMSO stock to the aqueous buffer, not the other way around.[1]

  • Dropwise Addition with Mixing: Add the stock solution dropwise to the vigorously vortexing or stirring buffer. This rapid mixing helps to prevent localized high concentrations of this compound that can lead to precipitation.[1][3]

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, serial dilutions. This gradual reduction in DMSO concentration can help maintain this compound solubility.[3]

  • Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay below 0.5% to avoid solvent-induced artifacts or toxicity.[3]

Frequently Asked Questions (FAQs)

Q4: What is the maximum recommended stock concentration for this compound in DMSO?

A4: While the absolute maximum solubility may be higher, it is advisable to prepare stock solutions at a concentration that remains stable during storage and is convenient for serial dilutions. For many compounds, a stock concentration of 10-30 mM in DMSO is a common starting point.[4]

Q5: How do temperature and storage conditions affect this compound solubility in DMSO?

A5: The solubility of compounds in DMSO can be temperature-dependent. Storing DMSO stock solutions at low temperatures (-20°C or -80°C) can sometimes cause the compound to precipitate out of solution. If you observe precipitate in a frozen stock upon thawing, it is essential to redissolve it completely (e.g., by vortexing and sonication) before use.[4] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[1]

Q6: Could the purity of this compound or the quality of DMSO affect solubility?

A6: Absolutely. Impurities in the this compound powder can reduce its overall solubility. Similarly, using DMSO that is not anhydrous (i.e., contains water) can significantly lower its ability to dissolve hydrophobic compounds. Always use high-purity, anhydrous DMSO for preparing stock solutions.

Quantitative Solubility Data

The following table summarizes the hypothetical solubility of this compound in DMSO under various conditions. This data is for illustrative purposes to guide experimental design.

ConditionThis compound Concentration (mM)Observation
25°C, Vortexing10Clear Solution
25°C, Vortexing25Fine Precipitate
25°C, Vortexing + Sonication25Clear Solution
37°C, Vortexing30Clear Solution
4°C, 24h storage (from 10 mM stock)10No Precipitate
4°C, 24h storage (from 25 mM stock)25Crystals Formed

Relevant Signaling Pathway

Assuming "this compound" is a hypothetical antibiotic that, like Imipenem, targets bacterial cell wall synthesis, the following diagram illustrates the key steps in this pathway and the site of action for beta-lactam antibiotics.

BacterialCellWallSynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide Lipid_I Lipid I UDP_NAM_peptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Peptidoglycan->PBP Cross-linking PBP->Peptidoglycan Amipan_target This compound (Beta-Lactam) Inhibition Amipan_target->PBP

Bacterial cell wall synthesis and the inhibitory action of this compound.

References

Technical Support Center: Optimizing Amisulpride Concentration for Hippocampal Slice Recording

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Amisulpride (B195569) (Amipan) concentration for hippocampal slice recording experiments.

Troubleshooting Guide

Encountering issues during your electrophysiological recordings with Amisulpride? The table below outlines common problems, their potential causes, and recommended solutions to help you navigate these challenges.

Problem Potential Cause(s) Recommended Solution(s)
No observable effect of Amisulpride 1. Inadequate Concentration: The concentration of Amisulpride may be too low to elicit a response. 2. Insufficient Perfusion Time: The drug may not have had enough time to penetrate the slice and reach its target receptors. 3. Degraded Amisulpride Stock: Improper storage or multiple freeze-thaw cycles can lead to degradation of the Amisulpride stock solution. 4. Slice Health: The hippocampal slice may not be healthy, leading to a lack of responsiveness.1. Perform a dose-response curve, starting with a concentration around the Ki value for D2/D3 receptors (in the low nanomolar range) and incrementally increasing it. 2. Increase the pre-incubation time with Amisulpride before recording. A period of 10-20 minutes is generally recommended.[1] 3. Prepare fresh Amisulpride stock solution from powder. Aliquot stocks to minimize freeze-thaw cycles.[1] 4. Ensure proper slice preparation and maintenance in oxygenated aCSF. Visually inspect neurons under the microscope.
High background noise or unstable recording 1. Precipitation of Amisulpride: At higher concentrations or in certain aCSF formulations, Amisulpride may precipitate, causing mechanical or electrical noise. 2. Solvent Effects: If using a solvent like DMSO, the final concentration in the aCSF might be too high, affecting neuronal health and recording stability. 3. General Electrophysiology Issues: Problems with grounding, the perfusion system, or the recording pipette can introduce noise.1. Visually inspect the aCSF with Amisulpride for any signs of precipitation. Consider filtering the solution. 2. Keep the final solvent concentration below 0.1% to avoid off-target effects.[1] 3. Check the grounding of all equipment. Ensure the perfusion system runs smoothly without introducing vibrations or electrical artifacts. Use freshly pulled and fire-polished pipettes.[2][3]
Unexpected or off-target effects 1. Concentration Too High: High concentrations of Amisulpride may lead to non-specific binding and off-target effects. 2. Interaction with other receptors: Although Amisulpride is highly selective for D2/D3 receptors, very high concentrations could potentially interact with other receptors.[4]1. Use the lowest effective concentration determined from your dose-response curve. 2. Review the literature for potential off-target effects at the concentrations you are using. Consider using more specific D2 or D3 antagonists to confirm the observed effects are mediated by these receptors.
Loss of Giga-seal or cell death 1. Cellular Toxicity: Very high concentrations of any pharmacological agent can be toxic to neurons. 2. Osmolarity Mismatch: The addition of Amisulpride and its solvent could alter the osmolarity of the aCSF, leading to cell swelling or shrinking.1. Reduce the concentration of Amisulpride or the duration of its application. 2. Measure the osmolarity of your final recording solution containing Amisulpride and adjust it to match the control aCSF.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Amisulpride?

Amisulpride is a selective antagonist of dopamine (B1211576) D2 and D3 receptors.[4] Its effect is dose-dependent. At low concentrations, it preferentially blocks presynaptic D2/D3 autoreceptors, which can lead to an increase in dopamine release. At higher concentrations, it acts as a postsynaptic receptor antagonist, inhibiting dopaminergic neurotransmission.

Q2: What is a good starting concentration for Amisulpride in hippocampal slice recordings?

While the optimal concentration is experiment-dependent, a good starting point is in the low nanomolar range, close to its binding affinity (Ki) for D2/D3 receptors. A dose-response curve is essential to determine the most effective concentration for your specific research question.

Q3: How should I prepare and apply Amisulpride to my hippocampal slices?

Amisulpride should be prepared as a concentrated stock solution in a suitable solvent, such as DMSO or water, depending on its salt form. This stock solution should be aliquoted and stored at -20°C or lower to prevent degradation. On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in continuously oxygenated artificial cerebrospinal fluid (aCSF). The final solvent concentration should be kept to a minimum (ideally <0.1%). Application is typically done via bath perfusion to ensure even distribution throughout the slice.[1]

Q4: How long should I perfuse the slice with Amisulpride before recording?

A pre-incubation period of 10-20 minutes is generally recommended to allow the drug to penetrate the tissue and reach a stable concentration at the receptor sites.[1] However, the optimal time may vary depending on the thickness of the slice and the experimental temperature.

Q5: What are the expected effects of Amisulpride on hippocampal synaptic plasticity?

As a D2/D3 receptor antagonist, Amisulpride can modulate hippocampal synaptic plasticity. Dopamine D2-like receptors are known to be involved in the regulation of both long-term potentiation (LTP) and long-term depression (LTD).[5][6] Therefore, blocking these receptors with Amisulpride would be expected to alter the threshold for inducing these forms of plasticity. The specific effect will depend on the experimental paradigm and the baseline level of dopaminergic tone in the slice.

Experimental Protocols

Detailed Methodology for Hippocampal Slice Preparation

This protocol is a standard procedure for preparing acute hippocampal slices from rodents for electrophysiological recordings.[7]

  • Anesthesia and Dissection:

    • Anesthetize the animal (e.g., mouse or rat) using an approved method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

    • Perform a toe-pinch to ensure a deep level of anesthesia.

    • Quickly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.

  • Slicing:

    • Glue the brain block onto the stage of a vibratome submerged in ice-cold, oxygenated cutting solution.

    • Cut coronal or sagittal slices (typically 300-400 µm thick) of the hippocampus.

    • Use a fine brush to carefully transfer the slices to a holding chamber.

  • Incubation and Recovery:

    • Transfer the slices to a holding chamber containing aCSF saturated with 95% O2 / 5% CO2.

    • Allow the slices to recover at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.

Protocol for Optimizing Amisulpride Concentration
  • Establish a Stable Baseline:

    • Transfer a healthy hippocampal slice to the recording chamber, continuously perfused with oxygenated aCSF (2-3 mL/min) at the desired recording temperature.

    • Obtain a stable whole-cell recording from a hippocampal neuron (e.g., a CA1 pyramidal neuron).

    • Record baseline synaptic responses (e.g., evoked excitatory postsynaptic currents, EPSCs) or intrinsic firing properties for at least 10-20 minutes to ensure stability.

  • Dose-Response Experiment:

    • Start by perfusing the slice with the lowest concentration of Amisulpride in your planned series (e.g., 1 nM).

    • Allow 10-20 minutes for the drug to equilibrate before recording the effect for a stable period.

    • Wash out the drug by perfusing with control aCSF until the baseline response is recovered.

    • Repeat the application and washout steps with incrementally increasing concentrations of Amisulpride (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

  • Data Analysis:

    • Measure the desired parameter (e.g., EPSC amplitude, firing frequency) for each concentration.

    • Normalize the response at each concentration to the baseline response.

    • Plot the normalized response as a function of Amisulpride concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Visualizations

experimental_workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_drug_application Amisulpride Application cluster_analysis Data Analysis Anesthesia Anesthetize Animal Dissection Brain Dissection Anesthesia->Dissection Slicing Vibratome Slicing (300-400 µm) Dissection->Slicing Recovery Incubation & Recovery in aCSF Slicing->Recovery Transfer Transfer Slice to Recording Chamber Recovery->Transfer Patch Obtain Whole-Cell Recording Transfer->Patch Baseline Record Stable Baseline (10-20 min) Patch->Baseline Apply_Low Bath Apply Low [this compound] Baseline->Apply_Low Equilibrate_Low Equilibrate (10-20 min) Apply_Low->Equilibrate_Low Record_Low Record Effect Equilibrate_Low->Record_Low Washout_Low Washout with aCSF Record_Low->Washout_Low Apply_High Bath Apply High [this compound] Washout_Low->Apply_High Equilibrate_High Equilibrate (10-20 min) Apply_High->Equilibrate_High Record_High Record Effect Equilibrate_High->Record_High Washout_High Washout with aCSF Record_High->Washout_High Measure Measure Response Amplitude Record_High->Measure Normalize Normalize to Baseline Measure->Normalize Plot Plot Dose-Response Curve Normalize->Plot Determine_EC50 Determine EC50 Plot->Determine_EC50

Caption: Experimental workflow for optimizing Amisulpride concentration.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2/D3 Receptor Dopamine->D2R Activates Amisulpride Amisulpride (this compound) Amisulpride->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., Ion Channels, Transcription Factors) PKA->Downstream Phosphorylates

Caption: Amisulpride's antagonistic action on the D2/D3 receptor signaling pathway.

References

Technical Support Center: Overcoming Amipan Delivery Challenges Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amipan, a novel therapeutic agent for central nervous system (CNS) disorders. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges associated with delivering this compound across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in delivering this compound to the brain?

A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1] this compound, due to its molecular size and hydrophilic properties, has low passive permeability across the BBB. Furthermore, it may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain.[2]

Q2: What are the main strategies being explored to enhance this compound delivery across the BBB?

A2: Several strategies are under investigation to enhance this compound delivery to the CNS. These can be broadly categorized as:

  • Nanoparticle-based delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) to protect it from degradation and facilitate transport across the BBB.[3][4][5]

  • Receptor-mediated transcytosis (RMT): Conjugating this compound to ligands that bind to specific receptors on the BBB, such as the transferrin receptor, to hijack endogenous transport mechanisms.[6]

  • Focused ultrasound (FUS): Using focused ultrasound in combination with microbubbles to transiently and locally open the tight junctions of the BBB, allowing for increased this compound penetration.[3][6]

  • Chemical modification: Modifying the chemical structure of this compound to create a more lipophilic prodrug that can more easily diffuse across the BBB before being converted to its active form in the brain.[3]

Q3: How can I determine if this compound is a substrate for P-glycoprotein (P-gp) efflux?

A3: You can perform an in vitro efflux assay using a cell line that overexpresses P-gp, such as Caco-2 or MDCK-MDR1 cells. By comparing the transport of this compound across a monolayer of these cells in the presence and absence of a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A), you can determine if it is actively effluxed. A significant increase in this compound transport in the presence of the inhibitor suggests it is a P-gp substrate.

Troubleshooting Guides

Low this compound Encapsulation Efficiency in Nanoparticles
Potential Cause Troubleshooting Steps
Poor drug-lipid/polymer interaction 1. Modify the surface charge of the nanoparticles or this compound to improve electrostatic interactions. 2. Incorporate a targeting ligand to the nanoparticle surface that also has an affinity for this compound.
Suboptimal formulation parameters 1. Optimize the drug-to-lipid/polymer ratio. 2. Vary the pH of the buffer used during encapsulation. 3. Adjust the sonication or homogenization parameters (time, power).
This compound degradation during encapsulation 1. Assess the stability of this compound under the encapsulation conditions (e.g., temperature, organic solvents). 2. Consider using a milder encapsulation method.
Poor this compound Transport Across In Vitro BBB Models
Potential Cause Troubleshooting Steps
Low integrity of the in vitro BBB model 1. Verify the transendothelial electrical resistance (TEER) values of your cell monolayer are within the expected range for a tight barrier.[7] 2. Confirm the expression of tight junction proteins (e.g., ZO-1, claudin-5) via immunocytochemistry. 3. Co-culture endothelial cells with astrocytes or pericytes to induce a tighter barrier.[8]
Inefficient nanoparticle transcytosis 1. Confirm the presence and expression of the target receptor for your nanoparticle ligand on the endothelial cells. 2. Optimize the ligand density on the nanoparticle surface. 3. Investigate different nanoparticle materials and sizes, as these can influence the mechanism of cellular uptake.[5]
This compound efflux by transporters 1. As mentioned in the FAQs, co-administer this compound with a known efflux pump inhibitor to see if transport increases.[9] 2. Use cell lines with knocked-down expression of specific transporters to identify the culprit.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Liposomes
  • Lipid Film Hydration:

    • Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Encapsulation:

    • Hydrate the lipid film with a solution of this compound in a suitable buffer (e.g., PBS) by vortexing. The temperature should be above the phase transition temperature of the lipids.

  • Size Reduction:

    • Subject the liposome (B1194612) suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the size distribution and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulated this compound using a suitable analytical method (e.g., HPLC) after lysing the liposomes with a detergent.

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
  • Cell Culture:

    • Culture brain capillary endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell® insert.

    • Optionally, co-culture with astrocytes or pericytes on the basolateral side of the insert to enhance barrier properties.

  • Barrier Integrity Measurement:

    • Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER) using a voltmeter.

  • Permeability Assay:

    • Once the TEER values have plateaued, replace the medium in the apical chamber with a medium containing the this compound formulation.

    • At various time points, collect samples from the basolateral chamber.

  • Quantification:

    • Quantify the concentration of this compound in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).

  • Apparent Permeability Calculation:

    • Calculate the apparent permeability coefficient (Papp) to assess the transport rate across the in vitro BBB model.

Quantitative Data Summary

Table 1: Comparison of this compound Delivery Systems

Delivery SystemEncapsulation Efficiency (%)Size (nm)Zeta Potential (mV)In Vitro BBB Papp (10⁻⁶ cm/s)In Vivo Brain Uptake (ng/g tissue)
Free this compoundN/AN/AN/A0.1 ± 0.0215 ± 3
This compound-Liposomes85 ± 5110 ± 10-15 ± 31.2 ± 0.395 ± 12
TfR-Targeted this compound-Liposomes82 ± 6125 ± 12-12 ± 45.8 ± 0.9450 ± 55
This compound-PLGA NP75 ± 8150 ± 20-25 ± 50.9 ± 0.270 ± 9

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_invitro In Vitro BBB Model cluster_invivo In Vivo Studies lipid_film Lipid Film Hydration hydration Hydration with this compound lipid_film->hydration size_reduction Size Reduction hydration->size_reduction purification Purification size_reduction->purification permeability_assay Permeability Assay purification->permeability_assay Test Formulation cell_culture Cell Culture on Transwell teer_measurement TEER Measurement cell_culture->teer_measurement teer_measurement->permeability_assay quantification_invitro Quantification (LC-MS/MS) permeability_assay->quantification_invitro animal_admin Systemic Administration quantification_invitro->animal_admin Promising Candidates brain_harvest Brain Tissue Harvesting animal_admin->brain_harvest imaging Fluorescence Imaging animal_admin->imaging quantification_invivo This compound Quantification brain_harvest->quantification_invivo signaling_pathway cluster_blood cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_brain NP TfR-Targeted This compound-Nanoparticle TfR Transferrin Receptor (TfR) NP->TfR 1. Binding Endosome Endosome TfR->Endosome 2. Endocytosis Release This compound Release Endosome->Release 3. Endosomal Escape This compound Free this compound Release->this compound 4. Transcytosis Target Neuronal Target This compound->Target 5. Therapeutic Action

References

Ampicillin Stability and Degradation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of ampicillin (B1664943) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ampicillin stability in aqueous solutions?

A1: Ampicillin exhibits its maximum stability in the pH range of 5.8 to 7.5.[1] The rate of degradation increases as the pH moves outside of this range, into either more acidic or basic conditions.[2] For practical purposes in a laboratory setting, maintaining a pH of around 7.5 is recommended for reasonable stability over a typical workday.[2]

Q2: How do temperature and storage conditions affect the stability of ampicillin solutions?

A2: Temperature is a critical factor in the stability of ampicillin solutions. Higher temperatures accelerate the degradation process.[1] For short-term storage, ampicillin solutions should be kept at 2-8°C to slow down degradation.[3] For long-term storage of several months, stock solutions should be stored at -20°C.[3] It is important to note that even at refrigerated temperatures, ampicillin solutions in normal saline are stable for up to 72 hours.[4] In cell culture media at 37°C, ampicillin is generally stable for up to 3 days.[3]

Q3: What are the primary degradation pathways and products of ampicillin in aqueous solutions?

A3: The primary degradation pathway for ampicillin in aqueous solutions is the hydrolysis of the β-lactam ring, which renders the antibiotic inactive.[5]

  • Under alkaline conditions (pH > 8): The initial and major degradation product is 5R-penicilloic acid. This can then undergo epimerization to form the 5S isomer.[1][6][7] Further degradation can lead to the formation of ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine.[1][6][7] Polymerization of ampicillin can also occur in dilute solutions within a few hours.[6][7]

  • Under acidic conditions (pH < 5.8): Ampicillin also degrades into various inactive products, including ampicillin penilloic acid.[6][7]

Q4: How does light exposure affect the stability of ampicillin solutions?

A4: Exposure to UV light can induce photodegradation of ampicillin.[5] Studies have shown that ampicillin in aqueous solution can be degraded by UV irradiation, and this process can be accelerated by the presence of photocatalysts like ZnO or TiO2.[8][9] It is, therefore, advisable to protect ampicillin solutions from direct and prolonged exposure to light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of ampicillin potency in prepared solutions. The pH of the solution is outside the optimal stability range of 5.8-7.5.[1]Adjust the pH of your solution to within the optimal range using a suitable, non-reactive buffer system. It is best to prepare fresh solutions if significant degradation is suspected.
The storage temperature is too high.[1]Store stock solutions at -20°C for long-term use and working solutions at 2-8°C for short-term use.[3] Avoid leaving solutions at room temperature for extended periods.
Precipitation is observed in the ampicillin solution. The pH of the solution may be too low, causing the ampicillin free acid, which is less soluble, to precipitate.Ensure the pH is maintained within the recommended stability range. Using the more soluble ampicillin sodium salt can also mitigate this issue.[10]
Inconsistent or unexpected results in experiments (e.g., cell culture). Degradation of ampicillin in the experimental media due to inappropriate pH or prolonged incubation at 37°C.Ensure all buffers and media are pH-adjusted to maintain ampicillin stability. For experiments longer than 3 days at 37°C, consider replenishing the ampicillin.[3]
The age of the ampicillin stock solution.Prepare fresh stock solutions regularly. Stock solutions stored at 2-8°C are typically stable for up to 3 weeks, while those at -20°C can last for 4-6 months.[3]

Quantitative Data Summary

Table 1: Stability of Ampicillin in Aqueous Solutions at Different Temperatures

Temperature Concentration & Vehicle Stability (Time to <10% loss) Reference
25°C & 30°C24 g/L in 0.9% NaClStable for up to 30 hours[11]
37°C24 g/L in 0.9% NaClStable for up to 24 hours[11]
2-8°C (Refrigerated)12 g/500 mL in Normal SalineStable for up to 72 hours[4]
-20°C50 mg/mL stock solutionStable for 4-6 months[3]

Table 2: Forced Degradation of Ampicillin under Stress Conditions

Condition Degradation Rate Reference
1 N HCl45.31% - 87.68% degradation[5]
1 N NaOH55.3% - 88% degradation[5]
UV Light (30 min)1.49% - 14.51% degradation[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of Ampicillin

This protocol is designed to evaluate the stability of ampicillin under various stress conditions as recommended by ICH guidelines.[12][13]

Objective: To generate potential degradation products and assess the stability of ampicillin under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • Ampicillin powder

  • 1 N Hydrochloric Acid (HCl)

  • 1 N Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H2O2, 3-30%)

  • Deionized water

  • pH meter

  • UV-Vis Spectrophotometer or HPLC system

  • Thermostatic oven

  • UV light source (as per ICH Q1B guidelines)[12]

Methodology:

  • Preparation of Stock Solution:

    • Prepare a 100 ppm (or other desired concentration) stock solution of ampicillin in deionized water.[5]

  • Acidic Degradation:

    • Mix 5 mL of the ampicillin stock solution with 5 mL of 1 N HCl.[5]

    • Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).

    • At various time points, withdraw aliquots, neutralize with 1 N NaOH, and dilute with water to the initial concentration for analysis.

  • Alkaline Degradation:

    • Mix 5 mL of the ampicillin stock solution with 5 mL of 1 N NaOH.[5]

    • Keep the mixture at room temperature for a defined period, monitoring for degradation.

    • At various time points, withdraw aliquots, neutralize with 1 N HCl, and dilute with water to the initial concentration for analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the ampicillin stock solution with 5 mL of hydrogen peroxide solution (3-30%).

    • Store the solution at room temperature, protected from light, for a specified duration.

    • Withdraw aliquots at various time points for analysis.

  • Thermal Degradation:

    • Place a solution of ampicillin in water in a thermostatic oven at a specified temperature (e.g., 70°C).

    • Withdraw samples at different time intervals to assess degradation.

  • Photolytic Degradation:

    • Expose 5 mL of the ampicillin stock solution (mixed with 5 mL of water) to a UV light source for a specified duration (e.g., 30 minutes).[5]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the exposed and control samples.

  • Analysis:

    • At each time point, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the remaining concentration of ampicillin and to detect the formation of degradation products.[14]

Protocol 2: HPLC Method for Ampicillin and its Degradation Products

This protocol provides a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of ampicillin and its degradation products.

Objective: To develop a stability-indicating HPLC method for the analysis of ampicillin.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., Nova-Pak C18) is commonly used.[14]

  • Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is often effective. For example, 0.02 M monobasic sodium phosphate (NaH2PO4) solution (adjusted to pH 4.5) and acetonitrile in a 95:5 ratio.[14] Another option is a phosphate buffer at pH 3.0 mixed with acetonitrile.[15]

  • Flow Rate: Typically around 1.0 - 1.8 mL/min.[15]

  • Detection Wavelength: UV detection at 225 nm or 230 nm.[14][15]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Methodology:

  • Standard Preparation:

    • Prepare a series of standard solutions of ampicillin of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation:

    • Dilute the samples from the forced degradation study with the mobile phase to a concentration within the linear range of the calibration curve.

  • Chromatographic Run:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and identify the peaks corresponding to ampicillin and its degradation products based on their retention times.

  • Quantification:

    • Calculate the concentration of ampicillin in the samples by comparing the peak area with the calibration curve.

    • The percentage of degradation can be calculated from the decrease in the ampicillin peak area over time.

Visualizations

Ampicillin_Degradation_Pathway Ampicillin Ampicillin Penicilloic_Acid 5R-Penicilloic Acid (Inactive) Ampicillin->Penicilloic_Acid Hydrolysis (Alkaline pH) Penilloic_Acid Ampicillin Penilloic Acid (Inactive) Ampicillin->Penilloic_Acid Hydrolysis (Acidic pH) Polymers Polymers Ampicillin->Polymers Polymerization Epimer 5S-Penicilloic Acid (Inactive) Penicilloic_Acid->Epimer Epimerization Penicilloic_Acid->Penilloic_Acid Further Degradation Pyrazine 2-hydroxy-3-phenylpyrazine (Inactive) Penicilloic_Acid->Pyrazine Further Degradation

Caption: Alkaline and acidic degradation pathways of ampicillin.

Forced_Degradation_Workflow cluster_stress start Prepare Ampicillin Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis (e.g., 1N HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 1N NaOH, RT) stress->base oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal Stress (e.g., 70°C) stress->thermal photo Photolytic Stress (UV Light) stress->photo sampling Withdraw Samples at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability- Indicating Method (e.g., HPLC) sampling->analysis end Evaluate Stability & Identify Degradants analysis->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Minimizing Off-Target Effects of Investigatory Kinase Inhibitors in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while working with investigational kinase inhibitors, such as the hypothetical compound "Amipan," in neuronal cultures. Our goal is to help you minimize off-target effects to ensure the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in neuronal cultures?

A1: Off-target effects occur when a kinase inhibitor binds to and alters the activity of kinases other than its intended target.[1] This is a major concern in primary neuronal cultures, as these cells closely replicate in vivo physiology.[1] Unintended molecular interactions can lead to misinterpretation of experimental outcomes, unexpected cellular responses (phenotypes), and potential cytotoxicity, thereby confounding the validation of the drug's primary mechanism of action.[1]

Q2: What are the common causes of off-target effects with kinase inhibitors?

A2: The primary reason for off-target effects is the structural similarity of the ATP-binding pocket across the human kinome (the full complement of protein kinases).[1] Since most kinase inhibitors are designed to compete with ATP, achieving absolute specificity is challenging.[1] Other contributing factors include the inherent ability of some compounds to bind to multiple kinases and using concentrations that are significantly higher than the half-maximal inhibitory concentration (IC50) for the primary target, which increases the likelihood of engaging lower-affinity off-target kinases.[1]

Q3: How can I proactively minimize off-target effects in my experimental design?

A3: To reduce the impact of off-target effects, consider the following strategies from the outset of your experiments:

  • Use the Lowest Effective Concentration: Perform a dose-response analysis to identify the lowest concentration of your compound that elicits the desired on-target effect.[1][2]

  • Select a Highly Selective Inhibitor: Whenever possible, choose inhibitors that have been extensively characterized and are known for their high selectivity.[2]

  • Utilize Control Compounds: Include a structurally similar but inactive version of your compound as a negative control. This helps to confirm that the observed effects are not due to the chemical scaffold itself.[2]

  • Employ Structurally Unrelated Inhibitors: To validate that the observed phenotype is due to the inhibition of the primary target, use a second, structurally different inhibitor that targets the same kinase.[1]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with kinase inhibitors in neuronal cultures.

Problem 1: High levels of neuronal death are observed even at low inhibitor concentrations.

  • Possible Cause: The inhibitor may have potent off-target effects on kinases that are essential for neuronal survival.[1]

  • Troubleshooting Steps:

    • Titrate Inhibitor Concentration: Carefully determine the lowest effective concentration that inhibits the primary target without causing widespread cell death.[1]

    • Analyze Apoptosis Markers: Use assays such as Annexin V staining or caspase-3 cleavage analysis to determine if the cell death is apoptotic.[1]

    • Consult Off-Target Databases: Check publicly available databases to see if your inhibitor is known to target pro-survival kinases like AKT or ERK at the concentrations you are using.[1]

Problem 2: Experimental results are inconsistent between different batches of primary neurons.

  • Possible Cause: Primary neurons from different donors can exhibit significant biological variability, including different expression levels of on- and off-target kinases.[1]

  • Troubleshooting Steps:

    • Use Pooled Donors: If feasible, use primary cells pooled from multiple donors to average out individual variations.[1]

    • Characterize Each Batch: Perform baseline characterization of each new batch of primary neurons to ensure consistency.

Problem 3: An unexpected or paradoxical cellular phenotype is observed (e.g., increased proliferation when inhibition is expected).

  • Possible Cause: The inhibitor may be affecting an off-target kinase that has an opposing biological function. This can also occur due to the inhibition of a kinase in a negative feedback loop.[1]

  • Troubleshooting Steps:

    • Validate with a Different Tool: Use a structurally unrelated inhibitor for the same target or a genetic knockdown approach (e.g., siRNA or CRISPR) to confirm the on-target effect.[1]

    • Perform a Kinase Profile: Utilize a commercial service to screen your inhibitor against a broad panel of kinases to identify potential off-targets.[1]

    • Phosphoproteomics: Analyze global changes in protein phosphorylation to identify affected signaling pathways.[1]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for "this compound"

This table provides an example of how to present the inhibitory activity of a compound against a panel of kinases.

Kinase TargetIC50 (nM)Class
On-Target
Target Kinase A15Primary Target
Known Off-Targets
Kinase B250Serine/Threonine Kinase
Kinase C800Tyrosine Kinase
Kinase D>10,000Lipid Kinase
Table 2: Dose-Response Cytotoxicity of "this compound" in Primary Cortical Neurons (24-hour treatment)

This table illustrates how to present data on the toxicity of a compound in neuronal cultures.

"this compound" Concentration (µM)Neuronal Viability (%)Standard Deviation
0 (Vehicle)1004.5
0.1985.1
1954.8
5756.2
10407.5
20155.9

Experimental Protocols

Protocol 1: Western Blot for On-Target Engagement

Objective: To confirm that "this compound" is inhibiting the phosphorylation of its intended target in neuronal cultures.

Methodology:

  • Cell Culture and Treatment: Plate primary neurons and allow them to mature. Treat the cells with "this compound" at various concentrations for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target kinase.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify neuronal cell death by measuring the release of LDH from damaged cells.

Methodology:

  • Cell Culture and Treatment: Plate primary neurons in a 96-well plate and treat with "this compound" at various concentrations. Include a vehicle control and a positive control for maximum LDH release (e.g., cell lysis buffer).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH reaction mixture provided in a commercial kit.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion prep_neurons Prepare Primary Neuronal Culture dose_response Dose-Response Treatment prep_neurons->dose_response prep_inhibitor Prepare 'this compound' Stock Solutions prep_inhibitor->dose_response target_engagement On-Target Engagement Assay (Western Blot) dose_response->target_engagement cytotoxicity Cytotoxicity Assay (LDH Assay) dose_response->cytotoxicity off_target_id Off-Target Identification (Kinome Scan) dose_response->off_target_id analyze_on_target Analyze On-Target Inhibition target_engagement->analyze_on_target analyze_toxicity Analyze Cytotoxicity Data cytotoxicity->analyze_toxicity analyze_off_target Analyze Kinome Profile off_target_id->analyze_off_target conclusion Determine Optimal Concentration and Assess Off-Target Risk analyze_on_target->conclusion analyze_toxicity->conclusion analyze_off_target->conclusion

Caption: Experimental workflow for assessing on- and off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound TargetKinase Target Kinase A This compound->TargetKinase Inhibits OffTargetKinase Off-Target Kinase B This compound->OffTargetKinase Inhibits DownstreamEffector1 Downstream Effector 1 TargetKinase->DownstreamEffector1 Activates PhenotypeA Desired Phenotype DownstreamEffector1->PhenotypeA DownstreamEffector2 Downstream Effector 2 OffTargetKinase->DownstreamEffector2 Inhibits PhenotypeB Undesired Phenotype (e.g., Cytotoxicity) DownstreamEffector2->PhenotypeB

Caption: On-target versus potential off-target signaling pathways.

troubleshooting_logic cluster_validation Validation Steps cluster_identification Identification cluster_conclusion Conclusion start Unexpected Phenotype Observed struct_unrelated Test Structurally Unrelated Inhibitor start->struct_unrelated genetic_knockdown Perform Genetic Knockdown (siRNA/CRISPR) start->genetic_knockdown kinome_scan Perform Kinome Scan struct_unrelated->kinome_scan Phenotype disappears on_target Phenotype is On-Target struct_unrelated->on_target Phenotype persists genetic_knockdown->kinome_scan Phenotype persists genetic_knockdown->on_target Phenotype disappears off_target Phenotype is Off-Target kinome_scan->off_target

References

refining Amipan dosage to reduce excitotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amipan. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound to reduce excitotoxicity in experimental models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in reducing excitotoxicity?

A1: this compound is hypothesized to act as an antagonist to excitatory amino acid (EAA) receptors, such as NMDA and AMPA receptors.[1] Overactivation of these receptors by neurotransmitters like glutamate (B1630785) leads to excessive calcium influx, triggering downstream pathways that result in neuronal cell death, a process known as excitotoxicity.[2][3][4] By blocking these receptors, this compound aims to mitigate the detrimental effects of excessive glutamate stimulation.

Q2: How do I determine the optimal, non-toxic concentration range for this compound in my cell cultures?

A2: To determine the optimal concentration, it is crucial to first assess the potential toxicity of this compound on your specific cell line. This can be achieved by performing a dose-response curve using a cell viability assay, such as the MTT assay.[5] It is recommended to test a broad range of concentrations (e.g., 0.1 µM to 100 µM) for 24 hours in the absence of any excitotoxic insult.[6] The highest concentration that does not significantly reduce cell viability compared to the vehicle control should be considered the maximum non-toxic concentration for your neuroprotection experiments.[5]

Q3: What are the best practices for preparing and dissolving this compound for in vitro experiments?

A3: The solubility of compounds can significantly impact experimental outcomes. It is recommended to consult the manufacturer's instructions for the appropriate solvent (e.g., DMSO, ethanol, or aqueous buffers). When preparing stock solutions, use high-quality, anhydrous solvents. For final dilutions in cell culture media, ensure the final solvent concentration is low (typically <0.1%) and consistent across all treatment groups, including vehicle controls, to avoid solvent-induced toxicity.

Q4: Which in vitro models are suitable for studying this compound's effect on excitotoxicity?

A4: Primary neuronal cultures, such as those derived from the cortex or hippocampus, are highly relevant models for excitotoxicity studies.[7][8] Cell lines like SH-SY5Y neuroblastoma cells are also commonly used.[6] The choice of model will depend on the specific research question and the desired translational relevance.

Troubleshooting Guide

Q1: I am not observing any neuroprotective effect with this compound. What could be the issue?

A1: Several factors could contribute to a lack of neuroprotective effect:

  • Sub-optimal Concentration: The concentration of this compound may be too low to effectively counteract the excitotoxic insult. Consider performing a dose-response experiment where various concentrations of this compound are tested against a fixed concentration of the excitotoxic agent (e.g., glutamate).

  • Inappropriate Timing of Treatment: The timing of this compound administration is critical. In many experimental paradigms, pre-treatment with the neuroprotective agent before the excitotoxic insult is necessary.[8] You may need to optimize the pre-incubation time.

  • Severity of the Excitotoxic Insult: The concentration or duration of the glutamate (or other excitotoxin) exposure might be too high, causing irreversible and widespread cell death that cannot be rescued by this compound. Consider reducing the concentration of the excitotoxin or the exposure time.

  • Mechanism of Cell Death: Ensure that the observed cell death is indeed mediated by excitotoxicity. Other cell death pathways might be involved that are not targeted by this compound.

Q2: I am observing toxicity in my cultures treated with this compound alone. What should I do?

A2: If this compound itself is causing toxicity, it is important to:

  • Re-evaluate the Non-Toxic Concentration Range: As mentioned in the FAQs, a thorough toxicity assessment is crucial.[5] You may need to use lower concentrations of this compound in your neuroprotection assays.

  • Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding non-toxic levels (typically <0.1%).

  • Assess Compound Stability: The compound may be degrading in the culture medium over time into toxic byproducts. Consider the stability of this compound under your experimental conditions.

Q3: My experimental results show high variability between wells and experiments. How can I improve consistency?

A3: High variability can be addressed by:

  • Standardizing Cell Seeding: Ensure a consistent cell density across all wells and plates.

  • Homogeneous Compound Distribution: Mix the treatment solutions thoroughly before and after adding them to the wells.

  • Consistent Incubation Times: Adhere strictly to the planned incubation times for both the compound and the excitotoxin.

  • Automated Liquid Handling: If available, using automated pipetting systems can reduce human error.

  • Increasing Replicates: Use a sufficient number of technical and biological replicates to increase statistical power.

Quantitative Data Summary

The following tables provide a summary of typical concentrations and parameters used in excitotoxicity and neuroprotection studies.

Table 1: Common Excitotoxins and their Working Concentrations

ExcitotoxinCell TypeConcentration RangeExposure TimeReference
L-GlutamatePrimary Cortical Neurons20 µM - 500 µM5 min - 24 hours[2][9][10]
NMDAPrimary Cortical Neurons20 µM - 150 µM30 min - 24 hours[2][11]
AMPAPrimary Cortical Neurons25 µM - 500 µM6 hours[10]
KainateCultured NeuronsVariesVaries[1]

Table 2: Common Assays for Measuring Excitotoxicity and Neuroprotection

AssayParameter MeasuredPrincipleReference
MTT AssayCell ViabilityMitochondrial reductase activity[5]
LDH Release AssayCytotoxicityRelease of lactate (B86563) dehydrogenase from damaged cells[8]
TUNEL AssayApoptosisDetection of DNA fragmentation[12]
Caspase Activation AssayApoptosisMeasurement of caspase enzyme activity[7][8]
Rhodamine-123 StainingMitochondrial Membrane PotentialFluorescent dye accumulation in mitochondria[13]
c-fos mRNA levelsEarly gene expressionReal-time RT-PCR[14]

Detailed Experimental Protocols

Protocol 1: Assessment of this compound's Neuroprotective Effect using the MTT Assay
  • Cell Seeding: Plate primary neurons or a suitable neuronal cell line in a 96-well plate at a pre-determined optimal density and allow them to adhere and differentiate for the appropriate time.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control group. Incubate for a pre-determined time (e.g., 1-24 hours).[8]

  • Excitotoxic Insult: Prepare a solution of the excitotoxin (e.g., L-glutamate) at the desired final concentration in culture medium. Add this solution to the wells, except for the control group.

  • Incubation: Incubate the plate for the desired duration of the excitotoxic insult (e.g., 5 minutes to 24 hours).[9]

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 3-4 hours at 37°C.[12]

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.[12]

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control group.

Protocol 2: Assessment of Cytotoxicity using the LDH Release Assay
  • Follow steps 1-4 from Protocol 1.

  • LDH Assay:

    • Carefully collect an aliquot of the culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves incubating the supernatant with a reaction mixture containing a substrate and a dye.

    • Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (e.g., cells treated with a lysis buffer).

Visualizations

Excitotoxicity_Signaling_Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_Influx ↑ Ca²⁺ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Enzyme_Activation Enzyme Activation (Calpains, Caspases) Ca_Influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Neuronal_Death Neuronal Death Enzyme_Activation->Neuronal_Death ROS_Production ↑ ROS Production Mitochondrial_Dysfunction->ROS_Production ROS_Production->Neuronal_Death This compound This compound This compound->NMDA_R This compound->AMPA_R

Caption: Excitotoxicity signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Cell_Culture Prepare Neuronal Cultures Start->Cell_Culture Toxicity_Assay Determine Non-Toxic This compound Concentration Range (e.g., MTT Assay) Cell_Culture->Toxicity_Assay Neuroprotection_Assay Neuroprotection Assay: 1. Pre-treat with this compound 2. Induce Excitotoxicity (e.g., Glutamate) Toxicity_Assay->Neuroprotection_Assay Data_Collection Measure Endpoint (e.g., Cell Viability, LDH Release) Neuroprotection_Assay->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis End End Analysis->End

Caption: General experimental workflow for assessing this compound's neuroprotective effects.

Troubleshooting_Flow Start Problem: No Neuroprotective Effect Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Optimize_Concentration Action: Perform dose-response experiment Check_Concentration->Optimize_Concentration No Check_Timing Is pre-treatment time optimal? Check_Concentration->Check_Timing Yes Optimize_Timing Action: Test different pre-incubation times Check_Timing->Optimize_Timing No Check_Insult Is excitotoxic insult too severe? Check_Timing->Check_Insult Yes Reduce_Insult Action: Reduce excitotoxin concentration or exposure time Check_Insult->Reduce_Insult Yes Consider_Mechanism Consider other cell death mechanisms Check_Insult->Consider_Mechanism No

Caption: Troubleshooting flowchart for a lack of neuroprotective effect.

References

Technical Support Center: Improving the Oral Bioavailability of Amipan

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: Amipan (Hypothetical)

Assumed Profile: this compound is a novel synthetic compound with promising therapeutic activity. However, it is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, exhibiting both low aqueous solubility and low intestinal permeability . These characteristics present a significant challenge for oral administration, leading to poor and variable bioavailability.

This technical support center provides researchers with a comprehensive guide to understanding and overcoming the bioavailability challenges of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to this compound's oral bioavailability?

A1: As a BCS Class IV compound, this compound faces two main hurdles for effective oral absorption:

  • Solubility-Limited Absorption: this compound's poor solubility in gastrointestinal fluids means that only a small fraction of the administered dose dissolves and is available for absorption. The dissolution rate is often the rate-limiting step.[1][2][3]

  • Permeability-Limited Absorption: Even the dissolved portion of this compound struggles to cross the intestinal epithelium to enter the bloodstream due to its low permeability.[2][3] This could be due to its molecular properties (e.g., size, polarity) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI tract.[4][5]

Q2: Which formulation strategies are most promising for enhancing this compound's solubility?

A2: Several advanced formulation strategies can be employed to tackle this compound's low solubility. The most common approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix to create a high-energy, amorphous form can significantly increase its apparent solubility and dissolution rate.[5][6][7]

  • Lipid-Based Formulations: For lipophilic compounds like this compound, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut and enhance absorption.[8][9][10][11]

  • Particle Size Reduction (Nanonization): Reducing the particle size of this compound to the nanometer range increases the surface area, which can improve its dissolution rate according to the Noyes-Whitney equation.[3][12]

Q3: How can we address this compound's low intestinal permeability?

A3: Improving permeability is challenging but can be approached through several methods:

  • Permeation Enhancers: Co-administering this compound with excipients that can transiently open the tight junctions between intestinal cells or fluidize the cell membrane may improve absorption.[9][13] This requires careful toxicological assessment.

  • Efflux Pump Inhibition: If this compound is identified as a P-gp substrate, formulation with known P-gp inhibitors (e.g., certain polymers or excipients) can increase its net absorption.[4]

  • Prodrug Approach: A chemical modification can be made to create a more permeable prodrug that, once absorbed, metabolically converts back to the active this compound.[14][15]

Q4: What is the first experiment I should run to select a formulation strategy?

A4: A solubility screening study in various pharmaceutically relevant vehicles is a critical first step. This involves determining the solubility of this compound in a range of polymers, surfactants, co-solvents, and lipids. The results will guide the selection of the most appropriate formulation strategy (e.g., high solubility in polymers suggests ASDs, while high solubility in oils points towards lipid-based systems).

Troubleshooting Guides

Issue 1: Inconsistent Dissolution Profiles for this compound Formulations
  • Symptom: High variability in the percentage of drug dissolved between batches or even within the same batch during in vitro dissolution testing.

  • Possible Cause & Troubleshooting Steps:

    • Incomplete Solubilization: The drug may not be fully dissolved in the formulation matrix (e.g., solid dispersion).

      • Action: Re-evaluate the drug-to-carrier ratio. Increase the proportion of the polymer or lipid in the formulation. Characterize the formulation using DSC or XRPD to confirm it is fully amorphous.

    • Drug Precipitation: The formulation may create a supersaturated solution that is not stable, leading to drug precipitation in the dissolution medium.

      • Action: Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation or the dissolution medium to maintain the supersaturated state.[16]

    • Poor Wetting: The formulation powder may not be dispersing properly in the medium.

      • Action: Add a small amount of a surfactant (e.g., 0.1% SDS) to the dissolution medium to improve wetting.[16]

Issue 2: Low Permeability in Caco-2 Assay Despite Good Solubility
  • Symptom: A new this compound formulation shows excellent dissolution, but the apparent permeability coefficient (Papp A→B) in the Caco-2 assay remains low (<1 x 10⁻⁶ cm/s).

  • Possible Cause & Troubleshooting Steps:

    • Active Efflux: this compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp).

      • Action: Conduct a bidirectional Caco-2 assay to measure permeability in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B→A / Papp A→B) greater than 2 indicates active efflux. Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant decrease in the efflux ratio confirms P-gp involvement.[5]

    • Poor Monolayer Integrity: The Caco-2 cell monolayer may not be intact, leading to unreliable results.

      • Action: Measure the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment. A significant drop in TEER values suggests compromised integrity.[16]

    • Low Intrinsic Permeability: If efflux is ruled out, the inherent permeability of the this compound molecule is the limiting factor.

      • Action: Focus on formulation strategies that include permeation enhancers or consider a prodrug approach to improve transcellular permeability.[16]

Data Presentation: Formulation Strategy Comparison

Below is a sample table summarizing hypothetical data from initial formulation screening studies for this compound.

Formulation StrategyKey ExcipientsThis compound Solubility (mg/mL) in FormulationDissolution Rate (µ g/min/cm ²)Caco-2 Papp (A→B) (x 10⁻⁶ cm/s)
Unformulated API None< 0.0010.50.2
Micronization None< 0.0012.10.3
Amorphous Solid Dispersion PVP VA645045.70.9
Lipid-Based (SEDDS) Capryol 90, Cremophor EL8062.31.5
Nanosuspension Poloxamer 188N/A15.40.6

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Solubilization: Accurately weigh this compound and the selected polymer (e.g., PVP VA64) in a 1:4 drug-to-polymer ratio. Dissolve both components completely in a suitable solvent (e.g., acetone (B3395972) or a methanol/DCM mixture) in a round-bottom flask. The total solids concentration should typically be between 5-10% (w/v).[6]

  • Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven at 40°C overnight to remove any residual solvent.

  • Milling & Sieving: Scrape the dried film from the flask. Gently mill the resulting solid into a fine powder using a mortar and pestle, then pass it through a sieve to ensure a uniform particle size.

  • Characterization: Confirm the amorphous nature of the dispersion using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks in the XRPD pattern and a single glass transition temperature (Tg) in the DSC thermogram indicate a successful amorphous dispersion.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[17][18]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each cell monolayer using a voltmeter. Only use inserts with TEER values above 600 Ω·cm², as this indicates a well-formed, intact barrier.[17]

  • Preparation of Dosing Solutions: Prepare a dosing solution of the this compound formulation (e.g., 10 µM) in a transport buffer like Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Permeability Assessment (A→B): a. Carefully remove the culture medium from both the apical (top) and basolateral (bottom) compartments. b. Add fresh, pre-warmed transport buffer to the basolateral (receiver) compartment. c. Add the this compound dosing solution to the apical (donor) compartment. d. Incubate the plate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment and immediately replace the volume with fresh buffer.[16]

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.[17]

Visualizations

G Figure 1: Barriers to Oral Bioavailability of this compound (BCS Class IV) Dose Oral Dose of this compound Stomach Stomach Dose->Stomach Intestine Intestinal Lumen Stomach->Intestine Dissolved This compound in Solution Intestine->Dissolved Dissolution B1 Barrier 1: Low Aqueous Solubility Intestine->B1 Epithelium Intestinal Epithelium Dissolved->Epithelium Absorption B2 Barrier 2: Low Permeability Dissolved->B2 Blood Portal Vein Blood Epithelium->Blood B3 Barrier 3: Efflux (e.g., P-gp) Epithelium->B3 Liver Liver (First-Pass Metabolism) Blood->Liver Systemic Systemic Circulation Liver->Systemic B4 Barrier 4: First-Pass Metabolism Liver->B4 B3->Intestine Pump back

Caption: Logical flow diagram illustrating the key physiological barriers limiting the oral bioavailability of this compound.

G Figure 2: Experimental Workflow for Formulation Selection Start Start: This compound API (BCS Class IV) Screen Solubility Screening (Polymers, Lipids, Solvents) Start->Screen Decision1 High Solubility in Polymers? Screen->Decision1 Decision2 High Solubility in Lipids? Decision1->Decision2 No ASD Develop Amorphous Solid Dispersion (ASD) Decision1->ASD Yes Lipid Develop Lipid-Based Formulation (e.g., SEDDS) Decision2->Lipid Yes Other Consider Nanosuspension or other strategies Decision2->Other No Dissolution In Vitro Dissolution Testing ASD->Dissolution Lipid->Dissolution Other->Dissolution Caco2 In Vitro Caco-2 Permeability Assay Dissolution->Caco2 PK In Vivo Animal Pharmacokinetic (PK) Study Caco2->PK End Lead Formulation Identified PK->End

Caption: A step-by-step workflow for selecting and optimizing a lead formulation to improve this compound's bioavailability.

G Figure 3: Troubleshooting Low In Vivo Exposure Start Problem: Low Bioavailability (F%) in Animal PK Study Check1 Was In Vitro Dissolution Rapid and Complete? Start->Check1 SolubilityIssue Root Cause: Solubility/Dissolution Limited In Vivo Check1->SolubilityIssue No Check2 Was Caco-2 Permeability (Papp A->B) High? Check1->Check2 Yes Action1 Action: Re-optimize formulation. Increase drug:carrier ratio, add precipitation inhibitor. SolubilityIssue->Action1 End Re-test Optimized Formulation In Vivo Action1->End PermeabilityIssue Root Cause: Permeability Limited In Vivo Check2->PermeabilityIssue No Check3 Is the drug known to have high hepatic clearance? Check2->Check3 Yes Action2 Action: Investigate efflux (P-gp). Add permeation enhancers. Consider prodrug approach. PermeabilityIssue->Action2 Action2->End MetabolismIssue Root Cause: High First-Pass Metabolism Check3->MetabolismIssue Yes Action3 Action: Consider strategies to bypass liver (e.g., lymphatic uptake via lipids) or inhibit specific CYP enzymes. MetabolismIssue->Action3 Action3->End

Caption: A decision tree to systematically troubleshoot and identify the root cause of poor in vivo performance.

References

Technical Support Center: Addressing Inconsistencies in Amipan (AMPA Receptor Antagonist) Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experimental results obtained with "Amipan," a hypothetical AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive antagonist of the AMPA receptor. It binds to the same site as the endogenous ligand, glutamate, thereby preventing the receptor's activation and the subsequent influx of cations into the neuron. This inhibition of fast excitatory neurotransmission is crucial for its neuroprotective and anticonvulsant effects.

Q2: What are the common off-target effects observed with quinoxaline-2,3-dione based AMPA receptor antagonists?

A2: While many quinoxaline-2,3-dione derivatives are highly selective for AMPA receptors, some may exhibit off-target effects. For instance, some analogs have been reported to show modest cross-reactivity with kainate receptors or, in some cases, NMDA receptors at higher concentrations. It is crucial to consult the literature for the specific antagonist being used and to include appropriate controls in experiments to identify potential off-target effects.

Q3: How does the subunit composition of the AMPA receptor affect this compound's binding and efficacy?

A3: The AMPA receptor is a tetrameric complex composed of different subunits (GluA1-4). The specific subunit composition influences the receptor's biophysical properties, including its affinity for ligands. For example, the presence of the GluA2 subunit renders the receptor impermeable to calcium. The affinity and efficacy of this compound may vary depending on the specific subunit composition of the AMPA receptors in your experimental model.

Q4: What is the typical solubility of this compound and how can I improve it?

A4: Many AMPA receptor antagonists, particularly those with a quinoxaline-2,3-dione scaffold, are lipophilic and may have poor aqueous solubility. To improve solubility, consider preparing stock solutions in an organic solvent like DMSO and then diluting to the final concentration in your aqueous experimental buffer. Always ensure the final concentration of the organic solvent is minimal and does not affect your experimental system.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for this compound in a cell-based assay.

Possible Causes:

  • Compound Precipitation: this compound may have precipitated out of the solution at the tested concentrations.

  • High Agonist Concentration: The concentration of the AMPA receptor agonist (e.g., glutamate, AMPA) used to stimulate the cells may be too high, requiring a higher concentration of this compound to achieve inhibition.

  • Assay Interference: Components of the assay medium may interfere with this compound's binding to the receptor.

  • Cell Health: Poor cell viability can lead to inconsistent and unreliable results.

Troubleshooting Steps:

  • Verify Solubility: Visually inspect your this compound solutions for any signs of precipitation. If unsure, prepare fresh solutions and consider using a different solubilizing agent.

  • Optimize Agonist Concentration: Perform a dose-response curve for your agonist to determine its EC50 (half-maximal effective concentration). For antagonist inhibition experiments, use an agonist concentration at or near its EC50.

  • Check for Assay Interference: Run control experiments to see if any components of your assay medium, such as serum proteins, affect this compound's activity.

  • Assess Cell Viability: Before and after the experiment, check cell viability using a standard method like Trypan Blue exclusion or an MTT assay.

Issue 2: Inconsistent results in electrophysiological recordings.

Possible Causes:

  • Voltage-Clamp Quality: A poor voltage-clamp can lead to inaccurate measurements of synaptic currents.

  • Receptor Desensitization: Prolonged application of agonists can cause AMPA receptors to desensitize, leading to a rundown of the current.

  • Variability in Receptor Expression: The density of AMPA receptors can vary between individual neurons and cultures, leading to variability in the recorded currents.

  • Incomplete Drug Washout: Inefficient perfusion can result in the incomplete washout of this compound, affecting subsequent recordings.

Troubleshooting Steps:

  • Monitor Series Resistance: Continuously monitor the series resistance during your recordings. Discard any recordings where the series resistance changes significantly.

  • Use a Fast Perfusion System: Employ a rapid perfusion system to minimize receptor desensitization during agonist application.

  • Normalize Data: Normalize the recorded currents to a stable baseline or to the response of a control agonist application to account for variability in receptor expression.

  • Ensure Complete Washout: Allow for a sufficient washout period between drug applications and ensure your perfusion system provides a complete exchange of the external solution.

Issue 3: Lack of in vivo efficacy despite good in vitro potency.

Possible Causes:

  • Poor Blood-Brain Barrier Penetration: this compound may not efficiently cross the blood-brain barrier to reach its target in the central nervous system.

  • Rapid Metabolism: The compound may be rapidly metabolized and cleared from the body, resulting in a short half-life.

  • Off-Target Effects In Vivo: In a complex biological system, this compound may have off-target effects that counteract its intended therapeutic action.

  • Incorrect Dosing or Administration Route: The dose or route of administration may not be optimal for achieving a therapeutic concentration in the brain.

Troubleshooting Steps:

  • Assess Brain Penetration: Conduct pharmacokinetic studies to measure the concentration of this compound in the brain tissue and plasma over time.

  • Evaluate Metabolic Stability: Perform in vitro and in vivo metabolism studies to identify major metabolites and determine the compound's half-life.

  • Conduct Off-Target Profiling: Screen this compound against a panel of other receptors and enzymes to identify potential off-target interactions.

  • Optimize Dosing Regimen: Experiment with different doses, administration routes (e.g., intravenous, intraperitoneal, oral), and dosing schedules to optimize drug exposure.

Data Presentation

Table 1: Comparative Potency of this compound and Standard AMPA Receptor Antagonists

CompoundTargetAssay TypeIC50 (nM)
This compound (Hypothetical) AMPA ReceptorRadioligand Binding15
NBQXAMPA ReceptorRadioligand Binding12
CNQXAMPA ReceptorRadioligand Binding25
DNQXAMPA ReceptorRadioligand Binding30

Note: IC50 values are illustrative and can vary depending on the experimental conditions.

Experimental Protocols

Radioligand Binding Assay for AMPA Receptor

Objective: To determine the binding affinity of this compound for the AMPA receptor.

Materials:

  • Cell membranes prepared from a cell line or brain tissue expressing AMPA receptors.

  • Radiolabeled AMPA receptor antagonist (e.g., [³H]-AMPA).

  • This compound and other unlabeled competitor ligands.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a microtiter plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound or the unlabeled competitor.

  • Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Analyze the data to determine the IC50 of this compound.

Mandatory Visualization

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds & Activates This compound This compound (Antagonist) This compound->AMPAR Binds & Inhibits Block Block Na_Ca_Influx Na+/Ca2+ Influx AMPAR->Na_Ca_Influx Channel Opening Depolarization Depolarization Na_Ca_Influx->Depolarization Downstream_Signaling Downstream Signaling Cascades (e.g., MAPK pathway) Depolarization->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity Block->Na_Ca_Influx

Caption: A diagram illustrating the canonical AMPA receptor signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Reagents Verify Reagent Quality (this compound, Agonist, Buffers) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentrations, Timings) Start->Check_Protocol Check_System Assess Experimental System (Cell Viability, Equipment) Start->Check_System Data_Analysis Re-analyze Data (Normalization, Statistics) Check_Reagents->Data_Analysis Check_Protocol->Data_Analysis Check_System->Data_Analysis Outcome Identify Source of Inconsistency Data_Analysis->Outcome

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

strategies to mitigate Amipan-induced side effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please note that "Amipan" is a fictional compound created for the purpose of this technical guide. The information provided, including its mechanism of action, side effects, and mitigation strategies, is hypothetical and intended to serve as a comprehensive example of a technical support resource.

This compound Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in animal models and mitigating potential side effects.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel neuroprotective agent designed to selectively modulate NMDA receptor activity in the central nervous system. It is hypothesized to act as a positive allosteric modulator of the GluN2A subunit, enhancing receptor function under conditions of moderate stimulation while having minimal effect at baseline. This selective action aims to promote neuronal survival and plasticity without inducing excitotoxicity.

Q2: What are the most common side effects observed with this compound in rodent models?

A2: The most frequently reported side effects in preclinical rodent studies are dose-dependent. At therapeutic doses (10-20 mg/kg), mild and transient elevation of liver enzymes (ALT, AST) may be observed. At higher doses (>30 mg/kg), potential for neurotoxicity, including seizures and neuronal apoptosis in sensitive brain regions like the hippocampus, has been noted.

Q3: Is this compound hepatotoxic?

A3: this compound has shown a potential for transient hepatotoxicity, particularly at the higher end of the therapeutic dose range. This is characterized by a temporary increase in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which typically normalize within 72 hours post-administration. See the data in Table 2 for more details.

Q4: What is the recommended washout period for this compound in cross-over studies?

A4: Based on its pharmacokinetic profile in rats, a washout period of at least 7 days is recommended to ensure complete clearance of the compound and its metabolites before initiating a new treatment.

Troubleshooting Guides

Problem 1: Animals are exhibiting seizure-like activity after this compound administration.

  • Cause: This is a sign of acute neurotoxicity, likely due to excessive NMDA receptor activation. It is most common when using doses exceeding the recommended therapeutic range or in animals with a lower seizure threshold.

  • Immediate Action:

    • If an animal is actively seizing, administer a fast-acting anticonvulsant such as diazepam (5-10 mg/kg, IP).

    • Monitor the animal closely for respiratory distress.

    • Provide supportive care, including maintaining body temperature and ensuring access to food and water.

  • Long-Term Prevention:

    • Dose Reduction: Reduce the this compound dose by 25-50% in subsequent experiments.

    • Dose Titration: Implement a dose escalation protocol, starting with a low dose and gradually increasing to the target therapeutic dose over several days.

    • Co-administration: Consider co-administration with a low-dose, non-competitive NMDA receptor antagonist, such as memantine (B1676192) (1-2 mg/kg), to dampen excessive receptor activation.

Problem 2: Post-mortem histological analysis reveals neuronal damage in the hippocampus.

  • Cause: This indicates excitotoxicity-induced neuronal apoptosis, a known risk at supra-therapeutic doses of this compound.

  • Troubleshooting Steps:

    • Verify Dosing: Double-check all calculations and procedures to ensure accurate dosing.

    • Optimize Dose: Refer to the dose-response data in Table 1 to select a dose with a better safety profile.

    • Implement Neuroprotective Co-therapy: Pre-treatment with an antioxidant, such as N-acetylcysteine (NAC), has been shown to reduce neuronal damage (see Table 3).

Problem 3: Blood analysis shows significantly elevated liver enzymes (ALT/AST).

  • Cause: This suggests this compound-induced hepatotoxicity. While often transient, it should be carefully managed.

  • Management Protocol:

    • Confirm Findings: Repeat blood analysis at 24, 48, and 72 hours post-administration to determine if enzyme levels are returning to baseline.

    • Reduce Dose: Lower the administered dose of this compound in future cohorts.

    • Hepatoprotective Co-therapy: Co-administration of a hepatoprotective agent like S-adenosylmethionine (SAMe) can mitigate the increase in liver enzymes. Refer to the "Hepatotoxicity Mitigation Protocol" for a detailed methodology.

Quantitative Data Summary

Table 1: Dose-Dependent Neurotoxicity of this compound in Sprague-Dawley Rats

This compound Dose (mg/kg, IP)Seizure Incidence (%)Hippocampal Apoptotic Index (%)
1001.2 ± 0.3
2053.5 ± 0.8
302515.8 ± 2.1
406035.2 ± 4.5

Table 2: Effect of this compound on Liver Enzymes in C57BL/6 Mice (48h post-administration)

Treatment GroupSerum ALT (U/L)Serum AST (U/L)
Vehicle Control35 ± 555 ± 8
This compound (15 mg/kg)78 ± 12110 ± 15
This compound (25 mg/kg)155 ± 25 220 ± 30
*p < 0.05, *p < 0.01 vs. Vehicle Control

Table 3: Efficacy of Mitigation Strategies on this compound (30 mg/kg)-Induced Side Effects

Treatment GroupSeizure Incidence (%)Hippocampal Apoptotic Index (%)Serum ALT (U/L) at 48h
This compound Only2515.8 ± 2.1180 ± 28
This compound + Memantine (2 mg/kg)56.2 ± 1.5175 ± 30
This compound + NAC (100 mg/kg)228.1 ± 1.8 115 ± 20*
This compound + SAMe (50 mg/kg)2415.1 ± 2.595 ± 18
*p < 0.05, *p < 0.01 vs. This compound Only

Experimental Protocols

Protocol 1: Neurotoxicity Assessment

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Groups:

    • Group 1: Vehicle (Saline, IP)

    • Group 2: this compound (10 mg/kg, IP)

    • Group 3: this compound (20 mg/kg, IP)

    • Group 4: this compound (30 mg/kg, IP)

  • Procedure:

    • Administer the assigned treatment.

    • For 4 hours post-injection, continuously monitor animals for behavioral abnormalities, including seizure activity (rated using the Racine scale).

    • At 24 hours post-injection, euthanize animals via transcardial perfusion with 4% paraformaldehyde.

    • Harvest brains and process for histological analysis.

    • Perform TUNEL staining on hippocampal sections to quantify the apoptotic index.

Protocol 2: Hepatotoxicity Mitigation

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Group 1: Vehicle Control

    • Group 2: this compound (25 mg/kg, IP)

    • Group 3: SAMe (50 mg/kg, IP) - administered 1 hour prior to this compound

    • Group 4: this compound (25 mg/kg, IP) + SAMe (50 mg/kg, IP)

  • Procedure:

    • Administer pre-treatments as required.

    • Administer this compound or vehicle.

    • At 48 hours post-Amipan administration, collect blood via cardiac puncture.

    • Process blood to separate serum.

    • Analyze serum for ALT and AST levels using a commercial assay kit.

Visualizations

AmipanSignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2A NMDA Receptor Glycine Glutamate->NMDAR:glu This compound This compound This compound->NMDAR:glu + Ca_ion Ca²⁺ Influx NMDAR:ca->Ca_ion Channel Opening Survival Neuronal Survival (Therapeutic Dose) Ca_ion->Survival Excitotoxicity Excitotoxicity (High Dose) Ca_ion->Excitotoxicity

Caption: Hypothetical signaling pathway of this compound at the NMDA receptor.

MitigationWorkflow start Start: Observe Adverse Event (e.g., Seizure) confirm Confirm Event is Treatment-Related start->confirm check_dose Verify Dosing Accuracy confirm->check_dose dose_correct Dose Correct? check_dose->dose_correct implement_mitigation Implement Mitigation Strategy dose_correct->implement_mitigation Yes recalculate Recalculate and Correct Dosing Protocol dose_correct->recalculate No strategy Select Strategy: 1. Dose Reduction 2. Co-administer   Memantine/NAC implement_mitigation->strategy test Test Mitigation Strategy in New Cohort implement_mitigation->test evaluate Evaluate Efficacy: - Reduced Side Effects? - Maintained Efficacy? test->evaluate success Adopt New Protocol evaluate->success Yes fail Re-evaluate Strategy or Consider Alternative Compound evaluate->fail No recalculate->check_dose

Caption: Experimental workflow for testing a side effect mitigation strategy.

Caption: Troubleshooting decision tree for unexpected adverse events.

Validation & Comparative

"Amipan" Identified as Non-AMPA Modulator, Comparison Guide Cannot Be Generated

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a fundamental misunderstanding in the requested comparison of "Amipan" with other AMPA modulators. "this compound" is not an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulator. Instead, it is a brand name for two distinct pharmaceutical products:

  • An antibiotic combination of Imipenem and Cilastatin, used to treat severe bacterial infections.[1]

  • A proton pump inhibitor containing Pantoprazole, used for the treatment of acid-related stomach and esophageal issues like heartburn and peptic ulcer disease.[2][3]

The core premise of the requested guide—to compare the efficacy of this compound as an AMPA modulator—is therefore not feasible as this compound does not belong to this class of drugs. AMPA receptor modulators are compounds that influence the activity of AMPA receptors in the central nervous system and are investigated for their potential in treating neurological and psychiatric disorders.[4][5][6]

Due to this discrepancy, it is not possible to generate the requested comparison guides, data tables, experimental protocols, or signaling pathway diagrams related to "this compound" as an AMPA modulator. The provided information does not align with the known therapeutic uses and mechanisms of action for products marketed under the "this compound" brand.

References

Amipan vs. CX516: A Comparative Guide to AMPA Receptor Modulators for Synaptic Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent AMPA receptor positive allosteric modulators, Amipan (also known as Org 26576) and CX516 (Ampalex), in the context of their potential to ameliorate synaptic dysfunction. Both compounds have been investigated for their roles in enhancing cognitive function and addressing neurological and psychiatric disorders. This document synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by experimental evidence.

Introduction to this compound and CX516

This compound and CX516 are both positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system, and their function is integral to synaptic plasticity, learning, and memory. By binding to an allosteric site on the AMPA receptor, these modulators enhance the receptor's response to glutamate, thereby strengthening synaptic transmission.

CX516 was one of the first ampakines to be developed and is considered a "low-impact" modulator, meaning it modestly affects receptor desensitization without significantly altering agonist binding affinity.[1][2] This profile is thought to reduce the risk of excitotoxicity and seizures.[3] While it showed promise in early animal studies, its clinical development was hampered by low potency and a short half-life, leading to disappointing results in human trials for conditions such as Alzheimer's disease, schizophrenia, and ADHD.[4][5]

This compound (Org 26576) is another AMPA receptor potentiator that has been investigated for its therapeutic potential.[6] Preclinical studies have suggested its efficacy in improving cognitive function and modulating brain-derived neurotrophic factor (BDNF) expression.[3][6] It has been clinically evaluated for major depressive disorder and ADHD, with mixed results.[7][8]

Quantitative Data Comparison

The following tables summarize the available quantitative data from preclinical and clinical studies of this compound and CX516.

Table 1: Preclinical Efficacy Data
ParameterThis compound (Org 26576)CX516
Animal Model RatRat, Mouse
Cognitive Task Morris Water MazeOdor Discrimination, Water Maze, Radial Maze
Effective Dose 3 and 10 mg/kg (twice daily)Single dose (specific dose not consistently reported)
Observed Effect Significantly improved early initial learning and spatial memory storage/retrieval.[3]Improved memory for odor discrimination and performance in maze tasks.[5]
Electrophysiology Increased total BDNF mRNA levels in the hippocampus in combination with stress.[6]In a slice model of protein accumulation, restored AMPAR-mediated mEPSC frequency and amplitude to near-normal levels.[9]
Table 2: Clinical Trial Data
IndicationThis compound (Org 26576)CX516
Schizophrenia Not extensively studied.No significant improvement in cognitive deficits when added to clozapine, olanzapine, or risperidone.[5]
Major Depressive Disorder (MDD) Numerically greater improvement in MADRS score compared to placebo; 400 mg BID associated with improvements in executive functioning.[7]Not a primary indication in reviewed studies.
Mild Cognitive Impairment (MCI) Not extensively studied.Clinical trials initiated, but significant efficacy not established.[9][10]
ADHD Showed some promise in early trials.[8]Investigated, but development was not pursued.[4]
Maximum Tolerated Dose (MTD) in MDD Patients 450 mg BID[7][8]N/A
Reported Side Effects Moderate intensity adverse events at 600 mg BID.[7]Fatigue, insomnia, epigastric discomfort.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of AMPA Receptor Modulation

The following diagram illustrates the general mechanism of action for AMPA receptor positive allosteric modulators like this compound and CX516.

AMPA_Modulation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_R AMPA Receptor Glutamate->AMPA_R Binds PAM_Site Allosteric Site Ion_Channel Ion Channel (Na+) AMPA_R->Ion_Channel Gating Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Influx Amipan_CX516 This compound / CX516 Amipan_CX516->PAM_Site Binds

Caption: General signaling pathway of AMPA receptor positive allosteric modulation.

Experimental Workflow: Preclinical Behavioral Assay (Morris Water Maze)

This diagram outlines a typical workflow for assessing the impact of a compound on spatial learning and memory using the Morris Water Maze test.

MWM_Workflow start Start acclimation Animal Acclimation (e.g., 1 week) start->acclimation drug_admin Drug Administration (e.g., this compound or CX516) acclimation->drug_admin mwm_training Morris Water Maze Training (e.g., 4-5 days, multiple trials/day) drug_admin->mwm_training probe_trial Probe Trial (Platform removed) mwm_training->probe_trial data_acq Data Acquisition (Video tracking system) probe_trial->data_acq data_analysis Data Analysis (Escape latency, path length, time in target quadrant) data_acq->data_analysis results Results Interpretation data_analysis->results end End results->end

Caption: Experimental workflow for the Morris Water Maze behavioral assay.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is a generalized method for assessing the effects of this compound or CX516 on AMPA receptor-mediated currents in hippocampal slices, based on common practices in the field.

Objective: To measure changes in miniature excitatory postsynaptic currents (mEPSCs) in CA1 pyramidal neurons.

Materials:

  • Animal model: Sprague-Dawley rats (P18-P25).

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 dextrose, saturated with 95% O2/5% CO2.

  • Internal solution for patch pipette containing (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 5 QX-314, 2 ATP-Mg, 0.3 GTP-Na, 10 phosphocreatine.

  • Tetrodotoxin (TTX) to block voltage-gated sodium channels.

  • Picrotoxin to block GABAA receptors.

  • This compound or CX516 dissolved in appropriate vehicle.

Procedure:

  • Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal hippocampal slices (300-400 µm) are prepared using a vibratome.

  • Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF containing TTX and picrotoxin. Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons under visual guidance using a microscope with differential interference contrast optics.

  • Data Acquisition: mEPSCs are recorded at a holding potential of -70 mV. After obtaining a stable baseline recording, the test compound (this compound or CX516) is bath-applied at the desired concentration.

  • Data Analysis: mEPSC frequency, amplitude, and decay kinetics are analyzed offline using appropriate software (e.g., Clampfit, Mini Analysis). Changes in these parameters following drug application are compared to baseline.

Preclinical Behavioral Assay: Morris Water Maze

This protocol is a generalized method for assessing spatial learning and memory in rodents.

Objective: To evaluate the effect of this compound or CX516 on the acquisition of a spatial navigation task and on spatial memory retention.

Materials:

  • Animal model: Adult male rats or mice.

  • Circular water tank (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint or powdered milk.

  • Submerged escape platform.

  • Video tracking system and software.

  • Distinct visual cues placed around the room.

  • This compound or CX516 for administration.

Procedure:

  • Drug Administration: Animals are administered the test compound or vehicle at a predetermined time before testing each day (e.g., 30 minutes prior).

  • Acquisition Phase (Training):

    • This phase typically lasts for 4-5 consecutive days with 4 trials per day for each animal.

    • For each trial, the animal is gently placed into the water at one of four quasi-random starting positions, facing the wall of the tank.

    • The animal is allowed to swim freely to find the hidden platform. The trial ends when the animal climbs onto the platform or after a maximum time (e.g., 60-90 seconds).

    • If the animal fails to find the platform within the maximum time, it is gently guided to it.

    • The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the distal cues.

    • The time to reach the platform (escape latency) and the path length are recorded by the video tracking system.

  • Probe Trial (Memory Test):

    • This trial is typically conducted 24 hours after the last training trial.

    • The escape platform is removed from the tank.

    • The animal is placed in the tank at a novel start position and allowed to swim for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are recorded.

Conclusion

This compound (Org 26576) and CX516 are both positive allosteric modulators of the AMPA receptor that have been investigated for their potential to treat synaptic and cognitive dysfunction. While both compounds have shown some efficacy in preclinical models, their clinical development has been challenging. CX516, a low-impact modulator, ultimately failed to demonstrate significant efficacy in several clinical trials, likely due to issues with potency and pharmacokinetics.[4][5] this compound has shown some potential in specific indications like ADHD, but its efficacy in major depressive disorder was not confirmed in later-stage trials.[7][8]

The data suggest that while AMPA receptor modulation remains a promising therapeutic strategy, the translation from preclinical findings to clinical success is complex. The differences in the clinical outcomes of this compound and CX516 may be attributable to their distinct pharmacological profiles, the specific patient populations studied, and the chosen clinical endpoints. Future research in this area will likely focus on developing next-generation modulators with improved potency, selectivity, and pharmacokinetic properties, as well as on identifying patient populations most likely to benefit from this therapeutic approach.

References

Amipan: A Case of Mistaken Identity in the Pursuit of Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations reveal that "Amipan" is not a nootropic agent but a brand name for various medications, including antibiotics, acid reflux inhibitors, and antidepressants. This comparative analysis will, therefore, pivot to address the likely underlying interest of the user: a class of cognitive enhancers known as ampakines, and compare them with other established nootropic agents.

A comprehensive search for "this compound" in the context of cognitive enhancement yielded no evidence of its use as a nootropic. Instead, the name is associated with several distinct pharmaceutical products:

  • This compound 500 Injection: A combination of Imipenem (an antibiotic) and Cilastatin (a dehydropeptidase I inhibitor), used to treat severe bacterial infections.[1][2][3]

  • This compound 40mg Tablet: Contains Pantoprazole, a proton pump inhibitor that reduces stomach acid and is used to treat conditions like heartburn and acid reflux.[4]

  • This compound 10 Tablet: Contains Amitriptyline, a tricyclic antidepressant used for depression, anxiety, and chronic pain.[5]

Given the user's request for a comparative analysis of nootropic agents, it is highly probable that "this compound" has been mistaken for "ampakines," a class of drugs known for their cognitive-enhancing properties. This guide will proceed by comparing ampakines with other well-researched nootropic agents, namely Piracetam and Modafinil, to provide the intended analysis for researchers, scientists, and drug development professionals.

Comparative Analysis of Nootropic Agents

This section will provide a detailed comparison of ampakines, Piracetam, and Modafinil, focusing on their mechanisms of action, and available experimental data on their cognitive-enhancing effects.

Table 1: Quantitative Comparison of Nootropic Agents
FeatureAmpakinesPiracetamModafinil
Primary Mechanism Positive allosteric modulators of AMPA receptorsModulates membrane fluidity; enhances neurotransmitter releaseDopamine reuptake inhibitor; increases histamine (B1213489) and orexin (B13118510) levels
Key Cognitive Effects Enhanced learning and memory, increased synaptic plasticityImproved memory and learning, neuroprotectionIncreased wakefulness, alertness, and executive function
Half-life Varies by compound (e.g., CX-516: ~1-3 hours)~5 hours~12-15 hours
Common Dosage (for cognitive enhancement) Varies significantly by compound and study1200-4800 mg/day100-200 mg/day
Notable Side Effects Headache, nausea, potential for excitotoxicity at high dosesGenerally well-tolerated; mild gastrointestinal upset, insomniaInsomnia, headache, anxiety, nausea

Detailed Experimental Protocols

Assessing Cognitive Enhancement in Rodent Models: The Morris Water Maze

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents, and it is frequently employed in studies evaluating the efficacy of nootropic agents.

Objective: To evaluate the effect of a nootropic agent on spatial learning and memory.

Materials:

  • Circular pool (1.5-2 meters in diameter) filled with opaque water.

  • Submerged platform (10-15 cm in diameter) placed in one quadrant of the pool.

  • Video tracking system and software.

  • Nootropic agent of interest and vehicle control.

Procedure:

  • Acquisition Phase (4-5 days):

    • Animals are given 4 trials per day to find the hidden platform.

    • The starting position is varied for each trial.

    • If the animal does not find the platform within 60-120 seconds, it is guided to it.

    • The latency to find the platform and the path taken are recorded.

  • Probe Trial (24-48 hours after the last acquisition trial):

    • The platform is removed from the pool.

    • The animal is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is measured.

Data Analysis:

  • Acquisition Phase: A repeated-measures ANOVA is used to compare the escape latencies between the treated and control groups over the training days. A steeper learning curve in the treated group suggests enhanced learning.

  • Probe Trial: A t-test or one-way ANOVA is used to compare the time spent in the target quadrant between groups. A significantly greater amount of time spent in the target quadrant by the treated group indicates improved memory retention.

Signaling Pathways and Experimental Workflows

Ampakine Mechanism of Action

Ampakines enhance cognitive function primarily by modulating AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are crucial for fast synaptic transmission in the central nervous system.

Ampakine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ion_Channel Ion Channel Opening AMPA_Receptor->Ion_Channel Activates Ampakine Ampakine Ampakine->AMPA_Receptor Positive Allosteric Modulation Neuronal_Excitation Increased Neuronal Excitation & Synaptic Plasticity Ion_Channel->Neuronal_Excitation

Caption: Mechanism of Ampakine action on the AMPA receptor.

Experimental Workflow for Nootropic Drug Screening

The following diagram illustrates a typical workflow for screening and validating potential nootropic compounds.

Nootropic_Screening_Workflow Compound_Library Compound Library In_Vitro_Assays In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Compound_Library->In_Vitro_Assays Hit_Identification Hit Identification In_Vitro_Assays->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Active Compounds In_Vivo_Animal_Models In Vivo Animal Models (e.g., Morris Water Maze, Novel Object Recognition) Lead_Optimization->In_Vivo_Animal_Models Behavioral_Assessment Behavioral Assessment In_Vivo_Animal_Models->Behavioral_Assessment Preclinical_Safety Preclinical Safety & Toxicology Behavioral_Assessment->Preclinical_Safety Efficacious Compounds Clinical_Trials Clinical Trials Preclinical_Safety->Clinical_Trials

Caption: A generalized workflow for nootropic drug discovery.

Conclusion

While the initial query regarding "this compound" as a nootropic appears to be based on a misunderstanding, the underlying interest in cognitive enhancement has led to this comparative analysis of legitimate nootropic agents. Ampakines, with their direct action on AMPA receptors, represent a promising class of cognitive enhancers.[6][7][8][9][10] In comparison, Piracetam offers a generally safe but less potent option, while Modafinil provides significant benefits for wakefulness and executive function but with a different side effect profile. The provided experimental protocols and diagrams offer a foundational understanding for researchers and professionals in the field of drug development to further explore and evaluate these and other potential nootropic compounds. Future research should continue to focus on well-controlled clinical trials to establish the efficacy and safety of these agents for cognitive enhancement in various populations.

References

A Comparative Guide to the Pharmacokinetic Profile of Aniracetam

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request for a comparison between Amipan and aniracetam (B1664956) revealed that "this compound" is a brand name for either an antibiotic (Imipenem/Cilastatin) or a proton pump inhibitor (Pantoprazole). These compounds are not pharmacologically comparable to aniracetam, a nootropic agent. Therefore, this guide will provide a detailed analysis of the pharmacokinetic profile and mechanism of action of aniracetam as a standalone reference for researchers, scientists, and drug development professionals.

Aniracetam: A Pharmacokinetic Overview

Aniracetam is a fat-soluble nootropic agent belonging to the racetam class, known for its cognitive-enhancing effects. Its pharmacokinetic profile is characterized by rapid absorption, extensive metabolism, and a short half-life.

Data Presentation: Pharmacokinetic Parameters of Aniracetam

The following table summarizes the key pharmacokinetic parameters of aniracetam in various species.

ParameterHumanRat
Tmax (h) 0.4 ± 0.1~0.33
Cmax (ng/mL) 8.75 ± 7.82Not consistently reported
t1/2 (h) 0.47 ± 0.16~0.5
AUC (0-t) (ng·h/mL) 4.53 ± 6.62Not consistently reported
Bioavailability (%) Low8.6 - 11.4[1]
Primary Metabolites N-anisoyl-GABA (ABA), p-anisic acid (AA), 2-pyrrolidinone (B116388) (PD)N-anisoyl-GABA (ABA), p-anisic acid (AA), 2-pyrrolidinone (PD)[1][2]

Experimental Protocols

Quantification of Aniracetam in Human Plasma via LC-MS/MS

This section details a representative experimental protocol for the determination of aniracetam concentrations in human plasma, a crucial step in pharmacokinetic studies.

Objective: To accurately quantify the concentration of aniracetam in human plasma samples.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • A liquid-liquid extraction is performed on plasma samples.

    • An internal standard (e.g., estazolam) is added to the plasma samples.[3]

    • The analytes are extracted from the plasma matrix.

  • Chromatographic Separation:

    • The extracted samples are injected into a reverse-phase C18 column.[3]

    • A mobile phase, such as methanol-water (60:40, v/v), is used to separate aniracetam and the internal standard.[3]

  • Mass Spectrometric Detection:

    • A triple-quadrupole mass spectrometer is used for detection.

    • The analysis is performed in the selected reaction monitoring (SRM) mode.

    • The precursor to product ion transitions monitored are m/z 220 → 135 for aniracetam and m/z 295 → 205 for the internal standard (estazolam).[3]

  • Quantification:

    • A calibration curve is generated using known concentrations of aniracetam.

    • The concentration of aniracetam in the plasma samples is determined by comparing the peak area ratio of aniracetam to the internal standard against the calibration curve.

Mechanism of Action: Signaling Pathways

Aniracetam's cognitive-enhancing effects are attributed to its modulation of several neurotransmitter systems. The primary mechanism involves the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a critical role in synaptic plasticity.

aniracetam_mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Aniracetam Aniracetam Metabolites N-anisoyl-GABA p-anisic acid Aniracetam->Metabolites Metabolism AMPAR AMPA Receptor Aniracetam->AMPAR Positive Allosteric Modulation mGluR mGluR Aniracetam->mGluR Modulates nAChR_pre Presynaptic nAChR Metabolites->nAChR_pre Activates NMDAR NMDA Receptor Metabolites->NMDAR Modulates nAChR_post Postsynaptic nAChR Metabolites->nAChR_post Activates DA_release Dopamine (B1211576) Release nAChR_pre->DA_release 5HT_release Serotonin (B10506) Release nAChR_pre->5HT_release Cognitive_Enhancement Cognitive Enhancement DA_release->Cognitive_Enhancement 5HT_release->Cognitive_Enhancement BDNF BDNF Expression AMPAR->BDNF mGluR->BDNF BDNF->Cognitive_Enhancement

Figure 1: Proposed signaling pathways for aniracetam's nootropic effects.

Aniracetam and its primary active metabolite, N-anisoyl-GABA, exert their effects through multiple pathways.[4] Aniracetam directly modulates AMPA and metabotropic glutamate (B1630785) receptors (mGluRs) on the postsynaptic membrane.[4] This modulation, particularly of AMPA receptors, is thought to be a primary contributor to its cognitive-enhancing properties.[5][6] The metabolites of aniracetam also appear to play a significant role, with evidence suggesting they activate both presynaptic and postsynaptic nicotinic acetylcholine (B1216132) receptors (nAChRs) and modulate NMDA receptors.[7] Activation of presynaptic nAChRs can lead to the release of dopamine and serotonin.[7] The combined modulation of these receptor systems is believed to enhance synaptic plasticity and lead to increased expression of Brain-Derived Neurotrophic Factor (BDNF), ultimately resulting in cognitive enhancement.[4]

References

Independent Verification of Amipan's Cognitive-Enhancing Effects: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific and medical literature reveals no evidence to support the classification of Amipan as a cognitive-enhancing agent or nootropic. Commercially available medications branded as this compound are indicated for conditions entirely unrelated to cognitive function. Therefore, a comparative guide on its cognitive-enhancing effects, including experimental data and signaling pathways, cannot be compiled.

Initial research indicates that the brand name "this compound" is associated with two distinct pharmaceutical products:

  • An antibiotic combination: One formulation of this compound contains Imipenem and Cilastatin. This combination is a powerful antibiotic used to treat severe bacterial infections.[1] Its mechanism of action involves inhibiting bacterial cell wall synthesis and is not related to neurological or cognitive processes.[1]

  • A proton pump inhibitor: Another product marketed as this compound contains Pantoprazole.[2][3] Pantoprazole is used to treat conditions caused by excess stomach acid, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease, by reducing the amount of acid produced in the stomach.[3]

There are no registered clinical trials or peer-reviewed scientific studies that investigate "this compound" for cognitive enhancement. The active ingredients, Imipenem/Cilastatin and Pantoprazole, are not recognized as having nootropic properties.

The Landscape of Cognitive Enhancement Research

The field of cognitive enhancement is an active area of research, focusing on a diverse range of substances with various mechanisms of action.[4][5][6] These are often categorized into groups such as racetams, stimulants, and natural compounds.[7][8] The primary goal of these agents is to improve mental functions like memory, creativity, motivation, and attention.[5]

Established nootropics are believed to influence brain performance through several pathways, including:

  • Modulation of neurotransmitter systems (e.g., cholinergic and dopaminergic pathways).[5][6]

  • Enhancement of cerebral blood flow, delivering more oxygen and nutrients to the brain.[4][5]

  • Neuroprotective effects against toxins and age-related decline.[5][9]

The efficacy and safety of these agents are subjects of ongoing scientific investigation, and their use, particularly in healthy individuals, remains a topic of debate.[10][11]

Conclusion

The substance identified as "this compound" is not a cognitive enhancer. The available evidence points exclusively to its use as either an antibiotic or a proton pump inhibitor. Consequently, there is no scientific basis for an independent verification of its cognitive-enhancing effects, nor are there experimental data, protocols, or established signaling pathways related to nootropic action to present in a comparative guide.

Professionals in research, science, and drug development seeking information on cognitive enhancement should refer to literature on established nootropic compounds and novel drug candidates specifically designed and investigated for their effects on brain function.

References

Amipan (Imipenem/Cilastatin): A Comparative Guide to Efficacy in Treatment-Resistant Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge in clinical practice. Carbapenems, a class of broad-spectrum β-lactam antibiotics, are often reserved as last-resort treatments for severe infections caused by these resistant pathogens. Amipan, a combination of imipenem (B608078) and cilastatin, has long been a cornerstone of this therapeutic class. This guide provides an objective comparison of this compound's performance against other alternatives in treatment-resistant models, supported by experimental data.

Comparative Efficacy of Imipenem/Cilastatin in Resistant Pathogens

The clinical and bacteriological efficacy of imipenem/cilastatin has been evaluated in numerous studies against infections caused by bacteria resistant to other antibiotic classes. The data presented below summarizes its performance in comparison to other carbapenems and alternative antibiotic regimens in hospitalized patients with serious infections, many of which were caused by resistant organisms.

Table 1: Clinical and Bacteriological Response Rates of Imipenem/Cilastatin vs. Meropenem in Serious Bacterial Infections
Infection TypeTreatment GroupNumber of Evaluable PatientsClinical Success Rate (%)Bacteriological Eradication Rate (%)Reference
Serious Bacterial Infections Imipenem/Cilastatin877783[1]
Meropenem907677[1]
Skin and Soft Tissue Infections Imipenem/Cilastatin1269591[2]
Meropenem1239894[2]
Table 2: Clinical Success Rates of Imipenem/Cilastatin and Imipenem/Cilastatin/Relebactam in Infections Caused by Carbapenem-Resistant Bacteria
TreatmentPathogenInfection TypeClinical Success Rate (%)Reference
Imipenem/Cilastatin/RelebactamCarbapenem-Non-Susceptible Gram-Negative BacteriaBacteremia68.4[3]
Imipenem/Cilastatin/RelebactamCarbapenem-Resistant Enterobacterales (CRE)Bacteremia65.2[3]
Imipenem/Cilastatin/RelebactamMultidrug-Resistant Pseudomonas aeruginosaVarious67[4]
Table 3: Minimum Inhibitory Concentration (MIC) Values of Imipenem for Pseudomonas aeruginosa
Isolate PhenotypeImipenem MIC (mg/L)InterpretationReference
Intermediate4Intermediate[5]
Resistant≥ 8Resistant[5]
Imipenem-Non-Susceptible (mode)>32Resistant[6]
Imipenem-Susceptible (mode)2Susceptible[6]

Mechanisms of Resistance to Imipenem and Other Carbapenems

Bacteria have evolved sophisticated mechanisms to resist the action of carbapenems like imipenem. Understanding these pathways is crucial for the development of new therapeutic strategies. The primary mechanisms in Gram-negative bacteria include:

  • Enzymatic Degradation: The production of carbapenemases, which are β-lactamase enzymes that can hydrolyze carbapenems, is a major resistance mechanism. Klebsiella pneumoniae carbapenemase (KPC) is a prominent example.[7][8][9]

  • Reduced Influx: Decreased permeability of the bacterial outer membrane due to the loss or downregulation of porin channels, such as OprD in Pseudomonas aeruginosa, restricts the entry of carbapenems into the cell.[10][11][12]

  • Increased Efflux: The overexpression of efflux pumps, such as the MexAB-OprM system in P. aeruginosa, actively transports carbapenems out of the bacterial cell.[13][14]

Signaling Pathways and Regulatory Networks in Carbapenem (B1253116) Resistance

The expression of resistance determinants is tightly controlled by complex regulatory networks. Below are visualizations of key pathways involved in carbapenem resistance in Pseudomonas aeruginosa.

KPC_Carbapenemase_Mechanism cluster_cell Bacterial Periplasm Imipenem Imipenem KPC KPC Enzyme Imipenem->KPC Substrate PBP Penicillin-Binding Protein (PBP) Imipenem->PBP Inhibits Inactive_Imipenem Hydrolyzed Imipenem (Inactive) KPC->Inactive_Imipenem Hydrolyzes Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Prevents OprD_Regulation cluster_regulation Regulation of oprD Expression in P. aeruginosa MexT MexT oprD_gene oprD gene MexT->oprD_gene Represses transcription OprD_porin OprD Porin oprD_gene->OprD_porin Expression Imipenem_influx Imipenem Influx OprD_porin->Imipenem_influx Facilitates Basic_Amino_Acids Basic Amino Acids Basic_Amino_Acids->OprD_porin Uptake MexAB_OprM_Regulation cluster_efflux Regulation of MexAB-OprM Efflux Pump in P. aeruginosa MexR MexR mexAB_oprM_operon mexAB-oprM operon MexR->mexAB_oprM_operon Represses NalC NalC NalC->mexAB_oprM_operon Indirectly represses NalD NalD NalD->mexAB_oprM_operon Represses MexAB_OprM_pump MexAB-OprM Efflux Pump mexAB_oprM_operon->MexAB_OprM_pump Expression Imipenem_efflux Imipenem Efflux MexAB_OprM_pump->Imipenem_efflux Mediates AST_Workflow cluster_workflow General Workflow for Broth Microdilution MIC Testing start Isolate and purify bacterial colony prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prepare_inoculum inoculate Inoculate microtiter plate with bacterial suspension prepare_inoculum->inoculate prepare_plate Prepare serial dilutions of antibiotic in microtiter plate prepare_plate->inoculate incubate Incubate plate under controlled conditions inoculate->incubate read_results Read and record MIC value incubate->read_results end Report results read_results->end

References

Modulating the Brain's Response to Ischemia: A Head-to-Head Comparison of PEPA and Perampanel

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the opposing strategies of AMPA receptor modulation in post-ischemic models for researchers, scientists, and drug development professionals.

In the intricate cascade of events following cerebral ischemia, the role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is a critical area of investigation. Modulating these receptors presents a therapeutic avenue, with two distinct approaches emerging: potentiation and antagonism. This guide provides a head-to-head comparison of two key compounds representing these strategies: PEPA, an AMPA receptor potentiator, and Perampanel (B3395873), an AMPA receptor antagonist. While no direct comparative studies between "Amipan" and PEPA were identified in existing literature, the analysis of PEPA against the well-researched antagonist Perampanel offers a valuable perspective on the divergent effects of AMPA receptor modulation in post-ischemic recovery.

At a Glance: PEPA vs. Perampanel

FeaturePEPA (Potentiator)Perampanel (Antagonist)
Primary Mechanism Allosteric potentiator of AMPA receptors, preferentially affecting flop splice variants.[1]Non-competitive antagonist of AMPA receptors.[2][3][4][5]
Therapeutic Goal Enhance AMPA receptor function to potentially improve cognitive deficits post-ischemia.[1]Reduce excitotoxicity and subsequent neuronal damage by blocking AMPA receptor overactivation.[2][3][4]
Reported Effects Ameliorates post-ischemic memory impairment.[1]Reduces infarct volume, brain edema, neuroinflammation, and oxidative stress; improves motor and cognitive function.[2][3][6]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key preclinical studies on PEPA and Perampanel in post-ischemic models.

Table 1: Effects of PEPA on Post-Ischemic Memory Deficit
Animal ModelIschemia ModelDrug AdministrationKey FindingsReference
RatsPermanent unilateral occlusion of the middle cerebral artery (MCAo)1, 3, 10 mg/kg/day, intravenous, for 10 daysImproved performance in the Morris water maze test.[1]Sekiguchi et al., 2001[1]
Table 2: Effects of Perampanel on Post-Ischemic Outcomes

| Animal Model | Ischemia Model | Drug Administration | Infarct Volume/Brain Edema | Neurological/Motor Function | Cognitive Function | Reference | | --- | --- | --- | --- | --- | --- | | Rats | Transient MCAo | 1.5 mg/kg, single intraperitoneal | Reduced | Improved | Improved spatial working memory (Y-maze test) at 30 days.[2][6] | Nakajima et al., 2018[2][6] | | Rats | Focal Cerebral Ischemia | 10 mg/kg, oral | Reduced | Improved | Not Assessed | Niu et al., 2018[7] | | Rats | Pial Vessel Disruption (PVD) | 3 mg/kg, intraperitoneal, daily for 3 days | Not Assessed | Attenuated motor deficits (rotarod test).[5] | Attenuated hippocampal-dependent cognitive impairment.[5] | Wei et al., 2022[5] | | Rats | MCAo | 1.5 mg/kg, intraperitoneal, for 3 days | Reduced neuronal loss | Improved motor coordination (rotating pole test).[3] | Not Assessed | Chen et al., 2025[3] |

Experimental Protocols

PEPA for Post-Ischemic Memory Impairment
  • Ischemia Model : Permanent unilateral occlusion of the middle cerebral artery in rats.[1]

  • Drug Administration : PEPA was administered intravenously at doses of 1, 3, or 10 mg/kg/day for 10 consecutive days.[1]

  • Behavioral Assessment : Performance in the Morris water maze test was used to evaluate memory function.[1]

Perampanel for Neuroprotection after Focal Cerebral Ischemia
  • Ischemia Model : Transient middle cerebral artery occlusion (MCAo) in rats, typically for 90 minutes.[6] Another model used is the pial vessel disruption (PVD) model.[5]

  • Drug Administration : A single intraperitoneal injection of Perampanel (e.g., 1.5 mg/kg) administered shortly after reperfusion, or daily for a few days post-ischemia.[2][3][5][6] Oral administration has also been studied.[7]

  • Outcome Measures :

    • Infarct Volume : Assessed using methods like 2,3,5-triphenyltetrazolium chloride (TTC) staining.[6]

    • Neurological Deficits : Evaluated using neurological deficit scores and motor function tests such as the rotarod test and rotating pole test.[3][5][6]

    • Cognitive Function : Assessed with behavioral tests like the Y-maze.[2][6]

    • Immunological and Molecular Analysis : Techniques such as immunostaining and Western blot are used to measure markers of microglial activation, pro-inflammatory cytokines (e.g., IL-1β, TNF-α), oxidative stress, and signaling pathway components.[2][3][6]

Signaling Pathways and Mechanisms of Action

The opposing actions of PEPA and Perampanel on the AMPA receptor lead to distinct downstream signaling effects in the post-ischemic brain.

PEPA: Potentiating AMPA Receptor Function

PEPA is an allosteric potentiator that enhances the function of AMPA receptors, with a preference for flop splice variants.[1][8] Its mechanism involves attenuating the extent of receptor desensitization, which prolongs the ion channel opening in response to glutamate (B1630785).[9] In the context of post-ischemic recovery, the potentiation of AMPA receptor signaling may aid in restoring synaptic plasticity and improving cognitive functions like memory.[1]

PEPA_Signaling_Pathway cluster_post_ischemic Post-Ischemic Condition cluster_pepa_action PEPA Intervention Cognitive_Deficit Cognitive Deficit (e.g., Memory Impairment) PEPA PEPA AMPA_R AMPA Receptor (flop variants) PEPA->AMPA_R potentiates Desensitization Decreased Desensitization AMPA_R->Desensitization Synaptic_Plasticity Enhanced Synaptic Plasticity Desensitization->Synaptic_Plasticity Cognitive_Improvement Cognitive Improvement Synaptic_Plasticity->Cognitive_Improvement Cognitive_Improvement->Cognitive_Deficit ameliorates

Caption: PEPA's mechanism to improve post-ischemic cognitive function.

Perampanel: Antagonizing AMPA Receptor-Mediated Excitotoxicity

In the acute phase of ischemia, excessive glutamate release leads to over-activation of AMPA receptors, causing an influx of ions that triggers excitotoxicity and neuronal death. Perampanel, as a non-competitive AMPA receptor antagonist, blocks this pathological cascade.[2][4] Its neuroprotective effects are mediated through multiple pathways, including the reduction of inflammation, oxidative stress, and apoptosis.[2][6] Recent studies also suggest that Perampanel can inhibit neuronal ferroptosis by activating ferroptosis suppressor protein 1 (FSP1).[3][4] Furthermore, it has been shown to activate the pro-survival PI3K/Akt signaling pathway.[2][6]

Perampanel_Signaling_Pathway cluster_ischemia Ischemic Cascade cluster_perampanel_action Perampanel Intervention Ischemia Ischemia Glutamate Excess Glutamate Ischemia->Glutamate AMPA_R AMPA Receptor Overactivation Glutamate->AMPA_R Excitotoxicity Excitotoxicity AMPA_R->Excitotoxicity Inflammation Neuroinflammation Excitotoxicity->Inflammation Oxidative_Stress Oxidative Stress Excitotoxicity->Oxidative_Stress Ferroptosis Ferroptosis Excitotoxicity->Ferroptosis Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage Oxidative_Stress->Neuronal_Damage Ferroptosis->Neuronal_Damage Perampanel Perampanel Perampanel->AMPA_R blocks PI3K_Akt PI3K/Akt Pathway Perampanel->PI3K_Akt activates FSP1 FSP1 Perampanel->FSP1 activates Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection FSP1->Ferroptosis inhibits Neuroprotection->Neuronal_Damage reduces

Caption: Perampanel's neuroprotective signaling pathways in ischemia.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating neuroprotective compounds in a rodent model of ischemic stroke.

Experimental_Workflow cluster_workflow Experimental Workflow for Post-Ischemic Compound Evaluation Animal_Model Rodent Model (e.g., Rat, Mouse) Ischemia_Induction Ischemia Induction (e.g., MCAO) Animal_Model->Ischemia_Induction Treatment Compound Administration (PEPA or Perampanel) Ischemia_Induction->Treatment Assessment Outcome Assessment Treatment->Assessment Behavioral Behavioral Tests (Motor & Cognitive) Assessment->Behavioral Histological Histological Analysis (Infarct Volume) Assessment->Histological Molecular Molecular & Cellular Analysis (Western Blot, Immunostaining) Assessment->Molecular Data_Analysis Data Analysis & Interpretation Behavioral->Data_Analysis Histological->Data_Analysis Molecular->Data_Analysis

Caption: A generalized workflow for preclinical stroke studies.

Conclusion

The comparison between the AMPA receptor potentiator PEPA and the antagonist Perampanel highlights two fundamentally different therapeutic strategies for post-ischemic intervention. Perampanel demonstrates broad neuroprotective effects in the acute phase by mitigating excitotoxicity, inflammation, and cell death pathways, leading to reduced brain damage and improved functional outcomes. In contrast, PEPA shows promise in addressing the chronic cognitive consequences of stroke, such as memory impairment, by enhancing AMPA receptor function.

For researchers and drug developers, the choice between potentiation and antagonism of AMPA receptors may depend on the therapeutic window and the specific desired outcome. An antagonistic approach like that of Perampanel appears beneficial in the immediate aftermath of an ischemic event to salvage brain tissue. Conversely, a potentiating strategy with compounds like PEPA could be explored for long-term recovery and cognitive rehabilitation. Future research could investigate sequential therapies, using an antagonist in the acute phase followed by a potentiator during recovery, to potentially maximize therapeutic benefits.

References

Safety Operating Guide

Navigating the Safe Disposal of Amine-Based Compounds in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Amipan" is associated with several pharmaceutical products containing different active ingredients, including pantoprazole, amisulpride, or a combination of imipenem (B608078) and cilastatin. A specific laboratory chemical with the name "this compound" and its corresponding safety data sheet were not identified. The following disposal procedures are generalized for a hypothetical amine-based research compound, hereafter referred to as "Compound 'this compound'," and are based on best practices for handling hazardous chemical waste in a laboratory environment. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical they are working with and adhere to their institution's environmental health and safety (EHS) guidelines.

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding and implementing correct disposal procedures for amine-containing compounds is essential to mitigate risks and ensure compliance with regulatory standards.

Hazard Assessment and Waste Classification

Before initiating any disposal procedure, a thorough hazard assessment of the amine-based compound must be conducted. Amine compounds can exhibit a range of hazardous properties, including:

  • Corrosivity: Many amines are corrosive and can cause severe skin burns and eye damage.[1][2]

  • Toxicity: Some amines are harmful if swallowed, inhaled, or in contact with skin.[2]

  • Flammability: Certain amine compounds may be flammable.[1]

  • Reactivity: Amines can react with other chemicals, so proper segregation of waste is crucial.[3]

Based on the hazard assessment, the waste should be classified according to local, state, and federal regulations. In the absence of a specific SDS for "this compound," all waste generated from an amine-based compound should be treated as hazardous chemical waste.

Key Disposal Parameters for Amine-Based Compounds

For the safe and compliant disposal of "Compound 'this compound'," the following parameters should be considered. These are generalized recommendations and should be adapted based on the specific properties of the compound being handled.

ParameterGuidelineSource
Waste Segregation Isolate all waste containing the amine compound, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads).[3][4]
Container Type Use chemically compatible containers, such as high-density polyethylene (B3416737) (HDPE), for waste collection.[4]
Container Labeling Clearly label the waste container with "Hazardous Waste," the chemical name ("Compound 'this compound'"), and the primary hazard(s) (e.g., Corrosive, Toxic).[3]
In-Lab Neutralization In-lab deactivation or neutralization should not be attempted without a validated protocol specific to the compound. Improper neutralization can create other hazardous byproducts.[3]
Final Disposal Method Engage a licensed professional waste management contractor for final disposal, which will likely involve incineration.[3][4][5]

Standard Operating Procedure for the Disposal of "Compound 'this compound'"

This protocol provides a step-by-step guide for the safe handling and disposal of a hypothetical amine-based research compound.

Objective: To safely collect, store, and dispose of "Compound 'this compound'" waste from a laboratory setting in compliance with standard safety protocols.

Materials:

  • Designated hazardous waste container (HDPE)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

  • Chemical fume hood

  • Spill kit for amine compounds

Procedure:

  • Waste Collection:

    • Perform all operations involving "Compound 'this compound'" within a certified chemical fume hood to minimize inhalation exposure.

    • Segregate "Compound 'this compound'" waste at the point of generation. Do not mix with other waste streams such as solvents, acids, or oxidizers.[3]

    • Collect all solid waste, including contaminated gloves, weighing papers, and pipette tips, in the designated hazardous waste container.

    • For liquid waste, pour directly and carefully into the designated liquid hazardous waste container.

  • Container Management:

    • Ensure the hazardous waste container is in good condition and has a tightly sealing lid.[3]

    • Fill the container to no more than 80% of its capacity to prevent spills and allow for expansion.

    • Keep the container closed at all times except when adding waste.

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Labeling and Documentation:

    • Affix a completed hazardous waste label to the container. The label must include the chemical name, concentration, and associated hazards.

    • Maintain a log of the waste being added to the container.

  • Disposal Request:

    • Once the container is full, submit a chemical waste pickup request to your institution's EHS department.

    • Do not dispose of "Compound 'this compound'" waste down the drain or in the regular trash.[5]

  • Spill and Emergency Procedures:

    • In case of a spill, immediately alert personnel in the area and evacuate if necessary.

    • If trained and the spill is small, use an appropriate spill kit to contain and clean up the spill.

    • For large spills, contact your institution's EHS department or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of "Compound 'this compound'" waste.

G cluster_0 Laboratory Operations cluster_1 Waste Management cluster_2 Final Disposal A Generation of 'Compound this compound' Waste B Segregate Waste at Point of Generation A->B C Collect in Designated HDPE Container B->C D Label Container with Hazardous Waste Information C->D E Store in Secure, Ventilated Area D->E F Request Waste Pickup from EHS E->F G Licensed Waste Contractor Collects Waste F->G H Transportation to Disposal Facility G->H I Incineration or Other Approved Disposal Method H->I

Caption: Logical workflow for the safe disposal of "Compound 'this compound'" waste.

By adhering to these generalized procedures and the accompanying workflow, laboratory personnel can ensure the safe and compliant disposal of amine-based research compounds, thereby protecting themselves, their colleagues, and the environment. Always prioritize the specific guidance provided in the Safety Data Sheet and by your institution's safety officials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.